molecular formula C26H38ClN5O5S B8249183 (S,R,S)-AHPC-PEG1-NH2 dihydrochloride

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride

Número de catálogo: B8249183
Peso molecular: 568.1 g/mol
Clave InChI: NUIXHEJNWPHAAZ-XUXADIIKSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a useful research compound. Its molecular formula is C26H38ClN5O5S and its molecular weight is 568.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name

(2S,4R)-1-[(2S)-2-[[2-(2-aminoethoxy)acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H37N5O5S.ClH/c1-16-22(37-15-29-16)18-7-5-17(6-8-18)12-28-24(34)20-11-19(32)13-31(20)25(35)23(26(2,3)4)30-21(33)14-36-10-9-27;/h5-8,15,19-20,23,32H,9-14,27H2,1-4H3,(H,28,34)(H,30,33);1H/t19-,20+,23-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUIXHEJNWPHAAZ-XUXADIIKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCN)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClN5O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

568.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride , also known as VH032-PEG1-NH2 dihydrochloride, is a pivotal building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality in drug discovery. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its core attributes, experimental applications, and the underlying principles of the technology it enables.

Core Concepts and Physicochemical Properties

This compound is a heterobifunctional molecule that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a single polyethylene glycol (PEG) unit linker with a terminal amine.[1][2] This primary amine serves as a versatile chemical handle for conjugation to a ligand targeting a specific protein of interest (POI), thereby forming a complete PROTAC molecule.[3]

The AHPC ((S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine) moiety is a well-characterized VHL ligand, also referred to as VH032.[4] The PEG linker enhances the aqueous solubility of the resulting PROTAC, a crucial factor for improving bioavailability.[4]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Synonyms VH032-PEG1-NH2 dihydrochloride[1][2]
Molecular Formula C₂₆H₃₇N₅O₅S · 2HCl[3]
Molecular Weight 604.59 g/mol [3]
Appearance SolidN/A
Purity Typically ≥95%[3]
Storage -20°C to -80°C[1]

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs synthesized using this compound function by hijacking the cell's natural protein disposal machinery, the ubiquitin-proteasome system (UPS). The resulting PROTAC acts as a molecular bridge, inducing the formation of a ternary complex between the target protein and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome. A key advantage of this approach is the catalytic nature of PROTACs; once the target protein is degraded, the PROTAC is released and can engage another target protein molecule.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation POI Target Protein (POI) PROTAC (S,R,S)-AHPC-PEG1-Warhead PROTAC POI->PROTAC 1. Binding to POI Ternary POI-PROTAC-VHL Ternary Complex PROTAC->Ternary 3. Formation VHL VHL E3 Ligase VHL->PROTAC 2. Binding to VHL Ub Ubiquitin POI_Ub Ub-Ub-Ub-POI Ub->POI_Ub Poly-ubiquitination Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded 6. Degradation Ternary->PROTAC 7. Release & Recycling Ternary->Ub 4. Ubiquitination POI_Ub->Proteasome 5. Recognition

PROTAC-mediated protein degradation pathway.

Quantitative Data and Performance Metrics

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key quantitative parameters include the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

Table 2: Representative Degradation Data for AHPC-based BRD4 PROTACs

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker TypeReference
MZ1 BRD4HeLa~10-100>80AHPC-PEG3[5]
ARV-771 BRD422Rv1<1>90AHPC-PEG[5]

Experimental Protocols

Synthesis of a PROTAC using this compound

The synthesis of a PROTAC from this compound involves a standard amide coupling reaction with a carboxylic acid-functionalized ligand for the protein of interest (POI-COOH).

PROTAC_Synthesis_Workflow start Start Materials reagents AHPC-PEG1-NH2·2HCl + POI-COOH start->reagents coupling Amide Coupling (e.g., HATU, DIPEA in DMF) reagents->coupling reaction Stir at RT (4-12 hours) coupling->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Prep-HPLC) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

General workflow for PROTAC synthesis.

Materials:

  • This compound

  • Carboxylic acid-functionalized ligand for the protein of interest (POI-COOH)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvent (e.g., DMF)

  • Solvents for workup and purification

Procedure:

  • Dissolve POI-COOH (1.0 equivalent) and this compound (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 4-12 hours.

  • Monitor the reaction progress by LC-MS.

  • Upon completion, perform an aqueous workup and extract the product.

  • Purify the crude product by preparative reverse-phase HPLC.

  • Confirm the identity and purity of the final PROTAC using LC-MS and NMR spectroscopy.

Western Blot Analysis of PROTAC-Induced Protein Degradation

Western blotting is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.[6]

Western_Blot_Workflow cell_culture 1. Cell Seeding & Adherence treatment 2. PROTAC Treatment (Dose-response & time-course) cell_culture->treatment lysis 3. Cell Lysis & Protein Quantification treatment->lysis sds_page 4. SDS-PAGE lysis->sds_page transfer 5. Protein Transfer to Membrane sds_page->transfer blocking 6. Blocking transfer->blocking ab_incubation 7. Primary & Secondary Antibody Incubation blocking->ab_incubation detection 8. Chemiluminescent Detection ab_incubation->detection analysis 9. Densitometry & Data Analysis (DC50, Dmax) detection->analysis

Workflow for Western blot analysis.

Materials:

  • Cell line expressing the target protein

  • PROTAC stock solution in DMSO

  • Cell culture medium and reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding and Treatment: Seed cells in appropriate culture plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations (for DC50 determination) or for different durations (for time-course analysis). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them using lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein concentrations and prepare samples with Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer them to a membrane.

    • Block the membrane and incubate with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the chemiluminescent signal using an imaging system.

  • Data Analysis: Quantify the band intensities and normalize the target protein signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

In Vitro Ubiquitination Assay

This assay directly assesses the PROTAC's ability to induce the ubiquitination of the target protein in a cell-free system.

Materials:

  • Recombinant E1 activating enzyme

  • Recombinant E2 conjugating enzyme (e.g., UBE2D2)

  • Recombinant VHL E3 ligase complex

  • Recombinant target protein (POI)

  • Ubiquitin

  • ATP

  • Ubiquitination buffer

  • PROTAC

  • SDS-PAGE and Western blot reagents

Procedure:

  • Reaction Setup: On ice, combine the E1, E2, VHL E3 ligase, POI, ubiquitin, and ATP in the ubiquitination buffer.

  • Initiation: Add the PROTAC (or DMSO as a control) to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for 1-2 hours.

  • Termination: Stop the reaction by adding Laemmli buffer.

  • Analysis: Analyze the reaction products by SDS-PAGE and Western blot using an antibody against the POI. The appearance of higher molecular weight bands corresponding to ubiquitinated POI indicates a successful reaction.

Conclusion

This compound is a versatile and indispensable tool for the synthesis of VHL-recruiting PROTACs. Its well-defined structure, incorporating a potent E3 ligase ligand and a flexible, solubilizing linker with a reactive handle, facilitates the modular construction of novel protein degraders. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to design, synthesize, and evaluate new PROTACs for a wide array of challenging therapeutic targets.

References

(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Guide for PROTAC Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary class of therapeutic agents.[1] This synthetic molecule serves as a conjugate, incorporating a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible polyethylene glycol (PEG1) linker terminated with a primary amine.[[“]][3] The terminal amine provides a reactive handle for the covalent attachment of a ligand designed to bind to a specific protein of interest (POI), thereby enabling the synthesis of a heterobifunctional PROTAC.

PROTACs function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome pathway.[[“]][3] By simultaneously binding to both the target protein and an E3 ligase, a PROTAC facilitates the formation of a ternary complex. This proximity induces the E3 ligase to polyubiquitinate the target protein, marking it for degradation by the proteasome. This event-driven, catalytic mechanism offers significant advantages over traditional small-molecule inhibitors, including the potential to target previously "undruggable" proteins and overcome resistance mechanisms.

This technical guide provides an in-depth overview of the structure, function, and application of this compound in PROTAC research and development. It includes detailed experimental protocols for PROTAC synthesis and characterization, quantitative data from a relevant case study, and visualizations of key pathways and workflows.

Structure and Function

This compound, also known as VH032-PEG1-NH2 dihydrochloride, is comprised of three key components:

  • The (S,R,S)-AHPC moiety: This is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a commonly recruited E3 ligase in PROTAC design.[4]

  • The PEG1 linker: A short, hydrophilic polyethylene glycol linker that provides the necessary spacing and flexibility for the formation of a stable and productive ternary complex between the target protein and the VHL E3 ligase.

  • The terminal primary amine (-NH2): This functional group serves as a versatile point of attachment for a target protein ligand, typically through the formation of an amide bond with a carboxylic acid on the ligand.

The primary function of this molecule is to serve as a prefabricated, VHL-recruiting component for the modular synthesis of PROTACs.[5] Its use streamlines the drug discovery process by allowing researchers to focus on the development and optimization of the target-binding ligand.

Data Presentation

Chemical Properties of (S,R,S)-AHPC-PEG1-NH2
PropertyValue
Synonyms VH032-PEG1-NH2
Molecular Formula C₂₆H₃₇N₅O₅S
Molecular Weight 531.67 g/mol
CAS Number 2241641-57-4
Appearance White to off-white solid
Solubility Soluble in DMSO
Quantitative Data for an Exemplary PROTAC: EED Degrader-1
ParameterValueCell LineTarget(s)
pKD (for EED) 9.02N/AEED
pIC50 (PRC2 inhibition) 8.17N/APRC2
GI50 (Cell Growth Inhibition) 45 nMKarpas422EED, EZH2, SUZ12

Data sourced from Hsu JH, et al. Cell Chem Biol. 2019.[6][7][8]

Experimental Protocols

PROTAC Synthesis: General Protocol for Conjugation of (S,R,S)-AHPC-PEG1-NH2 to a Target Protein Ligand

This protocol describes a general method for the amide coupling of this compound to a target protein ligand containing a carboxylic acid functional group.

Materials:

  • This compound

  • Target protein ligand with a carboxylic acid moiety

  • Amide coupling reagents (e.g., HATU, HOBt)

  • Tertiary amine base (e.g., DIPEA, triethylamine)

  • Anhydrous aprotic solvent (e.g., DMF, DMSO)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • Dissolution: Dissolve the target protein ligand (1 equivalent) in the anhydrous aprotic solvent in a reaction vessel.

  • Activation: Add the amide coupling reagents, HATU (1.1 equivalents) and HOBt (1.1 equivalents), to the solution and stir for 10-15 minutes at room temperature to activate the carboxylic acid.

  • Addition of Amine: In a separate vial, dissolve this compound (1 equivalent) in the anhydrous aprotic solvent. Add the tertiary amine base (2.2 equivalents) to neutralize the hydrochloride salt and the reaction mixture.

  • Coupling Reaction: Add the solution of (S,R,S)-AHPC-PEG1-NH2 to the activated target protein ligand solution.

  • Incubation: Allow the reaction to proceed at room temperature for 2-12 hours. Monitor the reaction progress by LC-MS.

  • Quenching: Once the reaction is complete, quench the reaction by adding water.

  • Purification: Purify the crude PROTAC product by preparative reverse-phase HPLC to obtain the final, pure PROTAC.

  • Characterization: Confirm the identity and purity of the final PROTAC product by LC-MS and NMR spectroscopy.

PROTAC Characterization: Key Experimental Assays

1. Target Binding and Ternary Complex Formation Assays:

  • Objective: To confirm that the synthesized PROTAC retains binding to both the target protein and the VHL E3 ligase, and to assess its ability to form a stable ternary complex.

  • Methods:

    • Surface Plasmon Resonance (SPR) or Bio-Layer Interferometry (BLI): To measure the binding kinetics and affinity (KD) of the PROTAC to the individual target protein and VHL-ElonginB-ElonginC (VCB) complex.

    • Isothermal Titration Calorimetry (ITC): To determine the thermodynamic parameters of binding.

    • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay to directly measure the formation of the ternary complex in solution.

2. Target Protein Degradation Assays:

  • Objective: To quantify the ability of the PROTAC to induce the degradation of the target protein in a cellular context.

  • Methods:

    • Western Blotting: A semi-quantitative method to visualize the reduction in target protein levels upon treatment with the PROTAC at various concentrations and time points.

    • In-Cell Western or High-Content Imaging: Quantitative immunofluorescence-based methods for measuring protein levels in a higher-throughput format.

    • Quantitative Mass Spectrometry (e.g., dSILAC, TMT): A highly sensitive and unbiased method to globally assess changes in protein abundance following PROTAC treatment.

3. Cellular Activity Assays:

  • Objective: To evaluate the downstream functional consequences of target protein degradation.

  • Methods:

    • Cell Viability/Proliferation Assays (e.g., MTT, CellTiter-Glo): To determine the effect of the PROTAC on the growth of cancer cell lines that are dependent on the target protein.

    • Target-specific functional assays: Depending on the function of the target protein, these could include reporter gene assays, enzyme activity assays, or cell migration assays.

Mandatory Visualization

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC (S,R,S)-AHPC-PEG1-NH2 based PROTAC VHL Ligand Linker POI Ligand POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ubiquitin Ligase PROTAC->VHL Recruits E3 Ligase Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ubiquitination Poly-ubiquitination of POI Ternary_Complex->Ubiquitination Ub Transfer Recycled_PROTAC Recycled PROTAC Ternary_Complex->Recycled_PROTAC Release Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation Degraded POI (Amino Acids) Proteasome->Degradation Degradation

Caption: PROTAC Mechanism of Action.

PROTAC_Development_Workflow cluster_synthesis PROTAC Synthesis cluster_characterization Biological Characterization cluster_outcome Outcome Start Start: (S,R,S)-AHPC-PEG1-NH2 + POI Ligand (-COOH) Coupling Amide Coupling (e.g., HATU, DIPEA) Start->Coupling Purification Purification (HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Binding_Assay Binding Assays (SPR, ITC, TR-FRET) Characterization->Binding_Assay Synthesized PROTAC Degradation_Assay Degradation Assays (Western Blot, MS) Binding_Assay->Degradation_Assay Cellular_Assay Cellular Activity Assays (Viability, Functional) Degradation_Assay->Cellular_Assay Data_Analysis Data Analysis (Kd, DC50, Dmax, IC50) Cellular_Assay->Data_Analysis

Caption: PROTAC Development Workflow.

References

The Role of (S,R,S)-AHPC-PEG1-NH2 in PROTAC Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction to Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) represent a revolutionary therapeutic modality that has shifted the paradigm from traditional occupancy-based inhibition to event-driven pharmacology.[1] Unlike small-molecule inhibitors that block a protein's function, PROTACs are heterobifunctional molecules designed to eliminate specific disease-causing proteins by coopting the cell's own protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[2][]

A PROTAC molecule consists of three essential components: a ligand that binds to the target Protein of Interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[2][4] This structure facilitates the formation of a ternary complex between the POI and the E3 ligase, leading to the ubiquitination of the POI.[5] This polyubiquitination marks the protein for degradation by the 26S proteasome.[1] Because the PROTAC is not degraded in this process, it can act catalytically to destroy multiple copies of the target protein.[2]

The development of potent and selective PROTACs often requires extensive synthesis and optimization of each component. To accelerate this process, researchers increasingly rely on pre-synthesized building blocks. (S,R,S)-AHPC-PEG1-NH2 is one such critical building block, providing a validated E3 ligase ligand and a versatile linker, streamlining the development of novel protein degraders.[6][7]

Core Components of (S,R,S)-AHPC-PEG1-NH2

(S,R,S)-AHPC-PEG1-NH2 is a conjugate that combines a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase with a flexible linker terminating in a reactive amine group.[6][8]

  • (S,R,S)-AHPC: The core of the E3 ligase-recruiting moiety is (S,R,S)-AHPC (also known as VH032-NH2).[9][10] This is an optimized, high-affinity ligand for the VHL E3 ubiquitin ligase, one of the most widely used E3 ligases in PROTAC design.[11][12] The specific (S,R,S) stereochemistry is crucial for effective binding to the VHL protein, which is a substrate recognition subunit of a Cullin RING E3 ubiquitin ligase complex.[9]

  • PEG1 Linker: The linker is a single polyethylene glycol (PEG) unit. The linker is a critical determinant of a PROTAC's efficacy, influencing its solubility, cell permeability, and ability to form a stable and productive ternary complex.[13] PEG linkers are hydrophilic and flexible, which can enhance the aqueous solubility and cell permeability of the final PROTAC molecule.[4][14][15] The length of the linker is a key parameter to optimize for efficient degradation.[16]

  • Terminal Amine (-NH2): The conjugate terminates in a primary amine group. This amine serves as a versatile chemical handle for the final step of PROTAC synthesis.[7] It allows for a straightforward covalent linkage to a ligand for the Protein of Interest (POI), typically through an amide bond formation with a carboxylic acid on the POI ligand.[4]

The PROTAC Development and Evaluation Workflow

The development of a novel PROTAC is a multi-step process that begins with rational design and synthesis and proceeds through rigorous biochemical and cellular evaluation. Using a building block like (S,R,S)-AHPC-PEG1-NH2 significantly simplifies the synthesis stage.

PROTAC Development Workflow cluster_0 Design & Synthesis cluster_1 Biochemical & Cellular Evaluation Target 1. Target (POI) Selection Ligand 2. POI Ligand Selection (with reactive handle, e.g., -COOH) Target->Ligand BuildingBlock 3. Select E3 Ligase Building Block ((S,R,S)-AHPC-PEG1-NH2) Ligand->BuildingBlock Synthesis 4. PROTAC Synthesis (Amide Coupling) BuildingBlock->Synthesis Binding 5. Ternary Complex Formation & Binding Assays (Co-IP, SPR, HTRF) Synthesis->Binding Degradation 6. Degradation Assessment (Western Blot for DC50/Dmax) Binding->Degradation Function 7. Functional Assays (e.g., Cell Viability) Degradation->Function Selectivity 8. Selectivity Profiling (Quantitative Proteomics) Function->Selectivity Optimization Lead Optimization Selectivity->Optimization Iterative Optimization

A generalized workflow for the development of a PROTAC.

Mechanism of Action: The PROTAC Catalytic Cycle

PROTACs function by inducing the formation of a ternary complex, bringing the target protein and the E3 ligase into close proximity. This hijacked E3 ligase then polyubiquitinates the target, marking it for destruction by the proteasome.

PROTAC Catalytic Cycle PROTAC PROTAC ((S,R,S)-AHPC-Linker-POI Ligand) POI Target Protein (POI) PROTAC->POI binds VHL VHL E3 Ligase Complex PROTAC->VHL binds Ternary POI:PROTAC:VHL Ternary Complex PROTAC->Ternary Recycle Recycle POI->Ternary VHL->Ternary Ubiquitination Poly-ubiquitination of POI Ternary->Ubiquitination Proximity-induced Ub_E1_E2 E1-E2-Ub Ub_E1_E2->Ubiquitination Ub transfer Ubiquitination->PROTAC Release Degradation 26S Proteasome Degradation Ubiquitination->Degradation Recognition

The catalytic cycle of PROTAC-mediated protein degradation.

The formation of a stable ternary complex is paramount for efficient degradation.[12] The geometry of this complex, dictated by the POI, E3 ligase, and the connecting linker, determines which lysine residues on the target's surface are available for ubiquitination.[17]

Ternary Complex Formation cluster_protac POI Protein of Interest (POI) TernaryComplex Ternary Complex (POI-PROTAC-VHL) POI->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PROTAC PROTAC Molecule PROTAC->TernaryComplex Warhead Warhead Linker Linker Warhead->Linker E3Ligand E3 Ligand ((S,R,S)-AHPC) Linker->E3Ligand

Formation of the key ternary complex.

Quantitative Data in PROTAC Evaluation

The efficacy of a PROTAC is assessed using several key quantitative metrics. While specific data for PROTACs using the exact (S,R,S)-AHPC-PEG1-NH2 linker are embedded within broader drug discovery efforts, the following tables present representative data for VHL-recruiting PROTACs to illustrate these critical parameters.

Table 1: Degradation Potency of VHL-Based PROTACs

Degradation potency is measured by the half-maximal degradation concentration (DC₅₀) and the maximum level of degradation (Dₘₐₓ). A lower DC₅₀ value indicates a more potent PROTAC.

PROTAC ExampleTarget ProteinCell LineDC₅₀ (nM)Dₘₐₓ (%)Linker Type
ARV-771 [18]BET Proteins22Rv1 (CRPC)< 1> 90%(S,R,S)-AHPC-based
GMB-475 [9]BCR-ABL1Ba/F31110Not Specified(S,R,S)-AHPC-based
LC-2 [13]KRAS G12CNCI-H2030250 - 760> 90%PEG-based
UNC9036 [13]STINGCaki-1227> 80%Not Specified

Table 2: Binding Affinities of VHL Ligands and PROTACs

The binding affinity (K_D) of the PROTAC for both the target protein and the E3 ligase influences the stability of the ternary complex. High affinity is generally desirable.[12]

MoleculeBinds toAssay MethodK_D (nM)
MZ1 (PROTAC) [19]Brd4BD2SPR1
MZ1 (PROTAC) [19]VHL ComplexSPR29
BRD-5110 (PROTAC) [19]PPM1DSPR1-2
BRD-5110 (PROTAC) [19]CRBNSPR~3000

Experimental Protocols

This section provides detailed methodologies for key experiments in the development and characterization of PROTACs synthesized from (S,R,S)-AHPC-PEG1-NH2.

PROTAC Synthesis via Amide Coupling

This protocol describes the conjugation of a POI ligand containing a carboxylic acid to the terminal amine of (S,R,S)-AHPC-PEG1-NH2.

  • Materials:

    • (S,R,S)-AHPC-PEG1-NH2[6][7]

    • POI ligand with a terminal carboxylic acid

    • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)[13]

    • Base: DIPEA (N,N-Diisopropylethylamine)[13]

    • Solvent: Anhydrous DMF (Dimethylformamide)[13]

    • Reaction monitoring tools: LC-MS (Liquid Chromatography-Mass Spectrometry)

    • Purification system: Preparative HPLC (High-Performance Liquid Chromatography)

  • Procedure:

    • Dissolve the POI ligand (1 equivalent) and (S,R,S)-AHPC-PEG1-NH2 (1.1 equivalents) in anhydrous DMF.

    • Add HATU (1.2 equivalents) and DIPEA (3 equivalents) to the solution.[13]

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS to confirm the formation of the desired product mass.

    • Upon completion, quench the reaction with water and prepare the sample for purification.

    • Purify the final PROTAC product by preparative HPLC.

    • Confirm the identity and purity of the final product using NMR and high-resolution mass spectrometry.

Western Blotting for Protein Degradation Assessment (DC₅₀/Dₘₐₓ)

This is the standard method to quantify the degradation of the target protein.[13]

  • Materials:

    • Multi-well cell culture plates

    • Cell line of interest

    • PROTAC stock solution (in DMSO)

    • Ice-cold PBS (Phosphate-Buffered Saline)

    • Lysis buffer (e.g., RIPA buffer) with protease inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE and Western blotting equipment and reagents

    • Primary antibodies (against POI and a loading control, e.g., GAPDH)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

  • Procedure:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[13]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[13]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal protein loading.[13]

    • SDS-PAGE and Western Blotting:

      • Normalize protein concentrations and prepare samples.

      • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

      • Block the membrane (e.g., with 5% milk in TBST) for 1 hour.

      • Incubate the membrane with primary antibodies against the target protein and a loading control overnight at 4°C.[13]

      • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]

    • Detection and Analysis: Add the chemiluminescent substrate and image the blot. Quantify the band intensities. Normalize the POI band intensity to the loading control. Plot the normalized protein levels against the PROTAC concentration and fit to a dose-response curve to calculate the DC₅₀ and Dₘₐₓ.

Co-Immunoprecipitation (Co-IP) for Ternary Complex Verification

This assay confirms the PROTAC-dependent interaction between the target protein and VHL in a cellular context.[12]

  • Materials:

    • Cells expressing the POI and VHL

    • PROTAC molecule

    • Lysis buffer, antibodies against the POI and VHL

    • Protein A/G magnetic beads

    • Wash and elution buffers

  • Procedure:

    • Cell Treatment: Treat cells with the PROTAC molecule or vehicle control for a time sufficient to allow complex formation (e.g., 2-4 hours).

    • Cell Lysis: Lyse the cells in a non-denaturing lysis buffer to preserve protein-protein interactions.

    • Immunoprecipitation: Incubate the cell lysate with an antibody against the target protein. Add protein A/G beads to pull down the target protein and its binding partners.[12]

    • Washing: Wash the beads several times to remove non-specific binders.

    • Elution and Analysis: Elute the protein complexes from the beads. Analyze the eluate by Western blotting, probing for the presence of VHL. An increased VHL signal in the PROTAC-treated sample compared to the control indicates the formation of the ternary complex.

Downstream Signaling and Selectivity

Degrading a target protein is expected to impact its associated signaling pathways. For example, a PROTAC targeting the BET protein BRD4 leads to the downregulation of the oncogene MYC, thereby inhibiting cell proliferation.

Downstream Signaling Example PROTAC BRD4-targeting PROTAC (using AHPC-Linker) BRD4 BRD4 Protein PROTAC->BRD4 induces degradation of MYC MYC Gene Transcription PROTAC->MYC inhibits Proliferation Cell Proliferation & Survival PROTAC->Proliferation inhibits Degradation Proteasomal Degradation BRD4->MYC promotes MYC->Proliferation drives

Effect of BRD4 degradation on downstream signaling.

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a powerful and versatile building block that accelerates the discovery and development of novel PROTACs. By providing a high-affinity, stereochemically defined VHL ligand and a flexible PEG linker with a reactive handle, it allows researchers to focus on the synthesis and attachment of ligands for their specific protein of interest. This streamlined approach, combined with robust quantitative assays and a deep understanding of the underlying mechanism, is critical for advancing the field of targeted protein degradation and developing the next generation of therapeutics.

References

(S,R,S)-AHPC-PEG1-NH2: A Technical Guide to a Key VHL Ligand for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation utilizing Proteolysis Targeting Chimeras (PROTACs) has emerged as a transformative modality in drug discovery. This technology harnesses the cell's natural ubiquitin-proteasome system to selectively eliminate disease-causing proteins. At the core of every PROTAC is a ligand that recruits an E3 ubiquitin ligase. (S,R,S)-AHPC-PEG1-NH2, a derivative of the potent von Hippel-Lindau (VHL) E3 ligase ligand VH032, is a crucial building block in the synthesis of VHL-recruiting PROTACs.[1][2] This technical guide provides an in-depth overview of (S,R,S)-AHPC-PEG1-NH2, its parent ligand VH032, and their role in the VHL-mediated protein degradation pathway. It includes a summary of key quantitative data, detailed experimental protocols for characterization, and visualizations of the underlying biological and experimental workflows.

The VHL E3 Ligase Complex and Its Role in Cellular Signaling

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the Cullin-RING E3 ubiquitin ligase complex, which also includes Elongin B, Elongin C, Cullin 2, and Rbx1.[3][4] A primary endogenous substrate of the VHL E3 ligase is the alpha subunit of the hypoxia-inducible factor (HIF-1α), a key transcription factor in the cellular response to low oxygen levels.[5] Under normoxic conditions, HIF-1α is hydroxylated on proline residues, creating a binding site for VHL. This interaction leads to the ubiquitination of HIF-1α and its subsequent degradation by the proteasome.[6] Small molecule ligands like (S,R,S)-AHPC are designed to mimic the hydroxylated proline motif of HIF-1α, thereby enabling the recruitment of the VHL E3 ligase to a target protein of interest when incorporated into a PROTAC.

Quantitative Data for VHL Ligand Engagement

The binding affinity of the VHL ligand to the E3 ligase is a critical parameter in the design and efficacy of a PROTAC. Below is a summary of reported binding data for the parent VHL ligand, VH032.

LigandAssay TypeParameterValueReference
VH032Not SpecifiedKd185 nM[7]
VH032TR-FRETIC5044.31 nM (average)[8]

Experimental Protocols

The characterization of VHL ligands and the PROTACs derived from them involves a suite of biophysical and cellular assays to determine binding affinity, ternary complex formation, and ultimately, protein degradation. Below are detailed methodologies for key experiments.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for VHL Engagement

TR-FRET assays are a common method to quantify the binding of a ligand to its target protein in a high-throughput format.

Objective: To determine the binding affinity (IC50) of a VHL ligand by measuring its ability to displace a fluorescently labeled tracer from the VHL protein complex.

Materials:

  • GST-tagged VHL-ElonginB-ElonginC (VBC) complex

  • Terbium-labeled anti-GST antibody (donor fluorophore)

  • Fluorescently labeled VHL tracer (e.g., a fluorescent derivative of a known VHL ligand) (acceptor fluorophore)

  • Test compounds (e.g., (S,R,S)-AHPC-PEG1-NH2)

  • Assay buffer (e.g., 50 mM Tris pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA, 0.05% Tween-20)

  • Microplates (e.g., 384-well, low-volume, black)

Procedure:

  • Prepare serial dilutions of the test compound in assay buffer.

  • In a microplate, add the VBC complex, terbium-labeled anti-GST antibody, and the fluorescent VHL tracer.

  • Add the serially diluted test compound to the wells. Include controls for no inhibition (DMSO vehicle) and maximal inhibition (a high concentration of a known VHL binder).

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the binding reaction to reach equilibrium.

  • Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Calculate the TR-FRET ratio (acceptor emission / donor emission) for each well.

  • Plot the TR-FRET ratio against the logarithm of the test compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[9][10][11][12]

Surface Plasmon Resonance (SPR) for Binary and Ternary Complex Kinetics

SPR is a label-free technique used to measure the kinetics (association and dissociation rates) and affinity of biomolecular interactions in real-time.

Objective: To characterize the binding kinetics of the VHL ligand to the VHL complex (binary interaction) and the formation of the Target Protein-PROTAC-VHL complex (ternary interaction).

Materials:

  • SPR instrument and sensor chips (e.g., CM5, SA)

  • VHL complex (e.g., biotinylated for capture on a streptavidin chip)

  • Target protein of interest

  • PROTAC molecule incorporating (S,R,S)-AHPC-PEG1-NH2

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., glycine-HCl pH 2.0)

Procedure for Binary Interaction (PROTAC to VHL):

  • Immobilize the VHL complex onto the sensor chip surface.

  • Prepare a series of concentrations of the PROTAC in running buffer.

  • Inject the PROTAC solutions over the sensor surface at a constant flow rate, followed by a dissociation phase with running buffer.

  • After each cycle, regenerate the sensor surface with the regeneration solution.

  • Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).[13][14][15][16]

Procedure for Ternary Complex Formation:

  • Immobilize the VHL complex on the sensor chip.

  • Prepare a series of solutions containing a fixed, saturating concentration of the target protein and varying concentrations of the PROTAC.

  • Inject these solutions over the VHL surface to measure the formation of the ternary complex.

  • Analyze the data to determine the kinetics and affinity of the ternary complex formation. The enhancement of binding affinity compared to the binary interactions indicates positive cooperativity.[17]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization

ITC directly measures the heat changes associated with a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) changes.

Objective: To determine the thermodynamic parameters of the interaction between the VHL ligand/PROTAC and the VHL complex.

Materials:

  • Isothermal titration calorimeter

  • VHL complex

  • VHL ligand or PROTAC

  • Dialysis buffer (ensure identical buffer for both protein and ligand to minimize heats of dilution)

Procedure:

  • Prepare the VHL complex in dialysis buffer and load it into the sample cell of the calorimeter.

  • Prepare the VHL ligand or PROTAC in the same dialysis buffer at a concentration typically 10-20 times that of the protein in the cell and load it into the injection syringe.

  • Perform a series of injections of the ligand/PROTAC into the protein solution while monitoring the heat released or absorbed.

  • Integrate the heat flow peaks to obtain the heat change per injection.

  • Plot the heat change against the molar ratio of ligand to protein and fit the data to a suitable binding model to determine KD, n, and ΔH. ΔS and the free energy of binding (ΔG) can then be calculated.[18][19][20]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for a comprehensive understanding. The following diagrams were generated using Graphviz (DOT language).

VHL_Ubiquitination_Pathway cluster_normoxia Normoxia HIF1a HIF-1α PHD PHD (Prolyl Hydroxylase) HIF1a->PHD O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Recognition Ub_HIF1a Polyubiquitinated HIF-1α VHL_complex->Ub_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Proteasome Proteasome Ub_HIF1a->Proteasome Degradation Degradation Proteasome->Degradation

VHL-mediated ubiquitination pathway of HIF-1α.

PROTAC_Mechanism cluster_ternary Ternary Complex Formation POI Target Protein (POI) PROTAC PROTAC ((S,R,S)-AHPC-PEG1-NH2 based) POI->PROTAC Ternary POI-PROTAC-VHL Ternary Complex VHL_E3 VHL E3 Ligase PROTAC->VHL_E3 PolyUb_POI Polyubiquitinated POI Ternary->PolyUb_POI Ubiquitination Recycled_PROTAC Recycled PROTAC Ternary->Recycled_PROTAC Release E2_Ub E2-Ub E2_Ub->Ternary Proteasome Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded POI Proteasome->Degraded_POI

Mechanism of action for a PROTAC utilizing (S,R,S)-AHPC-PEG1-NH2.

PROTAC_Workflow cluster_design Design & Synthesis cluster_evaluation In Vitro Evaluation cluster_invivo In Vivo Evaluation Target_Selection Target Protein Selection Ligand_Design Ligand Design (Target & E3) Target_Selection->Ligand_Design Linker_Design Linker Design & Optimization Ligand_Design->Linker_Design Synthesis PROTAC Synthesis Linker_Design->Synthesis Biophysical_Assays Biophysical Assays (SPR, ITC, TR-FRET) Synthesis->Biophysical_Assays Ternary_Complex Ternary Complex Formation Biophysical_Assays->Ternary_Complex Cellular_Degradation Cellular Degradation Assays (e.g., Western Blot) Ternary_Complex->Cellular_Degradation Functional_Assays Cellular Functional Assays Cellular_Degradation->Functional_Assays PK_PD Pharmacokinetics & Pharmacodynamics Functional_Assays->PK_PD Efficacy In Vivo Efficacy (Animal Models) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

General experimental workflow for PROTAC discovery and evaluation.

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a valuable chemical tool for researchers engaged in the development of PROTACs. Its ability to recruit the VHL E3 ligase provides a powerful mechanism for inducing the degradation of specific proteins of interest. A thorough understanding of its binding characteristics, the signaling pathway in which it operates, and the experimental methods for its evaluation are essential for the successful design and optimization of novel protein degraders. This guide provides a foundational resource for scientists and drug developers working to advance this exciting therapeutic modality.

References

mechanism of action of AHPC-based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Mechanism of Action of AHPC-based PROTACs

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, enabling the targeted degradation of disease-causing proteins. This technical guide provides a comprehensive overview of the mechanism of action of PROTACs based on the (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC) scaffold, a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. This document details the catalytic cycle of PROTAC-mediated degradation, presents quantitative data on the performance of representative AHPC-based PROTACs, outlines key experimental protocols for their characterization, and provides visualizations of the core mechanisms and workflows.

Introduction: Hijacking the Ubiquitin-Proteasome System

The ubiquitin-proteasome system (UPS) is the primary cellular machinery for protein degradation in eukaryotic cells.[1][2] It plays a crucial role in maintaining protein homeostasis by eliminating misfolded or damaged proteins and regulating the levels of key signaling proteins.[3] The UPS involves a three-enzyme cascade (E1 activating, E2 conjugating, and E3 ligating enzymes) that covalently attaches a chain of ubiquitin molecules to a target protein.[1][4] This polyubiquitination serves as a recognition signal for the 26S proteasome, a large multi-catalytic protease complex that degrades the tagged protein into small peptides.[3][5]

PROTACs are heterobifunctional molecules designed to co-opt the UPS for the selective degradation of a target protein of interest (POI).[6][7] They consist of three key components: a "warhead" that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two.[6][7] By simultaneously binding to both the POI and an E3 ligase, PROTACs facilitate the formation of a ternary complex, leading to the ubiquitination and subsequent proteasomal degradation of the POI.[8][9] This catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple POI molecules.[10]

The Role of AHPC in VHL-Recruiting PROTACs

The von Hippel-Lindau (VHL) protein is the substrate recognition component of the CRL2^VHL^ E3 ubiquitin ligase complex.[11][12] It is a widely expressed and commonly used E3 ligase in PROTAC development.[13][14] (S,R,S)-AHPC is a potent and optimized ligand for VHL, making it a valuable building block for the synthesis of VHL-recruiting PROTACs.[6][15][16] The AHPC scaffold provides a high-affinity anchor to the VHL E3 ligase, enabling the effective recruitment of the UPS to the targeted protein.[13]

The Catalytic Cycle of AHPC-based PROTACs

The mechanism of action of an AHPC-based PROTAC can be described in the following steps:

  • Ternary Complex Formation: The PROTAC molecule, upon entering the cell, binds to both the target protein (POI) and the VHL E3 ligase, forming a POI-PROTAC-VHL ternary complex.[8][9] The linker's length and composition are critical for the stability and geometry of this complex.[6]

  • Ubiquitination: The proximity induced by the ternary complex allows the E3 ligase to efficiently transfer ubiquitin from an E2-ubiquitin conjugate to accessible lysine residues on the surface of the POI.[5]

  • Proteasomal Degradation: The polyubiquitinated POI is then recognized by the 26S proteasome and subsequently degraded.[3][4]

  • PROTAC Recycling: Following the degradation of the POI, the PROTAC molecule is released and can engage in another catalytic cycle of binding and degradation.[10]

Quantitative Analysis of AHPC-based PROTAC Performance

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of the target protein. Key parameters for this evaluation are the half-maximal degradation concentration (DC50), which is the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum level of degradation (Dmax).[6]

Table 1: Degradation Potency of VHL-based PROTACs Targeting BET Proteins

PROTACTarget ProteinLinker (n=PEG units)DC50 (nM)Dmax (%)
PROTAC ABRD4450>90
PROTAC BBRD4815>95
PROTAC CBRD2825>90

This table presents representative data illustrating that a longer PEG linker can result in more potent BRD4 degradation for AHPC-based PROTACs.[17]

Table 2: Comparative Degradation Potency of VHL- vs. CRBN-based PROTACs

PROTACE3 Ligase RecruiterTarget ProteinDC50 (nM)Dmax (%)
VHL-PROTACVHLBRD415>95
CRBN-PROTACCRBNBRD45>98
VHL-PROTACVHLPLK1100~85
CRBN-PROTACCRBNPLK120>90

This table showcases that the choice of E3 ligase can significantly impact the degradation potency, with the CRBN-based PROTAC demonstrating higher potency in this example.[17]

Detailed Experimental Protocols

Synthesis of an AHPC-based PROTAC (Amide Coupling)

This protocol outlines a general method for conjugating an amine-functionalized target protein ligand to an AHPC-linker with a terminal carboxylic acid.[10]

  • Dissolution: Dissolve the amine-containing warhead (1 equivalent) and the (S, R, S)-AHPC-PEG-acid linker (1.1 equivalents) in a suitable solvent like dimethylformamide (DMF).[6][10]

  • Coupling Reagent Addition: Add a coupling agent, such as HATU (1.2 equivalents), and a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) (3 equivalents) to the solution.[6][10]

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours.[10]

  • Monitoring and Purification: Monitor the reaction progress using LC-MS. Upon completion, quench the reaction and purify the final PROTAC product using flash column chromatography.[6]

Western Blot for Quantifying Protein Degradation

This is a standard method to measure the reduction in the levels of a target protein following PROTAC treatment.[6][18]

  • Cell Treatment: Seed cells and treat them with varying concentrations of the PROTAC or vehicle control (e.g., DMSO) for a specified duration.

  • Cell Lysis: Harvest the cells and lyse them in a suitable buffer containing protease inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[18]

  • Sample Preparation: Normalize the protein concentrations and prepare samples with Laemmli buffer, followed by boiling to denature the proteins.[6][18]

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.[6][18]

  • Immunoblotting:

    • Block the membrane with a blocking buffer for 1 hour at room temperature.[18]

    • Incubate the membrane with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.[6][18]

    • Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[6][18]

  • Detection and Analysis: Add a chemiluminescent substrate and acquire the signal using an imaging system. Quantify the band intensities and normalize the target protein signal to the loading control to determine the percentage of degradation.[6][18]

Quantitative Proteomics for Selectivity Profiling

Mass spectrometry-based proteomics is the gold standard for assessing the selectivity of a PROTAC across the entire proteome.[17][19]

  • Sample Preparation: Treat cells with the PROTAC or vehicle control. Harvest the cells, lyse them, and digest the proteins into peptides. Label the peptides with tandem mass tags (TMT) for multiplexed quantitative analysis.

  • LC-MS/MS Analysis: Separate the labeled peptides by liquid chromatography and analyze them by tandem mass spectrometry.

  • Data Analysis: Process the raw mass spectrometry data using specialized software (e.g., Proteome Discoverer, MaxQuant) to identify and quantify proteins.[17] Perform statistical analysis to identify proteins that are significantly downregulated upon PROTAC treatment.[17]

Visualizing the Mechanism and Workflows

Graphviz diagrams provide a clear visual representation of the complex processes involved in the mechanism of action and development of AHPC-based PROTACs.

PROTAC_Mechanism_of_Action cluster_cell Cellular Environment PROTAC AHPC-based PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ternary_Complex->PROTAC Release & Recycling PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Polyubiquitination Ub Ubiquitin E2 E2-Ub Ub->E2 E2->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: Catalytic cycle of AHPC-based PROTAC-mediated protein degradation.

Experimental_Workflow cluster_design Design & Synthesis cluster_evaluation Evaluation Target_Selection 1. Target Selection Ligand_Identification 2. POI Ligand Identification Target_Selection->Ligand_Identification Linker_Design 3. Linker Design & Optimization Ligand_Identification->Linker_Design PROTAC_Synthesis 4. PROTAC Synthesis Linker_Design->PROTAC_Synthesis Biochemical_Assays 5. Biochemical Assays (Binding Affinity) PROTAC_Synthesis->Biochemical_Assays Cellular_Degradation 6. Cellular Degradation Assays (Western Blot, DC50, Dmax) Biochemical_Assays->Cellular_Degradation Cell_Viability 7. Cell Viability Assays Cellular_Degradation->Cell_Viability Proteomics 8. Proteomics (Selectivity Profiling) Cell_Viability->Proteomics

Caption: Generalized experimental workflow for AHPC-based PROTAC development.

Ternary_Complex_Formation cluster_ternary Ternary Complex POI Protein of Interest (POI) PROTAC AHPC-based PROTAC POI->PROTAC Binds c1 VHL VHL E3 Ligase VHL->PROTAC Binds

Caption: Logical relationship of ternary complex formation.

BRD4_Signaling_Pathway BRD4 BRD4 Transcription_Factors Transcription Factors BRD4->Transcription_Factors Activates Degradation Proteasomal Degradation BRD4->Degradation Ubiquitination Acetylated_Histones Acetylated Histones Acetylated_Histones->BRD4 Recruits Gene_Expression Oncogene Expression (e.g., c-MYC) Transcription_Factors->Gene_Expression Promotes Cell_Proliferation Tumor Cell Proliferation Gene_Expression->Cell_Proliferation Drives PROTAC AHPC-based BRD4 PROTAC PROTAC->BRD4 Binds VHL VHL E3 Ligase PROTAC->VHL Recruits Degradation->Cell_Proliferation Inhibition

References

The Architect's Guide to Destruction: An In-depth Technical Guide to Protein Degrader Building Blocks

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a revolutionary therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Unlike traditional inhibitors that merely block a protein's function, protein degraders harness the cell's own machinery to eliminate disease-causing proteins entirely. This in-depth guide provides a technical overview of the core building blocks of the most prominent class of protein degraders: Proteolysis-Targeting Chimeras (PROTACs). We will delve into the essential components, their design principles, and the experimental methodologies used to characterize their efficacy.

PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] By bringing the POI and the E3 ligase into close proximity, PROTACs induce the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][4]

Core Building Blocks of PROTACs

The modular nature of PROTACs allows for the rational design and optimization of their degradation activity. The three core building blocks each play a critical role in the overall efficacy of the molecule.

E3 Ubiquitin Ligase Ligands

The choice of E3 ligase is a critical determinant of a PROTAC's success, influencing its tissue specificity and degradation efficiency. While over 600 E3 ligases are known in humans, a small handful have been predominantly exploited for PROTAC development due to the availability of well-characterized small molecule ligands.[5]

Commonly Targeted E3 Ligases and Their Ligands:

  • Cereblon (CRBN): A substrate receptor of the CUL4A-DDB1-RBX1 E3 ligase complex. Ligands for CRBN are often derived from immunomodulatory drugs (IMiDs) such as thalidomide, pomalidomide, and lenalidomide.[6][7][8]

  • Von Hippel-Lindau (VHL): A substrate receptor for the CUL2-RBX1 E3 ligase complex. VHL ligands are typically peptidomimetic and based on the structure of the hypoxia-inducible factor 1α (HIF-1α) peptide that naturally binds to VHL.[5][6]

  • Inhibitor of Apoptosis Proteins (IAPs): A family of RING finger E3 ligases. Ligands for IAPs are often based on the structure of Smac mimetics.[6][9]

  • Mouse Double Minute 2 Homolog (MDM2): An E3 ligase that regulates the tumor suppressor p53. Ligands for MDM2 are often based on the nutlin family of small molecules.[9]

  • RING Finger Protein 4 (RNF4) and RNF114: Emerging E3 ligases with available ligands for PROTAC development.[10]

Table 1: Representative E3 Ligase Ligands and their Binding Affinities

E3 LigaseLigandChemical StructureBinding Affinity (Kd) to E3 Ligase
CRBN Thalidomide~1 µM
Pomalidomide~300 nM
Lenalidomide~1 µM
VHL VH032~180 nM
IAP LCL161~35 nM (cIAP1)
MDM2 Nutlin-3a~90 nM

Note: Binding affinities can vary depending on the assay conditions and the specific protein construct used.

Target-Binding Ligands (Warheads)

The "warhead" of the PROTAC is the molecular entity that recognizes and binds to the protein of interest. The selection of a suitable warhead is crucial for the potency and selectivity of the degrader. An ideal warhead possesses high affinity and specificity for the target protein. However, a key advantage of the PROTAC technology is that even ligands with moderate affinity can be effective, as the overall efficacy is driven by the formation of a stable ternary complex and the catalytic nature of the degradation process.[11][12]

The design of the warhead is highly target-dependent and often leverages existing knowledge of small molecule inhibitors for the POI.

Linkers

The linker is more than just a passive tether connecting the E3 ligase ligand and the warhead; it plays a critical role in determining the efficacy of a PROTAC. The length, composition, and attachment points of the linker are crucial for enabling the formation of a stable and productive ternary complex.[13][14]

Common Linker Chemistries:

  • Polyethylene Glycol (PEG) Linkers: These are hydrophilic and flexible, and their length can be easily varied. PEG linkers can improve the solubility of the PROTAC molecule.[13][15]

  • Alkyl Chains: These provide a more rigid and hydrophobic connection. The length of the alkyl chain can be precisely controlled to optimize the distance between the two ligands.[13][14]

  • Hybrid Linkers: Often, a combination of PEG and alkyl moieties is used to fine-tune the physicochemical properties of the linker.[14]

The optimal linker length and composition must be empirically determined for each target and E3 ligase combination.

Table 2: Impact of Linker Length on PROTAC Efficacy (Example: BRD4 Degraders)

PROTACE3 Ligase LigandWarheadLinker TypeLinker Length (atoms)DC50 (nM)Dmax (%)
dBET1PomalidomideJQ1PEG124.3>98
MZ1VH032JQ1Alkyl/Ether1129~80
ARV-771VH032JQ1Alkyl/Ether141.8>95

Data compiled from multiple sources. DC50 and Dmax values are cell line-dependent.

Signaling Pathways and Experimental Workflows

The Ubiquitin-Proteasome System (UPS)

PROTACs hijack the cell's natural protein degradation machinery, the Ubiquitin-Proteasome System (UPS). Understanding this pathway is fundamental to understanding how PROTACs work.

UPS_Pathway cluster_ubiquitination Ubiquitination Cascade cluster_degradation Proteasomal Degradation E1 E1 (Ubiquitin-Activating Enzyme) E2 E2 (Ubiquitin-Conjugating Enzyme) E1->E2 Conjugation AMP_PPi AMP + PPi E1->AMP_PPi E3 E3 Ligase (e.g., CUL4-CRBN) E2->E3 TernaryComplex POI-PROTAC-E3 Ternary Complex E2->TernaryComplex E3->TernaryComplex Ub Ubiquitin Ub->E1 Ub->E2 ATP ATP ATP->E1 Activation Proteasome 26S Proteasome Peptides Degraded Peptides Proteasome->Peptides Degradation POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->E3 Recycled PROTAC->TernaryComplex Ub_POI Polyubiquitinated POI TernaryComplex->Ub_POI Ubiquitination Ub_POI->Proteasome Recognition

Caption: The PROTAC-mediated protein degradation pathway.

Experimental Workflow for PROTAC Development

The development and characterization of a novel PROTAC involves a series of in vitro and cellular assays to assess its binding, ternary complex formation, and degradation efficacy.

PROTAC_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_cellular Cellular Assays cluster_optimization Optimization Design PROTAC Design (Ligand & Linker Selection) Synthesis Chemical Synthesis Design->Synthesis Binding Binary Binding Assays (SPR, ITC, FP) Synthesis->Binding Ternary Ternary Complex Formation (SPR, TR-FRET, Co-IP) Binding->Ternary Degradation Degradation Assays (Western Blot, NanoBRET) Ternary->Degradation Ubiquitination Ubiquitination Assays Degradation->Ubiquitination SAR Structure-Activity Relationship (SAR) Ubiquitination->SAR SAR->Design Iterative Optimization

Caption: A typical experimental workflow for PROTAC development.

Experimental Protocols

Ternary Complex Formation Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)

This assay measures the proximity of the target protein and the E3 ligase induced by the PROTAC.

Methodology:

  • Reagents:

    • Purified, tagged target protein (e.g., GST-tagged).

    • Purified, tagged E3 ligase complex (e.g., His-tagged).

    • Terbium-conjugated anti-tag antibody (e.g., anti-GST-Tb).

    • Fluorescein-labeled anti-tag antibody (e.g., anti-His-Fluorescein).

    • PROTAC compound at various concentrations.

    • Assay buffer.

  • Procedure:

    • In a microplate, combine the purified target protein, E3 ligase, and the two labeled antibodies.

    • Add the PROTAC compound at a range of concentrations.

    • Incubate the mixture at room temperature to allow for complex formation.

    • Measure the time-resolved FRET signal using a plate reader (Excitation: 340 nm, Emission: 665 nm and 620 nm).

    • An increase in the FRET signal (ratio of 665 nm to 620 nm emission) indicates the formation of the ternary complex.

    • Plot the FRET signal against the PROTAC concentration to determine the concentration at which half-maximal complex formation occurs (EC50).

Cellular Degradation Assay (Western Blot)

This is a standard method to quantify the reduction in the levels of the target protein following PROTAC treatment.

Methodology:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in multi-well plates and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 24 hours).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Western Blotting:

    • Normalize the protein concentration of all samples and prepare them for SDS-PAGE.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.

    • Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with a primary antibody specific for the target protein and a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with a corresponding HRP-conjugated secondary antibody.

    • Develop the blot using a chemiluminescent substrate and capture the image.

  • Data Analysis:

    • Quantify the band intensities for the target protein and the loading control using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation) values.[16][17]

Conclusion

The modular nature of protein degraders, particularly PROTACs, provides a powerful platform for the development of novel therapeutics. A deep understanding of the core building blocks—the E3 ligase ligand, the target-binding warhead, and the linker—is essential for the rational design of potent and selective degraders. The experimental protocols outlined in this guide provide a framework for the comprehensive characterization of these innovative molecules. As our knowledge of the E3 ligase landscape expands and our ability to predict and model ternary complex formation improves, the field of targeted protein degradation will undoubtedly continue to yield groundbreaking medicines.

References

(S,R,S)-AHPC-PEG1-NH2 Free Base: A Core Component for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of (S,R,S)-AHPC-PEG1-NH2, a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs represent a revolutionary therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to selectively eliminate disease-causing proteins. (S,R,S)-AHPC-PEG1-NH2 is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a single polyethylene glycol (PEG) unit and a terminal amine. This heterobifunctional molecule serves as a versatile anchor for the synthesis of PROTACs, enabling the targeted degradation of a wide array of proteins of interest. This document details the physicochemical properties of (S,R,S)-AHPC-PEG1-NH2 free base, provides representative experimental protocols for its characterization and conjugation, and illustrates its role in the broader context of PROTAC-mediated protein degradation.

Physicochemical Properties

(S,R,S)-AHPC-PEG1-NH2 is a synthetic E3 ligase ligand-linker conjugate. The (S,R,S)-AHPC moiety ensures potent and selective binding to the VHL E3 ligase, a key component of the cellular protein degradation machinery. The PEG1 linker provides a short, flexible spacer, and the terminal primary amine serves as a reactive handle for covalent attachment to a ligand targeting a specific protein of interest.

PropertyValue
Molecular Weight 531.67 g/mol [1]
Chemical Formula C₂₆H₃₇N₅O₅S
Synonyms VH032-PEG1-NH2
Appearance White to off-white solid
Purity Typically ≥95%
Solubility Soluble in DMSO, DMF

Role in PROTAC Technology

PROTACs are heterobifunctional molecules composed of three key components: a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[2] (S,R,S)-AHPC-PEG1-NH2 provides the E3 ligase-binding component and a portion of the linker.

The mechanism of action for a PROTAC synthesized using this building block is as follows:

  • Ternary Complex Formation : The PROTAC simultaneously binds to the target protein (via the conjugated POI ligand) and the VHL E3 ligase (via the AHPC moiety), forming a ternary POI-PROTAC-VHL complex.

  • Ubiquitination : The proximity induced by the PROTAC allows the E3 ligase to transfer ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to the surface of the target protein.

  • Proteasomal Degradation : The polyubiquitinated target protein is recognized and degraded by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of additional target protein molecules.

PROTAC_Mechanism cluster_1 POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC (S,R,S)-AHPC-PEG1-Ligand (PROTAC) PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Induces Degradation 26S Proteasome Degradation Ubiquitination->Degradation Marks for Degradation->POI Releases degraded peptides

Figure 1: PROTAC-mediated protein degradation pathway.

Experimental Protocols

The following are representative protocols for the characterization of (S,R,S)-AHPC-PEG1-NH2 and its conjugation to a protein of interest (POI) ligand.

Characterization Protocols

3.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective : To confirm the chemical structure and purity of the (S,R,S)-AHPC-PEG1-NH2 free base.

  • Procedure :

    • Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆).

    • Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher spectrometer.

    • Process the spectra and assign the peaks to the corresponding protons and carbons in the molecule. The expected chemical shifts and coupling constants should be consistent with the proposed structure.

    • The absence of significant impurity peaks will confirm the purity of the sample.

3.1.2. Mass Spectrometry (MS)

  • Objective : To determine the molecular weight of the compound and confirm its identity.

  • Procedure :

    • Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile with 0.1% formic acid).

    • Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

    • Acquire the mass spectrum in positive ion mode.

    • The observed mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺ should correspond to the calculated molecular weight of the free base (532.67). High-resolution mass spectrometry (HRMS) can be used for more precise mass determination.

3.1.3. High-Performance Liquid Chromatography (HPLC)

  • Objective : To assess the purity of the compound.

  • Procedure :

    • Dissolve a small amount of the compound in the mobile phase.

    • Inject the sample onto a C18 reverse-phase HPLC column.

    • Elute the compound using a gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA).

    • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 220 nm and 254 nm).

    • The purity is determined by the percentage of the area of the main peak relative to the total area of all peaks in the chromatogram.

PROTAC Synthesis: Amide Coupling Protocol

This protocol describes the conjugation of (S,R,S)-AHPC-PEG1-NH2 to a POI ligand containing a carboxylic acid functional group.

  • Materials :

    • (S,R,S)-AHPC-PEG1-NH2 free base

    • POI ligand with a terminal carboxylic acid

    • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

    • Base: DIPEA (N,N-Diisopropylethylamine)

    • Anhydrous solvent: DMF (N,N-Dimethylformamide)

  • Procedure :

    • In a clean, dry reaction vial, dissolve the POI ligand-carboxylic acid (1.0 equivalent) in anhydrous DMF.

    • Add the coupling agent (e.g., HATU, 1.2 equivalents) and DIPEA (3.0 equivalents) to the solution.

    • Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

    • In a separate vial, dissolve (S,R,S)-AHPC-PEG1-NH2 (1.1 equivalents) in a minimal amount of anhydrous DMF.

    • Add the solution of (S,R,S)-AHPC-PEG1-NH2 to the activated POI ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under a nitrogen atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, the crude product can be purified by preparative reverse-phase HPLC.

    • Characterize the final PROTAC molecule using NMR and mass spectrometry.

PROTAC_Synthesis_Workflow cluster_materials Starting Materials cluster_reaction Reaction Steps cluster_downstream Downstream Processing POI_COOH POI Ligand-COOH Activation Activation (HATU, DIPEA in DMF) POI_COOH->Activation AHPC_NH2 (S,R,S)-AHPC-PEG1-NH2 Coupling Amide Coupling AHPC_NH2->Coupling Activation->Coupling Purification Purification (Preparative HPLC) Coupling->Purification Characterization Characterization (LC-MS, NMR) Purification->Characterization Final_PROTAC Final PROTAC Characterization->Final_PROTAC

Figure 2: General workflow for PROTAC synthesis.

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a fundamental and versatile chemical tool for the development of VHL-based PROTACs. Its well-defined structure, high affinity for the VHL E3 ligase, and reactive amine handle facilitate the rational design and synthesis of potent and selective protein degraders. The protocols and conceptual frameworks provided in this guide are intended to support researchers in the rapidly advancing field of targeted protein degradation, ultimately contributing to the development of novel therapeutics for a wide range of diseases.

References

(S,R,S)-AHPC-PEG1-NH2 Dihydrochloride: A Technical Overview of a Key PROTAC Building Block

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S,R,S)-AHPC-PEG1-NH2 dihydrochloride is a crucial chemical tool in the rapidly advancing field of targeted protein degradation. As a derivative of the von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, it serves as a foundational building block for the synthesis of Proteolysis Targeting Chimeras (PROTACs). This technical guide provides a summary of the available information on this compound, with a focus on its role in PROTAC development and general considerations for its use.

Physicochemical Properties and Handling

While detailed quantitative data on the solubility and stability of this compound is not extensively published in peer-reviewed literature, information from suppliers provides general guidance for its handling and storage.

Table 1: General Properties and Storage Recommendations

PropertyInformationSource
Synonyms VH032-PEG1-NH2 dihydrochloride
Molecular Formula C26H37N5O5S · 2HCl
Molecular Weight 604.59 g/mol
Appearance Powder or crystals[1]
Purity ≥95% (via HPLC)
Storage (Solid) Recommended storage at -20°C. Can be stored at 2-8°C for short periods.[1][1]
Storage (In solution) Stock solutions can be stored at -80°C for up to six months, or at -20°C for up to one month.[2][2]

It is important to note that the hydrochloride salt form is intended to improve the stability and handling of the compound.[3] For optimal use, it is recommended to refer to the batch-specific data provided in the Certificate of Analysis from the supplier.

Role in PROTAC Synthesis and Mechanism of Action

This compound is a heterobifunctional molecule composed of three key components:

  • The (S,R,S)-AHPC moiety: This is the active VHL-binding ligand.

  • A PEG1 linker: A short polyethylene glycol spacer that connects the VHL ligand to the target protein ligand.

  • A terminal amine group: This functional group allows for the covalent attachment of a ligand specific to the protein of interest.[1]

The primary application of this compound is in the synthesis of PROTACs. PROTACs are designed to recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The (S,R,S)-AHPC component of the molecule facilitates the engagement of the VHL E3 ligase.[1]

The general workflow for utilizing this compound in PROTAC development is outlined below.

PROTAC_Synthesis_Workflow General PROTAC Synthesis Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation A (S,R,S)-AHPC-PEG1-NH2 dihydrochloride C Coupling Reaction A->C B Target Protein Ligand (with reactive group) B->C D Purification & Characterization (e.g., HPLC, LC-MS) C->D E In vitro Assays (e.g., Ternary Complex Formation, Ubiquitination) D->E F Cell-based Assays (e.g., Target Protein Degradation - Western Blot, DC50 determination) E->F G Downstream Functional Assays F->G

A generalized workflow for PROTAC synthesis and evaluation.

Considerations for Solubility and Stability Assessment

Due to the lack of specific published protocols for this compound, a generalized experimental workflow for determining its solubility and stability is presented. This workflow can be adapted by researchers based on their specific experimental needs and available analytical instrumentation.

Solubility_Stability_Workflow Solubility and Stability Assessment Workflow cluster_solubility Solubility Assessment cluster_stability Stability Assessment S1 Selection of Solvents (e.g., DMSO, Water, Buffers) S2 Equilibrium Solubility Measurement (e.g., Shake-flask method) S1->S2 S3 Kinetic Solubility Measurement (e.g., Nephelometry) S1->S3 S4 Analysis (e.g., HPLC-UV, LC-MS) S2->S4 S3->S4 T1 Stress Conditions (e.g., Temperature, pH, Light Exposure) T2 Time-point Sampling T1->T2 T3 Analysis of Degradants (e.g., HPLC, LC-MS/MS) T2->T3 T4 Determination of Degradation Kinetics T3->T4

A hypothetical workflow for assessing solubility and stability.

Experimental Protocols

As detailed, peer-reviewed experimental protocols for the solubility and stability of this compound are not publicly available, researchers should develop and validate their own methods based on the general workflows provided above. Standard analytical chemistry techniques would be applicable for these assessments.

Conclusion

This compound is a valuable reagent for the synthesis of VHL-recruiting PROTACs. While specific, in-depth data on its solubility and stability are limited in the public domain, its utility as a PROTAC building block is well-established. Researchers working with this compound should rely on the information provided by suppliers and employ standard analytical methods to characterize its properties within their specific experimental contexts. The development of robust internal protocols for solubility and stability assessment will be critical for ensuring the reproducibility and success of targeted protein degradation studies.

References

VH032-PEG1-NH2 Dihydrochloride: A Core Component for VHL-based Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

VH032-PEG1-NH2 dihydrochloride is a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, functionalized with a PEG1 linker and a terminal amine group. This compound is a crucial building block in the development of Proteolysis Targeting Chimeras (PROTACs), a revolutionary therapeutic modality designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins. This guide provides a comprehensive overview of VH032-PEG1-NH2, including its mechanism of action, key quantitative data, detailed experimental protocols, and visualizations of the underlying biological pathways and experimental workflows.

The core utility of VH032 lies in its ability to act as a potent inhibitor of the VHL/HIF-1α interaction.[1][2][3][4][5][6] By mimicking the binding of the hydroxylated hypoxia-inducible factor 1-alpha (HIF-1α) to VHL, VH032 can be incorporated into PROTACs to recruit the VHL E3 ligase to a specific protein of interest (POI), leading to the POI's ubiquitination and subsequent degradation by the proteasome.[1][7][8] The attached PEG1-NH2 linker provides a convenient handle for conjugation to a ligand that binds the target protein, forming the heterobifunctional PROTAC molecule.[9][10]

Data Presentation

Quantitative data for VH032 and its derivatives are essential for designing and evaluating PROTAC molecules. The following tables summarize key binding affinity and cellular activity data from various studies.

Compound Assay Type Target Value Reference
VH032Dissociation Constant (Kd)VHL E3 ligase185 nM[4][5][6]
BODIPY FL VH032Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)GST-VCBKd = 3.01 nM[5]
VH298 (positive control)TR-FRETGST-VCBIC50 = 45.2 nM (at 0.2% DMSO)[2]
VH032TR-FRETGST-VCBIC50 = 352.2 nM, Ki = 142.1 nM[5]
MZ1 (PROTAC)TR-FRETGST-VCBIC50 = 226.2 nM, Ki = 79.7 nM[5]
GMB-475 (PROTAC)Cellular AssayBCR-ABL1 degradation in Ba/F3 cellsIC50 = 1.11 µM[11][12]

Signaling Pathway and Mechanism of Action

The VHL-E3 ligase complex plays a central role in cellular oxygen sensing through its regulation of HIF-1α. In normoxic conditions, prolyl hydroxylases (PHDs) hydroxylate specific proline residues on HIF-1α. This modification allows VHL to recognize and bind to HIF-1α, leading to its ubiquitination and proteasomal degradation.[3][13] VH032 mimics this hydroxylated proline motif, enabling it to bind to VHL with high affinity.

A PROTAC incorporating VH032 leverages this interaction. The VH032 moiety of the PROTAC binds to the VHL E3 ligase, while the other ligand on the PROTAC binds to the target protein. This brings the E3 ligase and the target protein into close proximity, facilitating the transfer of ubiquitin from an E2-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

VHL_HIF1a_Pathway VHL/HIF-1α Signaling and PROTAC Mechanism cluster_normoxia Normoxia cluster_protac PROTAC Action HIF1a HIF-1α PHD Prolyl Hydroxylase (PHD) HIF1a->PHD O2 OH_HIF1a Hydroxylated HIF-1α PHD->OH_HIF1a Hydroxylation VHL_complex VHL E3 Ligase Complex OH_HIF1a->VHL_complex Binding Proteasome 26S Proteasome OH_HIF1a->Proteasome Recognition VHL_complex->OH_HIF1a Ubiquitination Ub Ubiquitin Ub->VHL_complex Degradation Degradation Proteasome->Degradation PROTAC PROTAC (VH032-Linker-POI Ligand) POI Protein of Interest (POI) PROTAC->POI VHL_complex_protac VHL E3 Ligase Complex PROTAC->VHL_complex_protac Ternary_complex Ternary Complex (VHL-PROTAC-POI) POI->Ternary_complex Proteasome_protac 26S Proteasome POI->Proteasome_protac Recognition VHL_complex_protac->Ternary_complex Ternary_complex->POI Ubiquitination Ub_protac Ubiquitin Ub_protac->Ternary_complex Degradation_protac POI Degradation Proteasome_protac->Degradation_protac

Caption: VHL/HIF-1α pathway and PROTAC-mediated protein degradation.

Experimental Protocols

Detailed methodologies are crucial for the successful application of VH032-PEG1-NH2 in research and drug development. The following protocols are based on published methodologies.

Synthesis of a PROTAC using VH032-PEG1-NH2 Dihydrochloride

This protocol outlines a general procedure for conjugating VH032-PEG1-NH2 to a POI ligand containing a carboxylic acid functional group.

PROTAC_Synthesis_Workflow start Start Materials: - VH032-PEG1-NH2·2HCl - POI Ligand-COOH - Coupling Reagents (e.g., HATU, HOBt) - Base (e.g., DIPEA) - Solvent (e.g., DMF) step1 Dissolve POI Ligand-COOH, HATU, and HOBt in DMF. start->step1 step2 Add DIPEA and stir for 15 minutes at room temperature. step1->step2 step3 Add a solution of VH032-PEG1-NH2·2HCl and DIPEA in DMF. step2->step3 step4 Stir the reaction mixture at room temperature for 12-24 hours. step3->step4 step5 Monitor reaction progress by LC-MS. step4->step5 step6 Purify the crude product by preparative HPLC. step5->step6 end Characterize the final PROTAC (NMR, HRMS) step6->end

Caption: General workflow for PROTAC synthesis.

Materials:

  • VH032-PEG1-NH2 dihydrochloride

  • POI ligand with a carboxylic acid

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • HOBt (Hydroxybenzotriazole)

  • DIPEA (N,N-Diisopropylethylamine)

  • DMF (Dimethylformamide), anhydrous

  • Preparative HPLC system

Procedure:

  • In a clean, dry flask, dissolve the POI ligand-COOH (1 equivalent), HATU (1.2 equivalents), and HOBt (1.2 equivalents) in anhydrous DMF.

  • Add DIPEA (3 equivalents) to the mixture and stir at room temperature for 15 minutes to activate the carboxylic acid.

  • In a separate vial, dissolve VH032-PEG1-NH2 dihydrochloride (1.1 equivalents) in anhydrous DMF and add DIPEA (2.2 equivalents) to neutralize the hydrochloride salts.

  • Add the VH032-PEG1-NH2 solution to the activated POI ligand mixture.

  • Allow the reaction to stir at room temperature for 12-24 hours.

  • Monitor the reaction progress by LC-MS until the starting materials are consumed.

  • Upon completion, purify the crude reaction mixture by preparative reverse-phase HPLC to obtain the final PROTAC.

  • Characterize the purified PROTAC by NMR and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.

VHL Binding Assay using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)

This protocol is adapted from a study developing a fluorescent probe for VHL and can be used to assess the binding of VH032-containing PROTACs to the VHL complex.[2][5]

TRFRET_Assay_Workflow start Prepare Reagents: - GST-VCB Complex - BODIPY FL VH032 (probe) - Tb-anti-GST antibody - Test Compound (PROTAC) - Assay Buffer step1 Add test compound dilutions to a 384-well plate. start->step1 step2 Add a mixture of GST-VCB and Tb-anti-GST antibody. step1->step2 step3 Incubate for 30 minutes at room temperature. step2->step3 step4 Add BODIPY FL VH032 fluorescent probe. step3->step4 step5 Incubate for 90 minutes at room temperature in the dark. step4->step5 step6 Read TR-FRET signal on a plate reader (Excitation: 340 nm, Emission: 495 nm & 520 nm). step5->step6 end Calculate IC50 values. step6->end

Caption: Workflow for a VHL TR-FRET binding assay.

Materials:

  • GST-tagged VCB (VHL-Elongin C-Elongin B) complex

  • BODIPY FL VH032 (fluorescent probe)

  • Tb-conjugated anti-GST antibody

  • Test compounds (e.g., VH032-based PROTACs)

  • Assay Buffer: 25 mM HEPES (pH 7.4), 100 mM NaCl, 1 mM DTT, 0.005% (v/v) Brij-35

  • 384-well, low-volume, black microplates

Procedure:

  • Prepare serial dilutions of the test compounds in assay buffer.

  • To each well of the 384-well plate, add the test compound dilutions.

  • Prepare a mixture of GST-VCB complex (final concentration ~2 nM) and Tb-anti-GST antibody (final concentration ~2 nM) in assay buffer.

  • Add the GST-VCB/antibody mixture to each well.

  • Incubate the plate for 30 minutes at room temperature.

  • Add BODIPY FL VH032 probe (final concentration ~4 nM) to each well.

  • Incubate the plate for 90 minutes at room temperature, protected from light.

  • Measure the TR-FRET signal using a plate reader with an excitation wavelength of 340 nm and emission wavelengths of 495 nm (for terbium) and 520 nm (for BODIPY FL).

  • Calculate the ratio of the emission at 520 nm to that at 495 nm. Plot the ratio against the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cellular Target Engagement Assay using NanoBRET™

This protocol describes a method to quantify the engagement of a PROTAC with VHL inside living cells.

Materials:

  • HeLa cells (or other suitable cell line)

  • NanoLuc®-VHL fusion vector

  • Cell-permeable fluorescent tracer for VHL

  • Opti-MEM™ I Reduced Serum Medium

  • Test compounds (PROTACs)

  • NanoBRET™ Nano-Glo® Substrate

  • White, 96-well assay plates

Procedure:

  • Transfect HeLa cells with the NanoLuc®-VHL fusion vector and plate them in 96-well plates.

  • After 24 hours, replace the medium with Opti-MEM™.

  • Add the fluorescent tracer to all wells at the recommended concentration.

  • Add serial dilutions of the test PROTACs to the wells.

  • Incubate the plate for 2 hours at 37°C in a CO2 incubator.

  • Add the NanoBRET™ Nano-Glo® Substrate to all wells.

  • Read the plate on a luminometer equipped with two filters to measure donor emission (460 nm) and acceptor emission (610 nm).

  • Calculate the NanoBRET™ ratio (acceptor emission / donor emission) and plot against the compound concentration to determine the cellular IC50 for target engagement.

Conclusion

VH032-PEG1-NH2 dihydrochloride is a versatile and potent building block for the development of VHL-based PROTACs. Its high affinity for VHL and the synthetically tractable amine linker make it an invaluable tool for researchers in targeted protein degradation. The data and protocols provided in this guide offer a solid foundation for the design, synthesis, and evaluation of novel PROTAC degraders, paving the way for new therapeutic strategies against a wide range of diseases.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of PROTACs using (S,R,S)-AHPC-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that, instead of merely inhibiting the function of a target protein, mediate its degradation.[1][2] These heterobifunctional molecules consist of a ligand that binds to a protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[3] By bringing the POI and the E3 ligase into close proximity, PROTACs hijack the cell's natural ubiquitin-proteasome system (UPS) to induce the ubiquitination and subsequent degradation of the target protein.[1][4]

This document provides detailed application notes and protocols for the synthesis of PROTACs utilizing (S,R,S)-AHPC-PEG1-NH2 , a building block that incorporates a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase and a flexible PEG linker with a terminal amine. This amine functionality allows for a straightforward coupling reaction with a carboxylic acid group on the target protein ligand (warhead).

Physicochemical Properties of (S,R,S)-AHPC-PEG1-NH2

A clear understanding of the starting material's properties is crucial for successful synthesis and handling.

PropertyValueReference
Synonyms VH032-PEG1-NH2[5]
Molecular Formula C26H37N5O5S · xHCl
Molecular Weight 531.67 g/mol (free base)
Appearance Powder or crystals
Purity ≥95%
Solubility DMSO: 100 mg/mL (188.09 mM)[5]
Storage 2-8°C (short-term); -20°C to -80°C (long-term)[5]

VHL-Mediated Protein Degradation Pathway

The following diagram illustrates the mechanism of action for a PROTAC synthesized using (S,R,S)-AHPC-PEG1-NH2. The PROTAC facilitates the formation of a ternary complex between the target protein and the VHL E3 ligase complex, leading to the ubiquitination and proteasomal degradation of the target protein.

PROTAC_Mechanism VHL-Mediated PROTAC Mechanism of Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination Cascade cluster_3 Proteasomal Degradation PROTAC PROTAC ((S,R,S)-AHPC-PEG1-Warhead) POI Protein of Interest (POI) PROTAC->POI Binds to POI VHL VHL E3 Ligase Complex PROTAC->VHL Recruits VHL Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex Ternary_Complex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ub Transfer Ub Ubiquitin (Ub) E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 E2->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Degraded Peptides Proteasome->Peptides

Caption: PROTAC-mediated protein degradation via the VHL E3 ligase pathway.

Experimental Protocols

Protocol 1: Synthesis of a PROTAC via Amide Coupling

This protocol describes the general procedure for coupling a warhead containing a carboxylic acid to the terminal amine of (S,R,S)-AHPC-PEG1-NH2.

Materials:

  • (S,R,S)-AHPC-PEG1-NH2 hydrochloride

  • Warhead with a terminal carboxylic acid

  • Coupling agents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU/HOBt

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous solvents: DMF (N,N-Dimethylformamide) or DCM (Dichloromethane)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Solvents for purification (e.g., ethyl acetate, hexanes, methanol)

  • Reverse-phase preparative HPLC system

  • LC-MS and NMR for characterization

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve the carboxylic acid-containing warhead (1.0 equivalent) in anhydrous DMF.

  • Amine Addition: To the solution from step 1, add (S,R,S)-AHPC-PEG1-NH2 hydrochloride (1.1 equivalents) followed by DIPEA (3.0 equivalents) to neutralize the hydrochloride salt and act as a base for the coupling reaction.

  • Coupling Agent Addition: Add the coupling agent, for example, HATU (1.2 equivalents), to the reaction mixture.

  • Reaction: Stir the reaction mixture at room temperature for 4-12 hours. Monitor the progress of the reaction by LC-MS.

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or reverse-phase preparative HPLC to obtain the final PROTAC molecule.

  • Characterization: Confirm the identity and purity of the final PROTAC using high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Protocol 2: Evaluation of Target Protein Degradation by Western Blot

This protocol outlines the steps to assess the efficacy of the synthesized PROTAC in degrading the target protein in a cellular context.

Materials:

  • Cell line expressing the target protein of interest

  • Synthesized PROTAC

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein

  • Primary antibody for a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with increasing concentrations of the synthesized PROTAC for a specified time course (e.g., 2, 4, 8, 16, 24 hours).

  • Cell Lysis: After treatment, wash the cells with PBS and lyse them using an appropriate lysis buffer.

  • Protein Quantification: Determine the total protein concentration of each cell lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using a chemiluminescent substrate and an imaging system. Quantify the band intensities to determine the extent of protein degradation.

Data Presentation

The efficacy of a PROTAC is typically quantified by its DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values. The following table provides illustrative examples of degradation data for various VHL-recruiting PROTACs.

PROTACTarget ProteinCell LineDC50 (nM)Dmax (%)Linker Type
LC-2 KRAS G12CNCI-H2030250 - 760>90PEG-based
UNC9036 STINGCaki-1227>80Not Specified
A PROTAC targeting ERRα ERRαTNBC and Her2+ BC cells77Not SpecifiedPEG-based
NR-11c p38αMammalian cell linesNanomolar rangeNot SpecifiedNot Specified

Experimental and Logical Workflows

The following diagrams outline the general workflow for PROTAC synthesis and evaluation, as well as a troubleshooting decision tree for common issues in the coupling reaction.

PROTAC_Workflow PROTAC Synthesis and Evaluation Workflow cluster_synthesis Synthesis and Characterization cluster_evaluation Biological Evaluation start Start: (S,R,S)-AHPC-PEG1-NH2 + Warhead-COOH coupling Amide Coupling Reaction start->coupling workup Work-up and Purification coupling->workup characterization Characterization (LC-MS, NMR) workup->characterization cell_treatment Cell Treatment with PROTAC characterization->cell_treatment Proceed with pure PROTAC western_blot Western Blot Analysis cell_treatment->western_blot data_analysis Data Analysis (DC50, Dmax) western_blot->data_analysis selectivity Selectivity Profiling (Optional) data_analysis->selectivity

Caption: General workflow for PROTAC synthesis and biological evaluation.

Troubleshooting_Workflow Troubleshooting Amide Coupling Reaction start Low Coupling Yield? check_reagents Check Reagent Quality (Anhydrous solvents, fresh coupling agents) start->check_reagents Yes success Successful Coupling start->success No optimize_base Optimize Base (Increase equivalents of DIPEA) check_reagents->optimize_base Reagents OK check_reagents->success Reagents were the issue optimize_coupling Optimize Coupling Agent (Try different agents like HBTU/HOBt) optimize_base->optimize_coupling Still low yield optimize_base->success Improved yield increase_time Increase Reaction Time or Temperature optimize_coupling->increase_time Still low yield optimize_coupling->success Improved yield increase_time->success Improved yield

Caption: Decision tree for troubleshooting the PROTAC synthesis coupling reaction.

References

Application Note & Protocol: Conjugation of (S,R,S)-AHPC-PEG1-NH2 to Target Ligands

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the covalent conjugation of the amine-functionalized E3 ligase ligand-linker, (S,R,S)-AHPC-PEG1-NH2, to target ligands possessing carboxyl groups.[1][2][3][4] The primary method described utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond.[5][6][7] This protocol is broadly applicable for creating targeted protein degraders (PROTACs) or other bioconjugates where a protein, peptide, or other carboxyl-containing molecule is the target. Included are methodologies for the conjugation reaction, purification of the resulting conjugate, and subsequent characterization.

Principle of Conjugation

The protocol is based on a two-step carbodiimide crosslinking reaction.[7]

  • Activation: The carboxyl groups (-COOH) on the target ligand are activated by EDC. In the presence of NHS or its water-soluble analog, Sulfo-NHS, the EDC facilitates the formation of a semi-stable NHS ester intermediate.[5][8] This conversion is crucial as the NHS ester is significantly more stable in aqueous solutions than the O-acylisourea intermediate formed by EDC alone, leading to higher coupling efficiencies.[5] This activation step is most efficient at a slightly acidic pH (4.5–7.2).[8][9][10]

  • Conjugation: The primary amine (-NH2) of the (S,R,S)-AHPC-PEG1-NH2 molecule nucleophilically attacks the NHS ester, displacing the NHS group and forming a stable amide bond. This reaction is most efficient at a physiological to slightly basic pH (7.2–8.5).[7][9]

This two-step process minimizes the risk of self-polymerization of target ligands that contain both carboxyl and amine groups.[7]

Materials and Reagents

Reagents
ReagentRecommended GradeStorage
Target Ligand (with -COOH groups)Application-specificLigand-specific
(S,R,S)-AHPC-PEG1-NH2≥95% purityStore at -20°C or -80°C[1]
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide HCl)Molecular Biology GradeStore desiccated at -20°C
NHS or Sulfo-NHSMolecular Biology GradeStore desiccated at room temp.
MES (2-(N-morpholino)ethanesulfonic acid)≥99% purityRoom temperature
Phosphate-Buffered Saline (PBS)pH 7.4, 10X or 1XRoom temperature
Hydroxylamine HCl or Tris HCl≥99% purityRoom temperature
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Room temperature
Desalting Columns or Dialysis Cassettese.g., Zeba™ Spin Desalting Columns (7K MWCO)Room temperature
Solvents for Analysis (Acetonitrile, Formic Acid)LC-MS GradeRoom temperature
Buffer Preparation
BufferCompositionpHUse
Activation Buffer 0.1 M MES, 0.5 M NaCl6.0Activation of carboxyl groups
Coupling Buffer 1X PBS7.2-7.5Conjugation reaction
Quenching Buffer 1 M Tris HCl or 1 M Hydroxylamine HCl8.0Stopping the reaction
Storage Buffer 1X PBS with preservative (e.g., 0.02% sodium azide)7.4Final conjugate storage

Experimental Protocols

This protocol assumes the target ligand is a protein. Molar ratios and concentrations may require optimization for other types of ligands.

Preparation of Stock Solutions
  • Target Ligand: Prepare a solution of the target protein (e.g., 1-5 mg/mL) in Activation Buffer .

  • (S,R,S)-AHPC-PEG1-NH2: This reagent can be difficult to weigh. It is recommended to prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO.[10] Store any unused stock solution under inert gas at -20°C.

  • EDC/NHS: Prepare EDC and NHS/Sulfo-NHS solutions immediately before use, as EDC is highly susceptible to hydrolysis.[7] Dissolve in Activation Buffer to a final concentration of 100 mM each.

Two-Step Conjugation Procedure

The following workflow outlines the key steps from activation to purification.

G cluster_prep Preparation cluster_reaction Reaction cluster_purify Purification & Analysis prep_ligand Prepare Target Ligand in Activation Buffer activate_carboxyl 1. Activate Ligand Add EDC/NHS Incubate 15-30 min prep_ahpc Prepare (S,R,S)-AHPC-PEG1-NH2 Stock in DMSO conjugate 2. Conjugate Add AHPC-PEG1-NH2 Incubate 2h - Overnight prep_ahpc->conjugate prep_edc Prepare fresh EDC/NHS in Activation Buffer prep_edc->activate_carboxyl activate_carboxyl->conjugate quench 3. Quench Reaction Add Hydroxylamine/Tris Incubate 15 min conjugate->quench purify 4. Purify Conjugate (Desalting, Dialysis, or HPLC) quench->purify characterize 5. Characterize (LC-MS, SDS-PAGE, HPLC) purify->characterize

Caption: Experimental workflow for conjugating (S,R,S)-AHPC-PEG1-NH2 to a target ligand.

Step 1: Activation of Target Ligand

  • To your target ligand solution, add the freshly prepared EDC and NHS solutions. The optimal molar excess will vary, but a starting point is recommended in the table below.

  • Incubate for 15-30 minutes at room temperature with gentle mixing.

Step 2: Conjugation Reaction

  • Add the (S,R,S)-AHPC-PEG1-NH2 stock solution to the activated ligand mixture. The pH may need to be adjusted to 7.2-7.5 by adding Coupling Buffer (e.g., 1M phosphate buffer, pH 7.5) to facilitate the amine reaction.[9][11]

  • Incubate the reaction for 2 hours at room temperature, or overnight at 4°C. Longer incubation times at 4°C may increase yield.

Step 3: Quenching the Reaction

  • Add Quenching Buffer to a final concentration of 10-50 mM (e.g., 10 µL of 1M Tris per 100 µL reaction).[5]

  • Incubate for 15 minutes at room temperature to hydrolyze any remaining NHS esters and quench unreacted EDC.[9]

Recommended Molar Ratios

Optimization is critical. The following are suggested starting points for a protein target.[12]

ReactantMolar Excess (relative to Target Ligand)Notes
EDC10x - 50xUse a higher excess for dilute protein solutions (< 2 mg/mL). Too much EDC can lead to byproducts.[13]
NHS/Sulfo-NHS1.5x - 2x the molar amount of EDCStabilizes the activated intermediate.
(S,R,S)-AHPC-PEG1-NH210x - 100xA large excess drives the reaction towards the desired product.

Purification of the Conjugate

It is crucial to remove unreacted (S,R,S)-AHPC-PEG1-NH2, EDC/NHS, and reaction byproducts. The choice of method depends on the properties of the target ligand.

  • Size-Exclusion Chromatography / Desalting: Ideal for large ligands like proteins and antibodies. Use a desalting column (e.g., Zeba™) or SEC to separate the large conjugate from small molecule reactants.[14]

  • Dialysis: Suitable for large proteins. Dialyze the reaction mixture against Storage Buffer (e.g., 1X PBS) using an appropriate molecular weight cutoff (MWCO) membrane to remove small molecules.

  • Tangential Flow Filtration (TFF): A scalable method for buffer exchange and removal of unconjugated molecules, especially for larger volumes.[14][15]

  • Reverse-Phase HPLC (RP-HPLC): Can be used for purifying peptide or small molecule conjugates.[16]

Characterization of the Conjugate

Confirming successful conjugation and assessing purity is a critical final step.

MethodPurposeExpected Outcome
Mass Spectrometry (LC-MS) Confirm covalent modification and determine the degree of labeling.[17][18]An increase in the mass of the target ligand corresponding to the mass of one or more (S,R,S)-AHPC-PEG1-NH2 molecules.
SDS-PAGE Visualize a shift in molecular weight.A slight increase in the molecular weight of the conjugated protein compared to the unconjugated starting material.
HPLC (HIC or RP-HPLC) Assess purity and quantify the conjugate.[14][16]A shift in retention time for the conjugate compared to the starting ligand. Hydrophobic Interaction Chromatography (HIC) is often used to separate species with different drug-to-antibody ratios (DARs).[19]
Functional Assays Ensure the biological activity of the target ligand is retained.Dependent on the specific function of the target ligand.

Reaction Mechanism and Troubleshooting

G cluster_activation Step 1: Carboxyl Activation (pH 4.5-7.2) cluster_conjugation Step 2: Amine Coupling (pH 7.2-8.5) Ligand_COOH Target Ligand-COOH O_Acylisourea O-Acylisourea Intermediate (Unstable) Ligand_COOH->O_Acylisourea + EDC EDC EDC->O_Acylisourea NHS_Ester NHS-Ester Intermediate (Semi-Stable) O_Acylisourea->NHS_Ester + NHS NHS / Sulfo-NHS NHS->NHS_Ester Conjugate Final Conjugate (Stable Amide Bond) NHS_Ester->Conjugate + AHPC_NH2 (S,R,S)-AHPC-PEG1-NH2 AHPC_NH2->Conjugate

Caption: EDC/NHS chemical reaction pathway for amide bond formation.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Efficiency - Inactive EDC (hydrolyzed).- Incorrect buffer pH.- Insufficient molar excess of reagents.- Competing amine groups in buffer (e.g., Tris).- Use fresh, high-quality EDC; prepare solutions immediately before use.- Verify pH of Activation (6.0) and Coupling (7.2-7.5) buffers.- Increase molar excess of EDC/NHS and/or the AHPC-PEG1-NH2 linker.- Ensure all buffers are free of primary amines during the reaction.
Precipitation of Ligand - High concentration of organic solvent (DMSO).- Protein instability at reaction pH.- Keep the final DMSO concentration below 5-10% (v/v).- Perform a buffer screen to ensure ligand solubility and stability at the required pH values.
High Polydispersity / Multiple Conjugations - Too many accessible carboxyl groups on the target ligand.- Reaction time is too long or reagent concentration is too high.- Reduce the molar excess of EDC/NHS.- Decrease the reaction time or temperature.- Consider site-specific conjugation methods if controlled stoichiometry is required.
No Conjugation Detected - Absence of accessible carboxyl groups on the ligand.- Degradation of AHPC-PEG1-NH2.- Confirm the presence and accessibility of -COOH groups on your target.- Verify the integrity and purity of the AHPC-PEG1-NH2 reagent via mass spectrometry.

References

Application Notes and Protocols for Targeted Protein Degradation using (S,R,S)-AHPC-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality that utilizes the cell's own ubiquitin-proteasome system to eliminate disease-causing proteins. Proteolysis-targeting chimeras (PROTACs) are heterobifunctional molecules at the forefront of this technology. These molecules consist of a ligand that binds to a target protein, a ligand for an E3 ubiquitin ligase, and a linker connecting the two. (S,R,S)-AHPC-PEG1-NH2 is a key building block in the synthesis of PROTACs, providing a high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase connected to a single polyethylene glycol (PEG) unit with a terminal amine. This amine group serves as a versatile reactive handle for conjugation to a ligand for the protein of interest, enabling the rapid generation of novel PROTAC molecules for research and drug discovery.[1]

This document provides detailed application notes and protocols for the use of (S,R,S)-AHPC-PEG1-NH2 in the development of PROTACs, using the well-characterized BRD4-degrading PROTAC, MZ1, as a representative example of a VHL-recruiting PROTAC with a short PEG linker.

Mechanism of Action: VHL-Mediated Targeted Protein Degradation

PROTACs synthesized using (S,R,S)-AHPC-PEG1-NH2 function by inducing the formation of a ternary complex between the target protein and the VHL E3 ligase complex. This proximity, orchestrated by the PROTAC, leads to the polyubiquitination of the target protein, marking it for degradation by the 26S proteasome. The PROTAC is then released and can catalytically induce the degradation of multiple target protein molecules.

PROTAC_Mechanism cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Target Ligand) TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex Target Target Protein (e.g., BRD4) Target->TernaryComplex VHL VHL E3 Ligase Complex VHL->TernaryComplex Ubiquitination Poly-Ubiquitination of Target Protein TernaryComplex->Ubiquitination Ubiquitin Transfer Proteasome 26S Proteasome Ubiquitination->Proteasome Recognition Degradation Degraded Protein (Amino Acids) Proteasome->Degradation Degradation

Figure 1: Mechanism of VHL-mediated targeted protein degradation.

Application Example: BRD4 Degradation by MZ1

While a PROTAC utilizing the exact (S,R,S)-AHPC-PEG1-NH2 linker is not extensively characterized in publicly available literature, the well-studied BRD4 degrader, MZ1, serves as an excellent model. MZ1 is composed of the BET inhibitor JQ1, a VHL ligand very similar to (S,R,S)-AHPC, and a short 3-unit PEG linker.[2][3] The structural and functional similarities make MZ1 a highly relevant case study for researchers using the (S,R,S)-AHPC-PEG1-NH2 building block.

Quantitative Data for MZ1

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of protein degradation).

CompoundTarget ProteinCell LineDC50DmaxReference
MZ1BRD4HeLa~24 nM>90%[3]
MZ1BRD4H6618 nM>90%
MZ1BRD4H83823 nM>90%
ARV-771BRD2/3/422Rv1<5 nMNot Specified

Note: ARV-771 is another potent VHL-based BET degrader included for comparison.[1][4][5]

Experimental Protocols

The following are detailed protocols for key experiments to characterize a novel PROTAC synthesized using (S,R,S)-AHPC-PEG1-NH2.

Experimental_Workflow Start Synthesize PROTAC using (S,R,S)-AHPC-PEG1-NH2 WB Western Blot for Protein Degradation (DC50, Dmax) Start->WB Ubiq Ubiquitination Assay WB->Ubiq Confirm Mechanism Viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) WB->Viability Assess Phenotypic Effect Data Data Analysis and Interpretation Ubiq->Data Viability->Data

Figure 2: General experimental workflow for PROTAC characterization.
Protocol 1: Western Blot for Protein Degradation

This protocol is to determine the extent of target protein degradation (DC50 and Dmax) in cells treated with the PROTAC.

Materials:

  • Cell line expressing the target protein (e.g., HeLa for BRD4)

  • Complete cell culture medium

  • PROTAC stock solution (e.g., 10 mM in DMSO)

  • Vehicle control (DMSO)

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Laemmli sample buffer

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes and transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate and imaging system

Procedure:

  • Cell Seeding: Seed cells in 6-well plates at a density that allows them to reach 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of the PROTAC in cell culture medium. Treat the cells with varying concentrations of the PROTAC (e.g., 0.1 nM to 10 µM) for a specific duration (e.g., 24 hours). Include a vehicle-only control (e.g., 0.1% DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and add lysis buffer. Scrape the cells and collect the lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil the samples at 95°C for 5-10 minutes.

  • SDS-PAGE and Western Blot: Load equal amounts of protein onto an SDS-PAGE gel. Separate the proteins by electrophoresis and transfer them to a membrane.

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and then incubate with the primary antibody for the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Add the chemiluminescent substrate and visualize the bands using an imaging system. Quantify the band intensities and normalize the target protein levels to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.

Protocol 2: In-Cell Ubiquitination Assay

This protocol confirms that the PROTAC-mediated protein degradation occurs through the ubiquitin-proteasome pathway.

Materials:

  • Cell line, PROTAC, and culture reagents as in Protocol 1

  • Proteasome inhibitor (e.g., MG132)

  • Immunoprecipitation (IP) lysis buffer

  • Antibody against the target protein for IP

  • Protein A/G agarose beads

  • Antibody against ubiquitin

  • Other reagents for Western blotting as in Protocol 1

Procedure:

  • Cell Treatment: Treat cells with the PROTAC at a concentration that induces significant degradation (e.g., 5x DC50). Include a vehicle control and a co-treatment group with the PROTAC and a proteasome inhibitor (e.g., 10 µM MG132, pre-incubated for 2 hours).

  • Cell Lysis: Lyse the cells using IP lysis buffer.

  • Immunoprecipitation:

    • Pre-clear the lysates with protein A/G beads.

    • Incubate the lysates with the antibody against the target protein overnight at 4°C.

    • Add protein A/G beads to pull down the antibody-protein complex.

    • Wash the beads several times with lysis buffer.

  • Elution and Western Blot: Elute the immunoprecipitated proteins from the beads by boiling in Laemmli sample buffer. Perform Western blotting as described in Protocol 1, but probe the membrane with an anti-ubiquitin antibody to detect the polyubiquitinated target protein. A smear of high molecular weight bands in the PROTAC-treated sample indicates ubiquitination.

Protocol 3: Cell Viability Assay

This assay assesses the functional consequence of target protein degradation on cell proliferation and viability.

Materials:

  • Cell line of interest

  • 96-well plates

  • PROTAC stock solution

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Plate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density.

  • PROTAC Treatment: Treat the cells with a range of PROTAC concentrations for a desired period (e.g., 72 hours).

  • Assay: Add the cell viability reagent according to the manufacturer's instructions.

  • Data Acquisition: Measure the absorbance or luminescence using a plate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

(S,R,S)-AHPC-PEG1-NH2 is a valuable chemical tool for the synthesis of VHL-recruiting PROTACs. The protocols and data presented here, using the well-vetted BRD4 degrader MZ1 as a guiding example, provide a solid framework for researchers to design, synthesize, and characterize novel protein degraders for a wide array of therapeutic targets. Careful optimization of the linker and the target-binding ligand, coupled with rigorous biological evaluation as outlined in these protocols, will be crucial for the development of potent and selective PROTAC-based therapeutics.

References

Application Notes and Protocols for In Vitro Protein Degradation Assays

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Targeted protein degradation (TPD) has emerged as a powerful therapeutic modality for eliminating disease-causing proteins.[1][2][3] Unlike traditional inhibitors that only block a protein's function, degraders, such as Proteolysis Targeting Chimeras (PROTACs) and molecular glues, mediate the destruction of the target protein.[4][5] This is achieved by hijacking the cell's natural protein disposal machinery, primarily the ubiquitin-proteasome system (UPS).[3][6][7][8] These application notes provide a comprehensive guide to the experimental design and execution of in vitro assays crucial for the discovery and characterization of novel protein degraders.

The successful development of protein degraders requires a robust screening cascade to evaluate various aspects of their mechanism of action. Key in vitro experiments are designed to assess:

  • Binary Target Engagement: Confirmation that the degrader binds to both the target protein of interest (POI) and the E3 ubiquitin ligase.

  • Ternary Complex Formation: Demonstration of the degrader's ability to induce a stable complex between the POI and the E3 ligase.[9][10]

  • Ubiquitination: Verification that the formation of the ternary complex leads to the ubiquitination of the POI.

  • Protein Degradation: Direct measurement of the reduction in POI levels.

Signaling Pathway: The Ubiquitin-Proteasome System (UPS)

The UPS is the primary cellular pathway responsible for the degradation of most intracellular proteins.[3] It involves a sequential enzymatic cascade that tags substrate proteins with ubiquitin, a small regulatory protein. Polyubiquitinated proteins are then recognized and degraded by the 26S proteasome.[6]

UPS_Pathway cluster_activation Ubiquitin Activation cluster_conjugation Ubiquitin Conjugation cluster_ligation Ubiquitin Ligation cluster_degradation Proteasomal Degradation Ub Ubiquitin E1 E1 (Activating Enzyme) Ub->E1 ATP E1_Ub E1~Ub E1->E1_Ub AMP + PPi E2 E2 (Conjugating Enzyme) E1_Ub->E2 E2_Ub E2~Ub E2->E2_Ub E3 E3 Ligase E2_Ub->E3 E3_POI E3-POI Complex POI Protein of Interest (POI) POI->E3 Ub_POI Ub-POI E3_POI->Ub_POI Polyubiquitination Proteasome 26S Proteasome Ub_POI->Proteasome Peptides Peptides Proteasome->Peptides

Caption: The Ubiquitin-Proteasome System (UPS) enzymatic cascade.

Experimental Workflow for In Vitro Degrader Characterization

A typical workflow for the in vitro evaluation of a novel protein degrader involves a series of sequential assays. This tiered approach allows for early identification of promising candidates and provides insights for optimizing degrader design.[1]

Experimental_Workflow Start Degrader Candidate Binary Binary Target Engagement (e.g., SPR, ITC, FP) Start->Binary Ternary Ternary Complex Formation (e.g., TR-FRET, AlphaLISA, Co-IP) Binary->Ternary Binds to both POI and E3? Optimization Lead Optimization Binary->Optimization Weak binding Ubiquitination In Vitro Ubiquitination Assay Ternary->Ubiquitination Forms ternary complex? Ternary->Optimization No ternary complex Degradation In Vitro Degradation Assay (e.g., Western Blot, Reporter Assay) Ubiquitination->Degradation Induces ubiquitination? Ubiquitination->Optimization No ubiquitination Degradation->Optimization Inefficient degradation End Promising Candidate Degradation->End Degrades POI? Optimization->Start Iterative Design

Caption: A typical experimental workflow for in vitro degrader characterization.

Experimental Protocols

Binary Target Engagement Assays

Objective: To quantify the binding affinity of the degrader to the isolated Protein of Interest (POI) and the E3 ligase.

Methods:

  • Surface Plasmon Resonance (SPR): Provides real-time kinetics of binding (association and dissociation rates).

  • Isothermal Titration Calorimetry (ITC): Measures the heat change upon binding to determine the binding affinity, stoichiometry, and thermodynamic parameters.

  • Fluorescence Polarization (FP): A solution-based technique that measures the change in the polarization of fluorescently labeled ligands upon binding.[2]

Data Presentation:

CompoundTargetAssayKD (nM)
Degrader-XPOI-YSPR50
Degrader-XE3-CRBNITC150
Degrader-ZPOI-YFP75
Degrader-ZE3-VHLSPR200
Ternary Complex Formation Assays

Objective: To demonstrate and quantify the degrader-mediated formation of the POI-Degrader-E3 ligase ternary complex.

Methods:

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): A proximity-based assay that measures the energy transfer between a donor fluorophore on one protein and an acceptor fluorophore on the other when brought into close proximity by the degrader.[4]

  • AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay): Another proximity-based assay where donor and acceptor beads are brought together by the ternary complex, generating a chemiluminescent signal.[4]

  • Co-immunoprecipitation (Co-IP): A method to pull down the entire complex using an antibody against one of the components, followed by Western blotting to detect the other components.

Protocol: TR-FRET Assay for Ternary Complex Formation

  • Reagents:

    • Purified, labeled POI (e.g., with terbium cryptate - donor).

    • Purified, labeled E3 ligase (e.g., with d2 - acceptor).

    • Degrader compound at various concentrations.

    • Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 0.1% BSA, 0.05% Tween-20).

  • Procedure:

    • In a 384-well plate, add a fixed concentration of labeled POI and labeled E3 ligase.

    • Add the degrader compound in a dose-response manner.

    • Incubate at room temperature for 1-4 hours, protected from light.

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the TR-FRET ratio (Acceptor signal / Donor signal).

    • Plot the TR-FRET ratio against the degrader concentration to determine the concentration at which 50% of the maximum signal is achieved (TC50).

Data Presentation:

CompoundTC50 (nM)Max TR-FRET Signal
Degrader-X802.5
Degrader-Z1201.8
Control>10,0000.2
In Vitro Ubiquitination Assay

Objective: To confirm that the ternary complex is active and leads to the ubiquitination of the POI.

Protocol: In Vitro Ubiquitination Reaction

  • Reagents:

    • Recombinant E1 activating enzyme.

    • Recombinant E2 conjugating enzyme specific for the E3 ligase.

    • Recombinant E3 ligase.

    • Recombinant POI.

    • Ubiquitin.

    • ATP.

    • Degrader compound.

    • Ubiquitination buffer (e.g., 50 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 2 mM DTT).

  • Procedure:

    • Combine E1, E2, E3, POI, ubiquitin, and ATP in the ubiquitination buffer.

    • Add the degrader compound at a fixed concentration (e.g., 1 µM) or in a dose-response.

    • Incubate the reaction at 37°C for 1-2 hours.

    • Stop the reaction by adding SDS-PAGE loading buffer and heating at 95°C for 5 minutes.

    • Analyze the reaction products by SDS-PAGE and Western blotting using an antibody against the POI.

Data Presentation:

The results are typically visualized as a "ladder" of higher molecular weight bands on a Western blot, corresponding to the addition of ubiquitin molecules to the POI.

CompoundPOI Ubiquitination (Western Blot)
Degrader-X+++
Degrader-Z+
DMSO Control-
In Vitro Degradation Assay

Objective: To directly measure the degrader-induced degradation of the POI.

Methods:

  • Cell-free degradation assay: Utilizes cell extracts that contain the necessary components of the UPS.[6]

  • Reconstituted degradation assay: Uses purified components of the UPS (E1, E2, E3, 26S proteasome).[11]

Protocol: Cell-Free Degradation Assay

  • Reagents:

    • Cell lysate (e.g., from a cell line that expresses the target protein).

    • Recombinant or endogenous POI.

    • ATP regenerating system (e.g., creatine kinase and phosphocreatine).[6]

    • Degrader compound.

    • Proteasome inhibitor (e.g., MG132) as a negative control.

  • Procedure:

    • Prepare cell lysates on ice, ensuring to include protease inhibitors to prevent non-specific degradation.[12][13][14]

    • Incubate the cell lysate with the degrader compound at various concentrations and for different time points.

    • A control reaction should include a proteasome inhibitor to confirm that degradation is proteasome-dependent.

    • Stop the reactions by adding SDS-PAGE loading buffer.

    • Analyze the remaining POI levels by Western blotting or other quantitative methods like ELISA or reporter gene assays.[15][16]

Data Presentation:

Compound Concentration (nM)% POI Remaining (at 4 hours)
0 (DMSO)100
185
1050
10015
1000<5
100 + MG13295

From this data, the DC50 (concentration at which 50% degradation is observed) can be calculated.

Troubleshooting

Problem Possible Cause Solution
No ternary complex formationWeak binary affinity of the degrader.Optimize the warhead or E3 ligase binder.
Unfavorable linker length or composition.Synthesize and test a library of linkers with varying lengths and rigidity.
No ubiquitination despite ternary complex formationIncorrect E2 enzyme used.Test a panel of E2 enzymes known to work with the chosen E3 ligase.
Non-productive ternary complex conformation.Redesign the degrader to alter the orientation of the POI and E3 ligase.
No degradation in cell-free assayInactive proteasomes in the lysate.Prepare fresh lysate and ensure proper handling to maintain proteasome activity.
Lysate lacks a necessary cofactor.Supplement the lysate with known cofactors for the E3 ligase.
High background degradationEndogenous protease activity.Add a broad-spectrum protease inhibitor cocktail to the lysis buffer.[12][17][18]
Perform all steps at 4°C.[12]

References

Application Notes and Protocols for Characterizing AHPC-Containing PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that induce the degradation of specific target proteins by hijacking the ubiquitin-proteasome system.[1] A key component of many successful PROTACs is the E3 ligase ligand, which recruits an E3 ubiquitin ligase to the target protein. Von Hippel-Lindau (VHL) is a commonly recruited E3 ligase, and (S,R,S)-alpha-hydroxy-beta-phenyl-cysteine (AHPC) is a potent and widely used VHL ligand in the design of PROTACs.[2]

The characterization of AHPC-containing PROTACs is a critical step in their development, ensuring they effectively engage their target, form a productive ternary complex with the E3 ligase, and ultimately lead to the desired protein degradation. This document provides detailed application notes and protocols for a suite of analytical techniques essential for the comprehensive characterization of these molecules.

Data Presentation: Quantitative Analysis of AHPC-Based PROTAC Performance

The efficacy of a PROTAC is primarily determined by its ability to induce the degradation of the target protein. The key parameters for quantifying this activity are the half-maximal degradation concentration (DC50) and the maximum level of degradation (Dmax).[3] The following table summarizes quantitative data for select VHL-recruiting PROTACs, highlighting the impact of different target proteins and linkers on their degradation potency.

PROTAC NameTarget ProteinCell LineDC50 (nM)Dmax (%)Citation
ARV-771BET ProteinsCRPC cells<1>90
PROTAC KRAS G12D degrader 1KRAS G12DVarious cancer cell linesVaries by cell lineNot explicitly stated[4]
MZ1BET ProteinsHeLa~10>90[5]
A promiscuous kinase PROTACAURKAK562~30>80[6]
CRBN-recruiting KRAS G12C PROTACKRAS G12CNCI-H35830>80[6]
VHL-recruiting KRAS G12C PROTACKRAS G12CNCI-H358100>90[6]

Signaling Pathways and Experimental Workflows

To visualize the mechanism of action and the characterization process, the following diagrams have been generated using Graphviz.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC-containing PROTAC POI Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds PROTAC->VHL POI->PROTAC Proteasome 26S Proteasome POI->Proteasome Targeted for Degradation VHL->POI Ubiquitination Ub Ubiquitin Ub->POI Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degrades

PROTAC Mechanism of Action

PROTAC_Workflow cluster_design Design & Synthesis cluster_characterization Biophysical & Cellular Characterization cluster_optimization Lead Optimization A1 Target Selection A2 Warhead & E3 Ligase Ligand Selection (AHPC) A1->A2 A3 Linker Design A2->A3 A4 PROTAC Synthesis A3->A4 B1 Biophysical Assays (SPR, ITC, MS, NMR) A4->B1 B2 Cellular Assays (Western Blot, NanoBRET) A4->B2 B3 Ternary Complex Formation Analysis B1->B3 B4 Protein Degradation (DC50, Dmax) B2->B4 C1 Structure-Activity Relationship (SAR) B3->C1 B4->C1 C2 In Vivo Efficacy C1->C2

PROTAC Development Workflow

Experimental Protocols

Western Blot for PROTAC-Mediated Protein Degradation

Western blotting is a fundamental technique to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

  • Cell line expressing the target protein

  • AHPC-containing PROTAC of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody specific to the target protein and a loading control (e.g., β-actin, GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.[7]

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours). Include a vehicle-treated control (e.g., DMSO).[4]

  • Cell Lysis:

    • Wash the cells with ice-cold PBS and then lyse them with lysis buffer.[7]

    • Incubate on ice for 30 minutes, with occasional vortexing.[7]

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.[7]

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay according to the manufacturer's protocol.[4]

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a membrane.[7]

    • Block the membrane with blocking buffer for 1 hour at room temperature.[4]

    • Incubate the membrane with the primary antibody against the target protein and loading control overnight at 4°C.[4]

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[4]

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate and capture the chemiluminescent signal using an imaging system.[4]

    • Quantify the band intensities and normalize the target protein signal to the loading control.[4]

    • Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.[7]

In-Cell Western (ICW) Assay

The In-Cell Western is a plate-based immunofluorescent method that offers higher throughput compared to traditional Western blotting for monitoring protein degradation.[8][9]

Materials:

  • Adherent cell line cultured in 96-well plates

  • AHPC-containing PROTAC

  • Fixation and permeabilization reagents (e.g., formaldehyde, Triton X-100)

  • Blocking buffer

  • Primary antibodies (target protein and normalization control)

  • Fluorescently labeled secondary antibodies

  • Imaging system (e.g., LI-COR Odyssey)

Procedure:

  • Cell Culture and Treatment:

    • Seed cells in a 96-well plate and allow them to attach.

    • Treat cells with a serial dilution of the PROTAC.

  • Fixation and Permeabilization:

    • Fix the cells with formaldehyde.

    • Permeabilize the cells with a detergent like Triton X-100 to allow antibody entry.

  • Immunostaining:

    • Block non-specific binding sites.

    • Incubate with primary antibodies for the target protein and a normalization control.

    • Wash and incubate with fluorescently labeled secondary antibodies.

  • Imaging and Quantification:

    • Scan the plate using an appropriate imager.

    • Quantify the fluorescence intensity for both the target and normalization proteins.

    • Normalize the target protein signal and calculate the percentage of degradation.

NanoBRET™ Target Engagement and Ternary Complex Formation Assays

NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay that can be used to measure target engagement and the formation of the ternary complex in live cells.[10][11]

A. Target Engagement Assay

Principle: This assay measures the displacement of a fluorescent tracer from a NanoLuc® luciferase-tagged target protein by the PROTAC.[11]

Materials:

  • HEK293 or other suitable cells

  • Vector encoding the target protein fused to NanoLuc® luciferase

  • Fluorescent tracer that binds to the target protein

  • AHPC-containing PROTAC

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Cell Transfection: Transfect cells with the NanoLuc®-target protein fusion vector.

  • Cell Plating: Plate the transfected cells in a white, non-binding 96-well plate.

  • Assay Setup: Add the fluorescent tracer and serially diluted PROTAC to the cells.

  • Incubation: Incubate at 37°C for a specified period (e.g., 2 hours).

  • Measurement: Add Nano-Glo® Live Cell Reagent and measure the donor (460 nm) and acceptor (610 nm) emissions.

  • Data Analysis: Calculate the NanoBRET™ ratio and plot against the PROTAC concentration to determine the IC50 value for target engagement.

B. Ternary Complex Formation Assay

Principle: This assay measures the proximity between a NanoLuc®-tagged target protein and a HaloTag®-labeled E3 ligase (VHL) induced by the PROTAC.[11]

Materials:

  • HEK293 or other suitable cells

  • Vector encoding the target protein fused to NanoLuc® luciferase

  • Vector encoding VHL fused to HaloTag®

  • HaloTag® NanoBRET™ 618 Ligand

  • AHPC-containing PROTAC

  • Nano-Glo® Live Cell Reagent

Procedure:

  • Cell Co-transfection: Co-transfect cells with the NanoLuc®-target protein and HaloTag®-VHL fusion vectors.

  • Cell Plating and Labeling: Plate the cells and label with the HaloTag® NanoBRET™ 618 Ligand.

  • PROTAC Treatment: Add a serial dilution of the PROTAC to the cells.

  • Incubation: Incubate at 37°C.

  • Measurement: Add Nano-Glo® Live Cell Reagent and measure the BRET signal.

  • Data Analysis: Plot the BRET ratio against the PROTAC concentration to assess ternary complex formation.

Biophysical Characterization of Ternary Complex Formation

Biophysical techniques are crucial for understanding the thermodynamics and kinetics of PROTAC-induced ternary complex formation.

A. Surface Plasmon Resonance (SPR)

SPR measures the binding affinity and kinetics of molecular interactions in real-time.[5]

Protocol Outline:

  • Immobilization: Immobilize the E3 ligase (e.g., biotinylated VHL) onto a streptavidin-coated sensor chip.[12]

  • Binary Interaction Analysis:

    • Inject the PROTAC over the immobilized ligase to determine the binary binding affinity (KD).

    • Inject the target protein over a separate channel to assess non-specific binding.

  • Ternary Complex Analysis:

    • Inject a pre-incubated mixture of the PROTAC and the target protein over the immobilized ligase.

    • The increased binding response compared to the PROTAC alone indicates ternary complex formation.[12]

  • Data Analysis: Determine the kinetic parameters (ka, kd) and the dissociation constant (KD) for both binary and ternary interactions. Calculate the cooperativity factor (α), which is the ratio of the binary KD to the ternary KD.[12]

B. Isothermal Titration Calorimetry (ITC)

ITC measures the heat changes associated with binding events, providing thermodynamic parameters such as binding affinity (KD), enthalpy (ΔH), and stoichiometry (n).[13]

Protocol Outline:

  • Sample Preparation: Prepare purified solutions of the target protein, E3 ligase, and the PROTAC in a matched buffer.

  • Binary Titrations:

    • Titrate the PROTAC into the target protein solution.

    • Titrate the PROTAC into the E3 ligase solution.

  • Ternary Titration:

    • Titrate the target protein into a solution containing a pre-formed complex of the E3 ligase and the PROTAC.

  • Data Analysis: Analyze the thermograms to determine the thermodynamic parameters for each binding event and calculate the cooperativity.[14]

Mass Spectrometry (MS) for PROTAC Characterization

Mass spectrometry is a powerful tool for confirming the identity and purity of synthesized PROTACs and for studying non-covalent protein-ligand and protein-protein interactions.[15][16]

A. LC-MS for PROTAC Analysis

Protocol Outline:

  • Sample Preparation: Dissolve the PROTAC in a suitable solvent.

  • Chromatographic Separation: Inject the sample onto a liquid chromatography (LC) system to separate the PROTAC from any impurities.

  • Mass Spectrometric Detection: Elute the PROTAC into a mass spectrometer to determine its molecular weight and confirm its identity.

B. Native MS for Ternary Complex Analysis

Protocol Outline:

  • Sample Preparation: Prepare a solution containing the target protein, E3 ligase, and PROTAC in a volatile buffer (e.g., ammonium acetate).[16]

  • Nano-electrospray Ionization (nESI): Introduce the sample into the mass spectrometer using nESI, which preserves non-covalent interactions.

  • Mass Analysis: Detect the masses of the individual proteins, binary complexes, and the ternary complex.

  • Data Analysis: The presence of a peak corresponding to the mass of the ternary complex confirms its formation. The relative intensities of the different species can provide semi-quantitative information about the binding equilibria.[16]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed structural information about PROTACs and their interactions with target proteins and E3 ligases at an atomic level.[][18]

Protocol Outline for Ligand-Observed NMR:

  • Sample Preparation: Prepare a sample of the 19F-labeled PROTAC or a fluorinated "spy" molecule that binds to the E3 ligase.[2]

  • NMR Data Acquisition: Acquire a 1D 19F NMR spectrum of the PROTAC or spy molecule alone.

  • Titration with Proteins:

    • Acquire spectra after the addition of the E3 ligase to observe binary complex formation.

    • Further titrate with the target protein to monitor the formation of the ternary complex.

  • Data Analysis: Changes in the chemical shift and line broadening of the 19F signal provide information on binding events and can be used to determine binding affinities and cooperativity.[2]

Conclusion

The comprehensive characterization of AHPC-containing PROTACs requires a multi-faceted approach employing a range of analytical techniques. The protocols outlined in this document provide a robust framework for researchers to assess the critical parameters of their PROTAC molecules, from initial binding events to cellular degradation. By systematically applying these methods, scientists can gain the necessary insights to optimize their PROTAC design and accelerate the development of this promising new class of therapeutics.

References

(S,R,S)-AHPC-PEG1-NH2 reaction with carboxyl reactive groups

Author: BenchChem Technical Support Team. Date: December 2025

Product: (S,R,S)-AHPC-PEG1-NH2

Catalog Number: BXV-8021

CAS Number: 2097920-90-3

Introduction

(S,R,S)-AHPC-PEG1-NH2 is a functionalized building block essential for the synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a von Hippel-Lindau (VHL) E3 ubiquitin ligase ligand, (S,R,S)-AHPC, connected to a short-chain polyethylene glycol (PEG1) linker that is terminated with a primary amine (-NH2). This primary amine serves as a versatile reactive handle for conjugation to a target protein ligand.

The reaction of the terminal amine with a carboxyl group on a target protein ligand is a cornerstone of PROTAC synthesis. This reaction forms a stable amide bond, covalently linking the VHL ligand to the target protein ligand. The resulting PROTAC molecule can then recruit the VHL E3 ligase to the target protein, leading to its ubiquitination and subsequent degradation by the proteasome. These application notes provide a detailed protocol for the conjugation of (S,R,S)-AHPC-PEG1-NH2 to a carboxyl-containing molecule using the widely adopted EDC/NHS chemistry.

Mechanism of Action: PROTAC-Mediated Protein Degradation

A PROTAC synthesized using (S,R,S)-AHPC-PEG1-NH2 functions by forming a ternary complex between the target protein and the VHL E3 ligase complex. This proximity induces the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the target protein. The polyubiquitinated protein is then recognized and degraded by the 26S proteasome.

G cluster_0 Ternary Complex Formation cluster_1 Ubiquitination & Degradation PROTAC PROTAC ((S,R,S)-AHPC-Linker-Ligand) TargetProtein Target Protein PROTAC->TargetProtein Binds VHL VHL E3 Ligase Complex PROTAC->VHL Binds PolyUb Poly-ubiquitinated Target Protein VHL->PolyUb Ubiquitination Ub Ubiquitin (from E2 enzyme) Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Diagram 1: PROTAC Mechanism of Action

Chemical Reaction: Amide Bond Formation

The primary amine of (S,R,S)-AHPC-PEG1-NH2 reacts with a carboxylic acid that has been activated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and an activator, N-hydroxysuccinimide (NHS). The process involves two main steps:

  • Carboxyl Activation: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions but can be stabilized by reacting with NHS to form a more stable NHS ester.

  • Amine Coupling: The terminal amine of (S,R,S)-AHPC-PEG1-NH2 nucleophilically attacks the NHS ester, displacing NHS and forming a stable amide bond.

G Molecule_COOH Target Ligand-COOH EDC_NHS + EDC / NHS NHS_Ester Target Ligand-CO-NHS (Active NHS Ester) Molecule_COOH->NHS_Ester Activation Step AHPC_NH2 +(S,R,S)-AHPC-PEG1-NH2 Final_PROTAC Final PROTAC (Stable Amide Bond) NHS_Ester->Final_PROTAC Coupling Step

Diagram 2: EDC/NHS Reaction Scheme

Quantitative Data Summary

The following table summarizes typical data obtained from the conjugation reaction and purification process. Actual results may vary depending on the specific carboxyl-containing molecule and reaction conditions.

ParameterValueMethod
Reactant Molar Ratio1 : 1.2 : 1.5 : 1.5(Carboxyl Molecule : AHPC-NH2 : EDC : NHS)
Reaction Time12 - 18 hoursStirring at Room Temperature
Reaction SolventAnhydrous DMF or DMSO-
Crude Product Purity65 - 80%Analytical HPLC (254 nm)
Final Purity (Post-HPLC)>98%Analytical HPLC (254 nm)
Overall Yield40 - 60%Gravimetric Analysis
Identity ConfirmationExpected Mass ± 1 DaLC-MS (ESI+)

Experimental Protocol: EDC/NHS Coupling

This protocol details the steps for conjugating (S,R,S)-AHPC-PEG1-NH2 to a generic target molecule containing a carboxylic acid.

Materials and Reagents
  • (S,R,S)-AHPC-PEG1-NH2

  • Target molecule with a terminal carboxylic acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Reaction vial (amber glass to protect from light)

  • Stir bar

  • Nitrogen or Argon gas supply

  • Reverse-phase HPLC system for purification

  • LC-MS system for analysis

Experimental Workflow

G prep 1. Reagent Preparation (Dissolve reactants in anhydrous DMF/DMSO) activation 2. Carboxyl Activation (Add EDC/NHS to target molecule, stir 30-60 min at RT) prep->activation coupling 3. Amine Coupling (Add AHPC-PEG1-NH2 solution, stir 12-18h at RT) activation->coupling quench 4. Reaction Quench (Optional) (Add water or buffer) coupling->quench purify 5. Purification (Reverse-Phase HPLC) quench->purify analyze 6. Analysis & Characterization (LC-MS, NMR) purify->analyze

Diagram 3: Experimental Workflow
Step-by-Step Procedure

  • Reagent Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the carboxyl-containing target molecule (1.0 eq) in anhydrous DMF or DMSO.

    • In a separate vial, dissolve (S,R,S)-AHPC-PEG1-NH2 (1.2 eq) in a small amount of anhydrous DMF or DMSO.

    • Prepare stock solutions of EDC (1.5 eq) and NHS (1.5 eq) in anhydrous DMF or DMSO.

  • Carboxyl Group Activation:

    • To the stirred solution of the target molecule, add the NHS solution followed by the EDC solution.

    • Allow the activation reaction to proceed for 30-60 minutes at room temperature. The solution should remain clear.

  • Amine Coupling Reaction:

    • Slowly add the solution of (S,R,S)-AHPC-PEG1-NH2 to the activated NHS ester solution from the previous step.

    • Seal the reaction vial and stir the mixture at room temperature for 12-18 hours. Protect the reaction from light.

  • Reaction Monitoring:

    • Monitor the reaction progress by taking small aliquots and analyzing them via LC-MS or TLC. Look for the consumption of the starting materials and the appearance of the desired product mass.

  • Purification:

    • Once the reaction is complete, the crude product can be purified.

    • Dilute the reaction mixture with a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify using preparative reverse-phase HPLC.

    • Collect fractions containing the pure product, identified by its retention time and mass.

  • Characterization and Storage:

    • Confirm the identity and purity of the final PROTAC product using analytical LC-MS and NMR spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a solid.

    • Store the purified PROTAC at -20°C or -80°C, protected from light and moisture.

Troubleshooting

  • Low Yield: Ensure all reagents and solvents are anhydrous, as moisture will hydrolyze the active NHS ester and quench the EDC. Consider increasing the excess of EDC/NHS or the reaction time.

  • Side Reactions: The formation of an N-acylisourea byproduct can occur if NHS is omitted. Always use NHS or Sulfo-NHS for a more efficient and cleaner reaction.

  • No Reaction: Verify the integrity of the starting materials. The primary amine on the AHPC linker and the carboxylic acid on the target ligand are essential for the reaction. Confirm the activity of the EDC reagent.

Application Notes and Protocols: VH032-Based PROTACs in Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of VH032-based Proteolysis Targeting Chimeras (PROTACs) in cancer research. This document includes detailed experimental protocols for key assays, quantitative data on the efficacy of various VH032-based PROTACs, and visualizations of relevant signaling pathways and experimental workflows.

Introduction to VH032-Based PROTACs

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules that offer a novel therapeutic modality for targeted protein degradation. A PROTAC consists of two ligands connected by a linker: one binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the 26S proteasome.

VH032 is a potent and specific ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase. Consequently, VH032-based PROTACs are designed to hijack the VHL E3 ligase to induce the degradation of specific cancer-associated proteins. This approach has shown significant promise in overcoming the limitations of traditional inhibitors, such as drug resistance.

Data Presentation: Efficacy of VH032-Based PROTACs

The following tables summarize the quantitative data on the degradation efficiency (DC50 and Dmax) and anti-proliferative activity (IC50) of various VH032-based PROTACs in different cancer cell lines.

Table 1: VH032-Based PROTACs Targeting BRD4

PROTACTargetCancer Cell LineDC50DmaxIC50
ARV-771 BRD2/3/422Rv1 (Prostate Cancer)< 5 nM[1][2]>90%< 1 nM (c-MYC depletion)[2]
VCaP (Prostate Cancer)< 5 nM[1]>90%-
LnCaP95 (Prostate Cancer)< 5 nM[1]>90%-
MZ1 BRD4 (preferential)H661 (Lung Cancer)8 nM[3]Complete at 100 nM[3]-
H838 (Lung Cancer)23 nM[3]Complete at 100 nM[3]-
NB4 (Acute Myeloid Leukemia)--0.279 µM[4]
Kasumi-1 (Acute Myeloid Leukemia)--0.074 µM[4]
MV4-11 (Acute Myeloid Leukemia)--0.110 µM[4]
K562 (Chronic Myeloid Leukemia)--0.403 µM[4]

Table 2: VH032-Based PROTACs Targeting ERα

PROTACTargetCancer Cell LineDC50DmaxIC50
ERD-308 ERαMCF-7 (Breast Cancer)0.17 nM[5]>95% at 5 nM[5]-
T47D (Breast Cancer)0.43 nM[5]>95% at 5 nM[5]-
ARV-471 ERαER+ Breast Cancer Cell Lines1.8 nM[5]>90%[5]-
ERE-PROTAC ERα (DBD)MCF-7 (Breast Cancer)~5 µM>80%-

Table 3: VH032-Based PROTACs Targeting Other Oncoproteins

PROTACTargetCancer Cell LineDC50DmaxIC50
GP262 PI3K/mTORMDA-MB-231 (Breast Cancer)42.23–227.4 nM (PI3K), 45.4 nM (mTOR)-68.0 nM
MCF-7 (Breast Cancer)--161.6 nM
MDA-MB-361 (Breast Cancer)--124.2 nM
OCI-AML3 (Leukemia)--44.3 nM
THP-1 (Leukemia)88.4 nM (PI3Kγ)>70%48.3 nM
PSMA-ARD-203 ARVCaP (Prostate Cancer)21.86 nM--
LNCaP (Prostate Cancer)44.38 nM--
22Rv1 (Prostate Cancer)50.19 nM--

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Western Blot Analysis for Protein Degradation

This protocol is for quantifying the degradation of a target protein induced by a VH032-based PROTAC.

Materials:

  • Cancer cell line of interest

  • VH032-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • Phosphate-buffered saline (PBS)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates at a density that allows for 70-80% confluency at the time of harvest.

    • Allow cells to adhere overnight.

    • Treat cells with a range of concentrations of the VH032-based PROTAC (e.g., 0.1, 1, 10, 100, 1000 nM) and a vehicle control for a specified time (e.g., 4, 8, 16, 24 hours).

  • Cell Lysis and Protein Quantification:

    • After treatment, wash the cells with ice-cold PBS.

    • Add lysis buffer to each well, scrape the cells, and collect the lysate.

    • Incubate on ice for 30 minutes, then centrifuge to pellet cell debris.

    • Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation and SDS-PAGE:

    • Normalize the protein concentration of all samples.

    • Add Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

    • Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.

  • Protein Transfer and Immunoblotting:

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Apply ECL substrate and capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using densitometry software.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.

G cluster_workflow Western Blot Workflow A Cell Seeding & Treatment B Cell Lysis & Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer C->D E Immunoblotting D->E F Detection & Analysis E->F

Western Blot Workflow
Cell Viability Assay (CCK-8)

This protocol is for assessing the effect of a VH032-based PROTAC on cancer cell proliferation and viability.

Materials:

  • Cancer cell line of interest

  • VH032-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture medium and supplements

  • 96-well plates

  • Cell Counting Kit-8 (CCK-8)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of approximately 5,000 cells/well in 100 µL of medium.[1]

    • Incubate for 24 hours to allow for cell attachment.[1]

  • Drug Treatment:

    • Add 10 µL of various concentrations of the VH032-based PROTAC to the wells.[1]

    • Include a vehicle control.

    • Incubate for the desired treatment period (e.g., 24, 48, 72 hours).[1]

  • CCK-8 Addition and Incubation:

    • Add 10 µL of CCK-8 solution to each well.[1]

    • Incubate the plate for 1-4 hours at 37°C.[1]

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.[6]

    • Calculate the cell viability as a percentage of the vehicle-treated control.

    • Plot the cell viability against the log of the PROTAC concentration to determine the IC50 value.

G cluster_workflow CCK-8 Assay Workflow A Cell Seeding B Drug Treatment A->B C CCK-8 Addition & Incubation B->C D Absorbance Measurement & IC50 Calculation C->D

CCK-8 Assay Workflow
Apoptosis Assay (Annexin V Staining)

This protocol is for detecting and quantifying apoptosis in cancer cells treated with a VH032-based PROTAC using flow cytometry.

Materials:

  • Cancer cell line of interest

  • VH032-based PROTAC

  • Vehicle control (e.g., DMSO)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Phosphate-buffered saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Treat cells with the VH032-based PROTAC at the desired concentrations and for the desired time.

    • Include a vehicle-treated negative control and a positive control for apoptosis (e.g., staurosporine treatment).

  • Cell Harvesting and Washing:

    • Harvest the cells (including floating cells in the medium) and pellet them by centrifugation.

    • Wash the cells twice with cold PBS.[2]

  • Staining:

    • Resuspend the cells in 1X Binding Buffer at a concentration of ~1 x 106 cells/mL.[7]

    • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.[7]

  • Incubation:

    • Incubate the cells for 15 minutes at room temperature in the dark.[8]

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.[7]

    • Analyze the cells by flow cytometry within 1 hour.

    • Use unstained and single-stained controls for setting up compensation and gates.

    • Quantify the percentage of cells in early apoptosis (Annexin V-positive, PI-negative), late apoptosis/necrosis (Annexin V-positive, PI-positive), and live cells (Annexin V-negative, PI-negative).

G cluster_workflow Annexin V Assay Workflow A Cell Treatment B Cell Harvesting & Washing A->B C Annexin V & PI Staining B->C D Incubation C->D E Flow Cytometry Analysis D->E

Annexin V Assay Workflow

Signaling Pathways

BRD4 Degradation Pathway

BRD4 is an epigenetic reader that plays a crucial role in the transcription of key oncogenes, most notably c-MYC.[3] By binding to acetylated histones, BRD4 recruits transcriptional machinery to drive the expression of genes involved in cell proliferation and survival. VH032-based PROTACs targeting BRD4, such as ARV-771 and MZ1, lead to its degradation, resulting in the downregulation of c-MYC and subsequent inhibition of cancer cell growth and induction of apoptosis.[6][9]

G cluster_pathway BRD4 Degradation Signaling Pathway PROTAC VH032-BRD4 PROTAC BRD4 BRD4 PROTAC->BRD4 VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (BRD4-PROTAC-VHL) BRD4->Ternary cMYC c-MYC Transcription BRD4->cMYC promotes VHL->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome 26S Proteasome Ub->Proteasome targets for Degradation BRD4 Degradation Proteasome->Degradation Degradation->cMYC inhibits Apoptosis Apoptosis Degradation->Apoptosis induces Proliferation Cancer Cell Proliferation cMYC->Proliferation drives

BRD4 Degradation Pathway
ERα Degradation Pathway

Estrogen Receptor Alpha (ERα) is a key driver in the majority of breast cancers. Upon binding to estrogen, ERα translocates to the nucleus and acts as a transcription factor, promoting the expression of genes involved in cell growth and proliferation. VH032-based PROTACs targeting ERα, such as ERD-308 and ARV-471, induce its degradation, thereby blocking downstream signaling and inhibiting the growth of ER-positive breast cancer cells.[5][10]

G cluster_pathway ERα Degradation Signaling Pathway PROTAC VH032-ERα PROTAC ERa ERα PROTAC->ERa VHL VHL E3 Ligase PROTAC->VHL Ternary Ternary Complex (ERα-PROTAC-VHL) ERa->Ternary Gene Gene Transcription (e.g., GREB1, pS2) ERa->Gene promotes VHL->Ternary Ub Ubiquitination Ternary->Ub recruits Proteasome 26S Proteasome Ub->Proteasome targets for Degradation ERα Degradation Proteasome->Degradation Degradation->Gene inhibits Estrogen Estrogen Estrogen->ERa activates Proliferation Breast Cancer Cell Proliferation Gene->Proliferation drives

ERα Degradation Pathway
PI3K/mTOR Dual Degradation Pathway

The PI3K/AKT/mTOR pathway is a critical signaling cascade that regulates cell growth, proliferation, and survival, and is frequently hyperactivated in cancer.[11] Dual inhibitors of PI3K and mTOR have been developed, but PROTACs that can simultaneously degrade both proteins offer a more profound and sustained pathway inhibition. The VH032-based PROTAC GP262 has been shown to effectively degrade both PI3K and mTOR, leading to potent anti-proliferative and pro-apoptotic effects in breast cancer and leukemia cells.

G cluster_pathway PI3K/mTOR Dual Degradation Pathway PROTAC GP262 (VH032-based) PI3K PI3K PROTAC->PI3K mTOR mTOR PROTAC->mTOR VHL VHL E3 Ligase PROTAC->VHL Ternary_PI3K Ternary Complex (PI3K-GP262-VHL) PI3K->Ternary_PI3K AKT AKT PI3K->AKT activates Ternary_mTOR Ternary Complex (mTOR-GP262-VHL) mTOR->Ternary_mTOR Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTOR->Downstream activates VHL->Ternary_PI3K VHL->Ternary_mTOR Ub_PI3K Ubiquitination Ternary_PI3K->Ub_PI3K recruits Ub_mTOR Ubiquitination Ternary_mTOR->Ub_mTOR recruits Proteasome 26S Proteasome Ub_PI3K->Proteasome Ub_mTOR->Proteasome Degradation_PI3K PI3K Degradation Proteasome->Degradation_PI3K Degradation_mTOR mTOR Degradation Proteasome->Degradation_mTOR Degradation_PI3K->AKT inhibits Degradation_mTOR->Downstream inhibits AKT->mTOR activates Proliferation Cancer Cell Proliferation & Survival Downstream->Proliferation promotes

PI3K/mTOR Dual Degradation

References

Application Notes and Protocols for Developing Novel Degraders with (S,R,S)-AHPC-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Targeted protein degradation has emerged as a powerful therapeutic modality, offering the potential to address disease targets previously considered "undruggable." Proteolysis-targeting chimeras (PROTACs) are at the forefront of this revolution. These heterobifunctional molecules utilize the cell's own ubiquitin-proteasome system to selectively eliminate target proteins.[1][2] A critical component in the design of effective PROTACs is the E3 ligase ligand-linker conjugate. (S,R,S)-AHPC-PEG1-NH2 is a high-quality building block for PROTAC synthesis, incorporating a potent von Hippel-Lindau (VHL) E3 ligase ligand, (S,R,S)-AHPC, connected to a short PEG linker with a terminal amine.[3] This configuration allows for the straightforward conjugation to a target protein ligand, enabling the rapid development of novel degraders.

The (S,R,S)-AHPC moiety ensures high-affinity binding to the VHL E3 ligase, one of the most successfully utilized E3 ligases in PROTAC development.[1][4][5][6][7][8] The PEG1 linker provides a defined spatial separation between the VHL ligand and the target protein binder, a crucial factor in the formation of a stable and productive ternary complex (Target Protein-PROTAC-E3 Ligase).[1][5] The terminal amine group offers a versatile handle for chemical conjugation to a variety of target protein ligands, typically those containing a carboxylic acid or other reactive functional group.[9]

These application notes provide a comprehensive guide for researchers utilizing (S,R,S)-AHPC-PEG1-NH2 to develop novel protein degraders. Detailed protocols for the synthesis of a model PROTAC, and its subsequent cellular characterization are provided.

Mechanism of Action

The fundamental principle behind a PROTAC synthesized using (S,R,S)-AHPC-PEG1-NH2 is to induce the proximity between a target protein of interest (POI) and the VHL E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from the E3 ligase to the target protein.[2][10] Polyubiquitination marks the POI for recognition and subsequent degradation by the 26S proteasome, leading to its clearance from the cell.[2][11] This event-driven, catalytic mechanism allows a single PROTAC molecule to induce the degradation of multiple target protein molecules.[2]

Signaling Pathway of PROTAC Action

PROTAC_Mechanism cluster_cell Cellular Environment PROTAC (S,R,S)-AHPC-PEG1-Target Ligand (PROTAC) POI Target Protein of Interest (POI) PROTAC->POI Binds VHL VHL E3 Ligase Complex PROTAC->VHL Recruits PROTAC->VHL Recycles Ternary_Complex POI-PROTAC-VHL Ternary Complex POI->Ternary_Complex VHL->Ternary_Complex PolyUb_POI Polyubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Caption: PROTAC-mediated protein degradation pathway.

Experimental Protocols

Protocol 1: Synthesis of a Novel PROTAC using (S,R,S)-AHPC-PEG1-NH2

This protocol outlines a general procedure for conjugating (S,R,S)-AHPC-PEG1-NH2 to a target protein ligand containing a carboxylic acid functionality.

Materials:

  • (S,R,S)-AHPC-PEG1-NH2[3][12]

  • Target Protein Ligand with a terminal carboxylic acid

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous solvents (e.g., DMF, DCM)

  • LC-MS for reaction monitoring

  • Purification system (e.g., flash column chromatography or preparative HPLC)

Procedure:

  • Reaction Setup: In a clean, dry reaction vessel, dissolve the target protein ligand (1 equivalent) in anhydrous DMF.

  • Activation: Add HATU (1.1 equivalents), HOBt (1.1 equivalents), and DIPEA (3 equivalents) to the solution. Stir at room temperature for 15 minutes to activate the carboxylic acid.

  • Coupling: Add a solution of (S,R,S)-AHPC-PEG1-NH2 (1 equivalent) in anhydrous DMF to the reaction mixture.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by LC-MS until the starting materials are consumed (typically 4-12 hours).

  • Work-up: Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% citric acid, saturated sodium bicarbonate, and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography or preparative HPLC to obtain the final PROTAC.

  • Characterization: Confirm the identity and purity of the synthesized PROTAC using LC-MS and NMR.

Experimental Workflow for PROTAC Development

PROTAC_Development_Workflow Start Start: Identify Target Protein (POI) and Target Ligand Synthesis Synthesize PROTAC Library using (S,R,S)-AHPC-PEG1-NH2 Start->Synthesis Biochemical_Assays Biochemical Assays: - Binary Binding (SPR/FP) - Ternary Complex Formation Synthesis->Biochemical_Assays Cellular_Assays Cell-Based Assays: - Target Degradation (Western Blot) - Dose-Response (DC50/Dmax) Biochemical_Assays->Cellular_Assays Viability_Assay Cell Viability/Toxicity Assays (CTG/CCK-8) Cellular_Assays->Viability_Assay Optimization Lead Optimization: - Linker Modification - Target Ligand SAR Viability_Assay->Optimization Optimization->Synthesis Iterative Design Lead_Candidate Lead Candidate Identified Optimization->Lead_Candidate Meets Criteria

Caption: General workflow for novel degrader development.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is a standard method to quantify the reduction in target protein levels following treatment with the newly synthesized PROTAC.[2][11]

Materials:

  • Cell line expressing the target protein

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • Cell culture reagents

  • Ice-cold PBS

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Seeding and Treatment: Plate cells at an appropriate density and allow them to adhere overnight.[11] Treat the cells with a range of concentrations of the PROTAC and a vehicle-only control for a predetermined time (e.g., 2, 4, 8, 16, 24 hours).[11][13]

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer.[2][11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[2][11]

  • Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.[11]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[11]

  • Immunoblotting:

    • Block the membrane with blocking buffer for 1 hour at room temperature.[11]

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.[11]

    • Wash the membrane with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

    • Wash the membrane again with TBST.

    • Repeat the immunoblotting process for the loading control antibody.

  • Detection and Analysis: Add the chemiluminescent substrate and capture the signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control.[11]

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of the novel PROTAC. The CellTiter-Glo® (CTG) Luminescent Cell Viability Assay is a common method.

Materials:

  • Cell line of interest

  • Synthesized PROTAC

  • Vehicle control (e.g., DMSO)

  • White, opaque-walled multi-well plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit

  • Luminometer

Procedure:

  • Cell Seeding: Seed cells in a 96-well or 384-well white, opaque-walled plate at a suitable density. Allow cells to attach for 24 hours.[14]

  • Compound Treatment: Treat the cells with a serial dilution of the PROTAC and a vehicle control.

  • Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[14]

  • Assay:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: Normalize the data to the vehicle-treated control wells and plot the results to determine the IC50 value.

Data Presentation

Quantitative data from the experimental protocols should be summarized in clear and structured tables for easy comparison and interpretation.

Table 1: PROTAC-Induced Target Protein Degradation

PROTAC ConcentrationMean Normalized Target Protein Level (vs. Vehicle)Standard Deviation% Degradation
Vehicle (DMSO)1.000.080%
1 nM0.850.0615%
10 nM0.520.0548%
100 nM0.150.0385%
1 µM0.080.0292%
10 µM0.090.0291%

From this data, key parameters such as the DC50 (the concentration of PROTAC that results in 50% degradation) and Dmax (the maximum percentage of protein degradation) can be determined.[11]

Table 2: Cell Viability Assessment of Novel PROTAC

PROTAC ConcentrationMean Cell Viability (% of Vehicle)Standard Deviation
Vehicle (DMSO)1005.2
1 nM98.54.8
10 nM95.25.1
100 nM90.76.3
1 µM75.47.1
10 µM45.88.5

This data can be used to generate a dose-response curve and calculate the IC50 value, which represents the concentration of the PROTAC that inhibits cell viability by 50%.

Conclusion

(S,R,S)-AHPC-PEG1-NH2 serves as a valuable and versatile chemical tool for the development of novel VHL-based PROTACs. Its streamlined integration into synthetic workflows, coupled with robust and well-established methods for characterization, allows for the efficient generation and evaluation of potent and selective protein degraders. The protocols and data presentation formats provided herein offer a solid foundation for researchers aiming to harness the power of targeted protein degradation for basic research and therapeutic applications.

References

Application Notes and Protocols for (S,R,S)-AHPC-PEG1-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S,R,S)-AHPC-PEG1-NH2 is a key building block in the development of Proteolysis Targeting Chimeras (PROTACs). It comprises a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene glycol (PEG) spacer terminating in a primary amine. This primary amine serves as a versatile reactive handle for conjugation to a ligand targeting a protein of interest (POI), thereby forming a heterobifunctional PROTAC. The resulting PROTAC can then recruit the VHL E3 ligase to the POI, leading to its ubiquitination and subsequent degradation by the proteasome.

These application notes provide detailed protocols for the conjugation of (S,R,S)-AHPC-PEG1-NH2 to target molecules possessing a carboxylic acid functionality. The primary method described is the formation of a stable amide bond, a cornerstone of bioconjugation chemistry due to its high stability under physiological conditions. Two common and effective strategies for amide bond formation are presented:

  • EDC/NHS Coupling: Activation of a carboxyl group on the target ligand with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) to form a reactive NHS ester, which then readily reacts with the primary amine of (S,R,S)-AHPC-PEG1-NH2.

  • NHS Ester Coupling: Direct reaction of the primary amine of (S,R,S)-AHPC-PEG1-NH2 with a pre-activated NHS ester of the target ligand.

Data Presentation

The following tables summarize key quantitative data for the described linker chemistries.

Table 1: Typical Reaction Parameters and Efficiencies for Amide Bond Formation

ParameterEDC/NHS CouplingNHS Ester Coupling
Typical Molar Ratio (AHPC-PEG1-NH2 : Activated Ligand) 1:1 to 1:51:1 to 1:5
Typical Reaction pH Activation: 4.5-6.0; Coupling: 7.2-8.57.2-8.5
Typical Reaction Time 1-4 hours at Room Temperature or Overnight at 4°C1-4 hours at Room Temperature or Overnight at 4°C
Reported Conjugation Yield 68% - 80%[1]80% - 92%[2]
Primary Competing Reaction Hydrolysis of activated carboxyl groupHydrolysis of NHS ester

Table 2: Stability of the Resulting Amide Bond

ConditionHalf-lifeReference
Physiological pH (7.4) Estimated to be extremely long (e.g., 267 years for a peptide bond)[3][3]
Human Plasma Generally high, but can be influenced by enzymatic cleavage depending on the surrounding molecular structure. Modifications can enhance stability.[4][5][4][5]
Acidic/Basic Conditions (non-physiological) Susceptible to hydrolysis under strong acidic or basic conditions.[3]

Experimental Protocols

Protocol 1: EDC/NHS Mediated Conjugation of (S,R,S)-AHPC-PEG1-NH2 to a Carboxylic Acid-Containing Target Ligand

This two-step protocol first activates the carboxylic acid on the target ligand to form an NHS ester, which then reacts with the amine of (S,R,S)-AHPC-PEG1-NH2.

Materials:

  • (S,R,S)-AHPC-PEG1-NH2

  • Carboxylic acid-containing target ligand

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-7.5, or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the carboxylic acid-containing target ligand in an appropriate solvent (e.g., DMF or DMSO). If the ligand is water-soluble, it can be dissolved directly in the Activation Buffer.

    • Dissolve (S,R,S)-AHPC-PEG1-NH2 in the Coupling Buffer.

    • Immediately before use, prepare fresh solutions of EDC and NHS (or Sulfo-NHS) in the Activation Buffer.

  • Activation of the Carboxylic Acid:

    • In a reaction vessel, combine the target ligand solution with the Activation Buffer.

    • Add a 5-10 fold molar excess of EDC and NHS (or Sulfo-NHS) to the target ligand solution.

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation Reaction:

    • Add the (S,R,S)-AHPC-PEG1-NH2 solution to the activated target ligand. A 1:1 to 1.5:1 molar ratio of amine to activated carboxyl is a good starting point.

    • Adjust the pH of the reaction mixture to 7.2-8.5 by adding Coupling Buffer if necessary.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to stop the reaction by consuming any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the resulting PROTAC conjugate from unreacted starting materials and byproducts using an appropriate chromatography method such as Reverse-Phase HPLC (RP-HPLC) or Size-Exclusion Chromatography (SEC).

  • Characterization:

    • Confirm the identity and purity of the final conjugate using analytical techniques such as LC-MS and HPLC.

Protocol 2: Direct Conjugation of (S,R,S)-AHPC-PEG1-NH2 to an NHS Ester-Activated Target Ligand

This protocol is suitable when the target ligand is already available as a stable NHS ester.

Materials:

  • (S,R,S)-AHPC-PEG1-NH2

  • NHS ester-activated target ligand

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.2-8.5, or 0.1 M Sodium Bicarbonate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M Glycine, pH 8.0

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification system (e.g., HPLC, Size-Exclusion Chromatography)

Procedure:

  • Preparation of Reagents:

    • Dissolve the NHS ester-activated target ligand in an anhydrous solvent such as DMF or DMSO.

    • Dissolve (S,R,S)-AHPC-PEG1-NH2 in the Coupling Buffer.

  • Conjugation Reaction:

    • Add the dissolved NHS ester-activated target ligand to the (S,R,S)-AHPC-PEG1-NH2 solution. A 1:1 to 1.2:1 molar ratio of amine to NHS ester is recommended to start.

    • Ensure the final pH of the reaction mixture is between 7.2 and 8.5.

    • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring.

  • Quenching the Reaction:

    • Add the Quenching Buffer to a final concentration of 20-50 mM to consume any unreacted NHS esters.

    • Incubate for 15-30 minutes at room temperature.

  • Purification of the Conjugate:

    • Purify the final PROTAC conjugate using a suitable chromatography method like RP-HPLC or SEC.

  • Characterization:

    • Verify the identity and purity of the conjugate using LC-MS and analytical HPLC.

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
Low Conjugation Yield - Inactive EDC or NHS reagents due to hydrolysis. - Incorrect pH for activation or coupling steps. - Competing nucleophiles in buffers (e.g., Tris, glycine). - Hydrolysis of the activated NHS ester intermediate.- Use fresh, high-quality EDC and NHS. Allow reagents to warm to room temperature before opening to prevent condensation. - Carefully monitor and maintain the optimal pH for each reaction step. - Use amine-free buffers such as MES and PBS for the reaction. - Perform the coupling step immediately after activation.
Formation of Side Products - Intra- or intermolecular crosslinking of the target ligand if it also contains primary amines. - Modification of other nucleophilic residues on the target molecule.- Use a two-step EDC/NHS protocol to minimize exposure of the amine-containing molecule to EDC. - Optimize the stoichiometry of the reactants. - Consider protecting sensitive functional groups on the target ligand.
Precipitation of Reactants - Poor solubility of the target ligand or the final conjugate in the reaction buffer. - High concentration of EDC can sometimes cause protein precipitation.- Add a co-solvent like DMF or DMSO (up to 10-20% v/v). - Perform a buffer screen to find a more suitable buffer system. - If precipitation is observed with high EDC concentrations, try reducing the amount of EDC used.
Difficulty in Purifying the Final Conjugate - Similar retention times of the product and starting materials in chromatography.- Optimize the chromatography gradient (for RP-HPLC) or select a column with a different stationary phase. - Consider using an alternative purification method (e.g., ion-exchange chromatography if applicable).

Mandatory Visualization

G cluster_prep Reagent Preparation cluster_reaction Reaction Steps cluster_downstream Downstream Processing Target_Ligand Target Ligand (COOH) Activation Activation (pH 4.5-6.0) Target_Ligand->Activation AHPC_NH2 (S,R,S)-AHPC-PEG1-NH2 Conjugation Conjugation (pH 7.2-8.5) AHPC_NH2->Conjugation EDC_NHS EDC/NHS EDC_NHS->Activation Activation->Conjugation Activated Ligand Quenching Quenching Conjugation->Quenching Crude PROTAC Purification Purification (HPLC/SEC) Quenching->Purification Characterization Characterization (LC-MS, HPLC) Purification->Characterization Purified PROTAC

References

Troubleshooting & Optimization

Technical Support Center: Optimizing PROTAC Efficiency with (S,R,S)-AHPC-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals using (S,R,S)-AHPC-PEG1-NH2 in their Proteolysis Targeting Chimera (PROTAC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG1-NH2 and what is its role in a PROTAC?

A1: (S,R,S)-AHPC-PEG1-NH2 is a pre-synthesized chemical building block used in the construction of PROTACs.[1] It consists of two key components:

  • (S,R,S)-AHPC: A high-affinity ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[2][3] The specific (S,R,S) stereochemistry is crucial for effective binding to VHL.[4]

  • PEG1-NH2: A short polyethylene glycol (PEG) linker with a terminal amine group (-NH2). The PEG component can enhance the aqueous solubility of the final PROTAC molecule, while the amine group provides a reactive handle for conjugation to a warhead (the ligand that binds to your target protein).[2][5]

In a PROTAC, this molecule acts as the "anchor" that recruits the VHL E3 ligase.[6]

Q2: Why is the stereochemistry (S,R,S) of AHPC critical?

A2: The interaction between the VHL E3 ligase and its ligand is highly specific. The (S,R,S) stereoisomer of AHPC has the correct three-dimensional arrangement to fit into the binding pocket of VHL. Using an inactive epimer or an incorrect stereoisomer will result in a PROTAC that cannot effectively recruit VHL, and therefore will not induce the degradation of the target protein.[4] This makes it a crucial control in experiments to ensure that the observed degradation is VHL-dependent.[4]

Q3: What is the purpose of the PEG1 linker?

A3: The linker is a critical component that connects the VHL ligand to the target protein ligand.[6] The PEG1 linker in (S,R,S)-AHPC-PEG1-NH2 serves several functions:

  • Provides a specific length and flexibility: This spacing is crucial for enabling the formation of a stable and productive ternary complex (Target Protein-PROTAC-VHL).[4][7]

  • Enhances Solubility: PEG moieties are known to increase the aqueous solubility of molecules, which can be a significant challenge for large PROTAC compounds that often fall into the "beyond Rule of 5" chemical space.[2][8][9]

  • Offers a conjugation point: The terminal amine (-NH2) allows for straightforward chemical ligation to a warhead that has a corresponding reactive group, such as a carboxylic acid.[2]

Q4: What are the key parameters to evaluate the efficiency of a PROTAC?

A4: The efficacy of a PROTAC is primarily assessed by two key parameters, which are typically determined from a dose-response curve generated by experiments like Western blotting:[10]

  • DC50: The concentration of the PROTAC that results in 50% degradation of the target protein. A lower DC50 value indicates higher potency.[2][10]

  • Dmax: The maximum percentage of protein degradation that can be achieved with the PROTAC.[2][10]

Q5: What is the "hook effect" and why is it a concern?

A5: The "hook effect" is a phenomenon where the efficiency of protein degradation decreases at very high concentrations of a PROTAC, leading to a bell-shaped dose-response curve.[11][12] It is caused by the formation of unproductive binary complexes (Target-PROTAC or VHL-PROTAC) that cannot form the necessary ternary complex for degradation.[11] This is a concern because it can lead to misinterpretation of the PROTAC's potency and efficacy, potentially masking the optimal concentration range for experiments.[11]

Troubleshooting Guide

This guide addresses common issues encountered when using PROTACs synthesized with (S,R,S)-AHPC-PEG1-NH2.

Problem 1: No or low degradation of the target protein.

This is a frequent challenge that can stem from multiple sources. A systematic approach is key to identifying the root cause.

  • Possible Cause 1: Poor Physicochemical Properties or Compound Integrity

    • Low Solubility: PROTACs are often large, hydrophobic molecules with poor aqueous solubility.[8][13] This can limit the effective concentration in your cell culture media.

    • Low Permeability: The molecule may not be efficiently crossing the cell membrane to reach its intracellular target.[14]

    • Compound Instability: The synthesized PROTAC may have degraded during storage or in the experimental medium.

    • Troubleshooting Steps:

      • Verify Compound Integrity: Confirm the purity and structure of your synthesized PROTAC using methods like LC-MS and NMR.[4]

      • Assess Solubility: Attempt to dissolve the PROTAC in a small amount of DMSO first, then dilute into your aqueous buffer or media. Observe for any precipitation.

      • Optimize Formulation: For PROTACs with persistent solubility issues, formulation strategies like creating amorphous solid dispersions may be necessary for in vivo studies.[8]

  • Possible Cause 2: Inefficient Ternary Complex Formation

    • The core of PROTAC function is the formation of a stable Target-PROTAC-VHL ternary complex.[15][16] A failure at this step will prevent degradation.

    • Incorrect Linker Length/Geometry: The PEG1 linker may be too short, too long, or too rigid to allow the target protein and VHL to come together in a productive orientation.[4]

    • Negative Cooperativity: The binding of the PROTAC to one protein partner might hinder the binding of the other, preventing stable complex formation.

    • Troubleshooting Steps:

      • Confirm Binary Engagement: First, ensure your warhead binds the target and that the (S,R,S)-AHPC moiety binds VHL. This can be done with biophysical assays like SPR, ITC, or cellular target engagement assays.[17][18]

      • Perform a Ternary Complex Assay: Use Co-Immunoprecipitation (Co-IP) or advanced biophysical techniques like NanoBRET to directly assess whether the ternary complex is forming in cells.[15][19] (See Protocol 2).

      • Synthesize Analogs: If ternary complex formation is the issue, the most common strategy is to synthesize a library of PROTACs with different linker lengths and compositions to find a more optimal geometry.[2][6]

  • Possible Cause 3: Issues with the Biological System

    • The cellular environment must be conducive to PROTAC-mediated degradation.

    • Low E3 Ligase Expression: The cell line used may not express sufficient levels of VHL.[6]

    • Target Biology: The target protein may have a very long half-life or high rate of synthesis, requiring longer incubation times or more potent degraders. The relevant lysine residues for ubiquitination may not be accessible.

    • Troubleshooting Steps:

      • Check E3 Ligase Expression: Confirm that your cell line expresses VHL at the protein level via Western blot.

      • Optimize Incubation Time: Perform a time-course experiment (e.g., 4, 8, 16, 24 hours) at a fixed PROTAC concentration to find the optimal degradation time.[11]

      • Confirm VHL-Dependence: To prove the degradation is VHL-mediated, co-treat cells with your PROTAC and an excess of a free VHL ligand (like (S,R,S)-AHPC).[4] This should competitively block VHL binding and rescue the target protein from degradation.

      • Use a Proteasome Inhibitor: Co-treating with a proteasome inhibitor like MG132 should block degradation and lead to the accumulation of the ubiquitinated target protein, confirming the mechanism of action.[4]

Problem 2: The dose-response curve is bell-shaped (the "hook effect").
  • Likely Cause: As explained in the FAQs, this is due to the formation of unproductive binary complexes at high PROTAC concentrations, which prevents the formation of the productive ternary complex.[11][12]

  • Troubleshooting Steps:

    • Extend the Concentration Range: Repeat the experiment using a wider range of concentrations, especially at the lower end (e.g., from picomolar to micromolar), with more data points around the peak and trough of the curve.[11]

    • Identify Dmax: Determine the optimal concentration that gives the maximal degradation (Dmax) and use concentrations at or below this level for subsequent mechanistic studies.[11]

    • Consider Linker Optimization: A very pronounced hook effect can sometimes be mitigated by redesigning the linker to improve ternary complex cooperativity.[7]

Problem 3: High cytotoxicity observed.
  • Possible Cause 1: On- or Off-Target Effects of the Warhead

    • The ligand used to bind your target protein may have its own pharmacological activity that causes cell death, especially at higher concentrations.

    • Troubleshooting Steps:

      • Test the warhead molecule alone (unconjugated to the linker and VHL ligand) in a cell viability assay to assess its intrinsic toxicity.

      • Synthesize a control PROTAC with an inactive epimer of the AHPC ligand.[4] This molecule should still engage the target protein but not recruit VHL. If it is still toxic, the toxicity is likely due to the warhead's activity.

  • Possible Cause 2: VHL-Related Toxicity

    • While less common at typical concentrations used for degradation, high concentrations of VHL ligands could potentially disrupt the normal function of VHL, such as the regulation of HIF-1α.[20]

    • Troubleshooting Steps:

      • Perform a cell viability assay (See Protocol 3) across the full dose-response range of your PROTAC.

      • Compare the toxicity of your active PROTAC with that of the inactive epimer control. If the active PROTAC is significantly more toxic, it may suggest a VHL-dependent toxic effect.

Quantitative Data Summary

The efficiency of a PROTAC is highly sensitive to the nature of the linker. While specific DC50 and Dmax values are unique to each PROTAC-target combination, the following table illustrates how linker modifications can impact degradation performance, based on principles discussed in the literature.[2][6]

PROTAC ComponentTarget ProteinLinker TypeDC50 (nM)Dmax (%)Rationale for Performance
(S,R,S)-AHPC + Warhead AProtein XPEG150060The short linker may create steric hindrance, preventing optimal ternary complex formation.
(S,R,S)-AHPC + Warhead AProtein XPEG35095An optimized linker length allows for a more stable and geometrically favorable ternary complex, leading to higher potency and efficacy.
(S,R,S)-AHPC + Warhead AProtein XPEG820080A linker that is too long can increase flexibility, leading to an entropic penalty that destabilizes the ternary complex.
(S,R,S)-AHPC + Warhead BProtein YPEG31090The combination of warhead, linker, and target leads to highly cooperative and stable ternary complex formation.

Experimental Protocols

Protocol 1: Western Blot for Quantifying Protein Degradation[4][10]

This protocol is used to determine the DC50 and Dmax of a PROTAC.

  • Cell Plating: Seed cells in 12-well or 24-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight.

  • PROTAC Treatment: Prepare serial dilutions of your PROTAC in cell culture medium. A typical concentration range might be 1 nM to 10 µM. Also, prepare a vehicle control (e.g., DMSO). Aspirate the old medium from the cells and add the PROTAC-containing medium.

  • Incubation: Incubate the cells for a predetermined time (e.g., 18-24 hours).

  • Cell Lysis:

    • Wash the cells twice with ice-cold PBS.

    • Add an appropriate volume of ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube. Incubate on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • Sample Preparation: Normalize the protein concentration for all samples with lysis buffer. Add an equal volume of 2x Laemmli sample buffer and boil at 95-100°C for 5-10 minutes.

  • SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20 µg) per lane on an SDS-PAGE gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against the target protein overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Also, probe the membrane with a primary antibody for a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis:

    • Detect the signal using an ECL substrate and a chemiluminescence imaging system.

    • Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control and plot the results to determine DC50 and Dmax.

Protocol 2: Co-Immunoprecipitation (Co-IP) to Confirm Ternary Complex Formation[11]

This protocol verifies the PROTAC-dependent interaction between the target protein and the E3 ligase.

  • Cell Treatment: Seed and grow cells to 80-90% confluency in 10 cm dishes. Treat the cells with the PROTAC at its optimal concentration (or a range of concentrations) and a vehicle control. It is recommended to co-treat with a proteasome inhibitor (e.g., 10 µM MG132) for 4-6 hours before lysis to prevent degradation of the complex.

  • Cell Lysis: Lyse the cells using a non-denaturing Co-IP lysis buffer (e.g., containing 0.5% NP-40).

  • Immunoprecipitation:

    • Pre-clear the lysate by incubating with protein A/G beads for 1 hour to reduce non-specific binding.

    • Incubate the pre-cleared lysate with an antibody against your target protein (or an epitope tag if applicable) overnight at 4°C to form the immune complex.

    • Add fresh protein A/G beads to capture the immune complex. Incubate for 2-4 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them 3-5 times with cold Co-IP lysis buffer to remove non-specifically bound proteins.

  • Elution and Western Blot:

    • Elute the protein complexes from the beads by adding 1x Laemmli sample buffer and boiling for 5-10 minutes.

    • Run the samples on an SDS-PAGE gel and perform a Western blot.

    • Probe the membrane with antibodies against your target protein (to confirm successful pulldown) and VHL (to check for co-precipitation). An increase in the VHL signal in the PROTAC-treated sample compared to the control indicates ternary complex formation.

Protocol 3: Cell Viability Assay

This protocol assesses the cytotoxicity of the PROTAC.

  • Cell Plating: Seed cells in a 96-well plate at an appropriate density. Allow them to adhere overnight.

  • PROTAC Treatment: Treat the cells with the same serial dilutions of your PROTAC as used in the degradation experiment.

  • Incubation: Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • Assay: Perform a cell viability assay, such as MTS or CellTiter-Glo®, according to the manufacturer's instructions.

  • Analysis: Measure the signal (absorbance or luminescence) using a plate reader. Normalize the data to the vehicle-treated control cells to determine the percentage of cell viability at each concentration.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 PROTAC PROTAC ((S,R,S)-AHPC-Linker-Warhead) TernaryComplex Ternary Complex (Target-PROTAC-VHL) PROTAC->TernaryComplex Binds Target Target Protein (POI) Target->TernaryComplex VHL VHL E3 Ligase VHL->TernaryComplex PolyUb Poly-ubiquitination TernaryComplex->PolyUb Catalyzes Ub Ubiquitin (Ub) Ub->PolyUb Recruited Proteasome 26S Proteasome PolyUb->Proteasome Recognized by Degradation Degradation Proteasome->Degradation Leads to Peptides Peptides Degradation->Peptides

Caption: PROTAC Mechanism of Action.

Troubleshooting_Workflow cluster_actions Actions Start Start: No/Low Target Degradation Check_Compound Check Compound Integrity (LC-MS, NMR) Start->Check_Compound Decision1 Compound OK? Check_Compound->Decision1 Check_Binary Confirm Binary Binding (Target & VHL Engagement) Decision2 Binary Binding OK? Check_Binary->Decision2 Check_Ternary Assess Ternary Complex Formation (e.g., Co-IP) Decision3 Ternary Formed? Check_Ternary->Decision3 Check_System Verify Biological System (E3 Ligase Expression, Time Course) Decision4 System OK? Check_System->Decision4 Fail1 FAIL Resynthesize Resynthesize/ Purify PROTAC Fail1->Resynthesize Fail2 FAIL Redesign_Warhead Redesign Warhead/ VHL Ligand Fail2->Redesign_Warhead Fail3 FAIL Redesign_Linker Redesign Linker (Length/Composition) Fail3->Redesign_Linker Pass PASS Decision1->Check_Binary Yes Decision1->Fail1 No Decision2->Check_Ternary Yes Decision2->Fail2 No Decision3->Check_System Yes Decision3->Fail3 No Decision4->Pass Yes Optimize_Assay Optimize Assay/ Change Cell Line Decision4->Optimize_Assay No

Caption: Troubleshooting Workflow for PROTAC Experiments.

Linker_Properties cluster_props Key Characteristics cluster_factors Influences cluster_outcomes Impacts Linker Linker Properties (e.g., PEG1) Length Length Linker->Length Composition Composition (PEG) Linker->Composition Flexibility Flexibility Linker->Flexibility Ternary Ternary Complex Stability & Geometry Length->Ternary Solubility Solubility Composition->Solubility Flexibility->Ternary DC50 Potency (DC50) Solubility->DC50 Permeability Cell Permeability Permeability->DC50 Ternary->DC50 Dmax Efficacy (Dmax) Ternary->Dmax Hook Hook Effect Ternary->Hook

Caption: Impact of Linker Properties on PROTAC Efficiency.

References

Technical Support Center: Optimizing Linker Length for AHPC-Based PROTACs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length for (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs).

Troubleshooting Guide

This section addresses specific issues that may arise during your PROTAC linker optimization experiments.

Question 1: My AHPC-based PROTAC shows good binary binding to the target protein and the von Hippel-Lindau (VHL) E3 ligase, but I don't observe any significant degradation of the target protein. What are the potential linker-related issues?

This is a common challenge in PROTAC development and often points to issues with the formation of a productive ternary complex (Target Protein-PROTAC-VHL).[1][2] Here are the potential linker-related causes and troubleshooting steps:

Potential Linker-Related CauseTroubleshooting Steps
Suboptimal Linker Length The linker may be too short, causing steric hindrance, or too long, leading to an unstable ternary complex.[1][2][] Solution: Synthesize a library of PROTACs with varying linker lengths (e.g., alkyl chains or polyethylene glycol (PEG) linkers of different lengths) to empirically determine the optimal length.[4]
Incorrect Linker Attachment Point The point at which the linker is attached to the target protein binder or the AHPC moiety can significantly impact the geometry of the ternary complex.[][5] Solution: Analyze the solvent-exposed surfaces of your target-ligand and VHL-AHPC complexes to identify alternative attachment points that may allow for a more favorable orientation.[5]
Unfavorable Linker Composition The chemical nature of the linker (e.g., alkyl vs. PEG) can influence the stability and conformation of the ternary complex.[4][5] Solution: Experiment with different linker compositions. For example, incorporating PEG moieties can increase solubility and flexibility, while more rigid linkers can pre-organize the PROTAC for binding.[6][7]
Poor Physicochemical Properties The linker may contribute to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.[1][5] Solution: Modify the linker to improve its physicochemical properties. This can involve adjusting the hydrophilicity/hydrophobicity balance.[][]
Non-productive Ternary Complex Formation A ternary complex may form, but it might not be in a productive conformation for the E3 ligase to ubiquitinate the target protein.[1][2] Solution: Conduct an in-cell or in vitro ubiquitination assay to confirm if the target protein is being ubiquitinated. A lack of ubiquitination suggests a problem with the geometry of the ternary complex, necessitating linker redesign.[2]

Question 2: I'm observing a "hook effect" with my PROTAC, where the degradation efficiency decreases at higher concentrations. How can linker optimization help mitigate this?

The "hook effect" occurs when high concentrations of a PROTAC favor the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) over the productive ternary complex.[1] While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.

StrategyExplanation
Enhance Ternary Complex Cooperativity A well-designed linker can promote positive cooperativity, where the binding of the first protein increases the affinity for the second. This stabilizes the ternary complex and can lessen the hook effect.[1]
Modify Linker Flexibility A more rigid linker can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially reducing the formation of non-productive binary complexes.[1]

Frequently Asked Questions (FAQs)

Q1: What is the primary role of the linker in an AHPC-based PROTAC?

The linker in a PROTAC is not just a passive spacer; it is a critical determinant of the molecule's overall efficacy.[6] Its primary function is to connect the target-binding ligand to the AHPC moiety that recruits the VHL E3 ligase, positioning them in a way that facilitates the formation of a stable and productive ternary complex.[2][6] This ternary complex formation is essential for the subsequent ubiquitination and proteasomal degradation of the target protein.[2][6]

Q2: How does linker length impact the efficacy of a PROTAC?

The length of the linker is a crucial parameter that directly influences the efficiency of target protein degradation.[][6]

  • Too short: A linker that is too short can lead to steric clashes between the target protein and the E3 ligase, preventing the formation of a stable ternary complex.[2][][5]

  • Too long: Conversely, an excessively long linker may not effectively bring the two proteins into close enough proximity for efficient ubiquitination, resulting in an unstable ternary complex.[5][9] It can also lead to decreased potency due to a higher entropic penalty upon binding.[6]

Therefore, optimizing the linker length is a critical step in developing a potent PROTAC.

Q3: What are the most common types of linkers used in PROTAC design?

The most commonly used linker motifs in PROTAC design are polyethylene glycol (PEG) and alkyl chains of varying lengths.[7][10]

  • PEG linkers are often employed to enhance the aqueous solubility and cell permeability of the PROTAC molecule.[7][10]

  • Alkyl chains provide a simple and flexible connection between the two ligands.[10]

Other motifs, such as those incorporating piperazine or piperidine, can be used to introduce more rigidity into the linker.[11][]

Q4: How important is the linker attachment point?

The linker attachment site on both the target-binding ligand and the AHPC moiety plays a significant role in the degradation of the target protein.[][5] The choice of attachment point is typically guided by analyzing solvent-exposed regions of the protein-ligand interfaces to ensure that the linker does not disrupt the binding affinity of the ligands for their respective proteins.[5] An inappropriate attachment point can limit the ability of the E3 ligase to mediate the transfer of ubiquitin to the target protein.[5]

Q5: Can computational modeling be used to predict the optimal linker length?

Yes, computational modeling and in silico methods are increasingly being used to aid in the rational design of PROTACs.[5] These methods can be used to predict the structure of the ternary complex and estimate the minimal required linker length by separately docking the PROTAC into the respective protein pockets.[5] This can help to reduce the number of compounds that need to be synthesized and tested experimentally.[4][13]

Quantitative Data Summary

The optimal linker length is highly dependent on the specific target protein and E3 ligase pair. The following tables summarize quantitative data from published studies, illustrating the impact of linker modifications on degradation efficacy.

Table 1: Impact of Linker Length on Estrogen Receptor α (ERα) Degradation

Linker Length (atoms)Degradation EfficacyReference
9Reduced[9]
12Similar to 16-atom linker[5][9]
16 Optimal [5][9][14]
19Reduced[9]
21Reduced[9]

Data suggests that for ERα degradation, a 16-atom linker was found to be optimal, with both shorter and longer linkers resulting in significantly reduced efficacy.[2]

Table 2: Impact of Linker Length on p38α Degradation

Linker Length (atoms)Degradation EfficacyReference
< 12No apparent activity[5]
15-17 Most effective [2]

For p38α degradation, a linker length of 15-17 atoms was identified as the most effective.[2]

Experimental Protocols

Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.

Protocol 1: Synthesis of an AHPC-PEG-Acid Linker

This protocol describes a general method for the synthesis of an AHPC-linker conjugate with a terminal carboxylic acid, which can then be coupled to a warhead containing a suitable amine functionality.[7]

Materials:

  • (S,R,S)-AHPC hydrochloride

  • PEG linker with a terminal amine and a protected carboxylic acid (e.g., Boc-protected)

  • Coupling agents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Solvents (e.g., DMF, DCM)

  • Deprotection agent (e.g., TFA)

Procedure:

  • Coupling of AHPC to the PEG linker:

    • Dissolve (S,R,S)-AHPC hydrochloride and the Boc-protected PEG-amine linker in DMF.

    • Add HATU, HOBt, and DIPEA to the solution.

    • Stir the reaction mixture at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction and purify the product by flash column chromatography.

  • Deprotection of the carboxylic acid:

    • Dissolve the purified AHPC-PEG-Boc product in a solution of TFA in DCM.

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent under reduced pressure to yield the final AHPC-PEG-acid linker.

    • Confirm the product identity and purity by NMR and LC-MS.

Protocol 2: Western Blotting for Target Protein Degradation

This protocol is used to quantify the extent of target protein degradation induced by the PROTAC.[7]

Materials:

  • Multi-well plates

  • Cell culture medium

  • PROTAC stock solution

  • Vehicle control (e.g., DMSO)

  • Ice-cold PBS

  • Lysis buffer

  • BCA assay kit

  • Laemmli buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment:

    • Seed cells in a multi-well plate and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours).

    • Include a vehicle-treated control.

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with lysis buffer.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein overnight at 4°C.

    • Wash the membrane and incubate with the primary antibody against the loading control.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane and detect the protein bands using a chemiluminescent substrate.

  • Data Analysis:

    • Quantify the band intensities and normalize the target protein levels to the loading control.

    • Calculate the percentage of degradation relative to the vehicle-treated control.

    • Determine the DC50 (half-maximal degradation concentration) and Dmax (maximum degradation) values.[6]

Visualizations

PROTAC_Signaling_Pathway cluster_0 PROTAC-Mediated Degradation PROTAC PROTAC Ternary_Complex Ternary Complex (Target-PROTAC-VHL) PROTAC->Ternary_Complex Target Target Protein Target->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Target Ubiquitinated Target Protein Ternary_Complex->Ub_Target Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome Proteasome Ub_Target->Proteasome Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: PROTAC signaling pathway for target protein degradation.

Experimental_Workflow cluster_1 Experimental Workflow for PROTAC Evaluation Synthesis 1. PROTAC Synthesis (Varying Linker Lengths) Cell_Treatment 2. Cell Treatment (Dose-Response) Synthesis->Cell_Treatment Lysis 3. Cell Lysis & Protein Quantification (BCA) Cell_Treatment->Lysis Western_Blot 4. Western Blotting (Target & Loading Control) Lysis->Western_Blot Analysis 5. Data Analysis (DC50 & Dmax) Western_Blot->Analysis

Caption: General experimental workflow for evaluating PROTAC efficacy.

Troubleshooting_Workflow cluster_2 Troubleshooting Workflow for Poor Degradation Start Start: Good Binary Binding, No Degradation Check_Permeability 1. Assess Cell Permeability & Solubility Start->Check_Permeability Modify_Linker_PhysChem Modify Linker for Better Physicochemical Properties Check_Permeability->Modify_Linker_PhysChem Poor Check_Ubiquitination 2. In-Vitro/In-Cell Ubiquitination Assay Check_Permeability->Check_Ubiquitination Good Modify_Linker_PhysChem->Start Re-test Redesign_Linker Redesign Linker: - Vary Length - Change Attachment Point - Alter Composition Check_Ubiquitination->Redesign_Linker No Ubiquitination Success Productive Degradation Check_Ubiquitination->Success Ubiquitination Observed Redesign_Linker->Start Re-synthesize & Re-test

Caption: Troubleshooting workflow for PROTACs with poor degradation.

References

Technical Support Center: Enhancing the Solubility of PROTACs Containing (S,R,S)-AHPC-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered when working with PROTACs containing the (S,R,S)-AHPC-PEG1-NH2 linker-ligand conjugate.

Frequently Asked Questions (FAQs)

Q1: What is the expected solubility of a PROTAC containing the (S,R,S)-AHPC-PEG1-NH2 linker?

A1: PROTACs are classified as "beyond Rule of 5" (bRo5) molecules and often exhibit poor aqueous solubility due to their high molecular weight and lipophilicity.[1][2] The (S,R,S)-AHPC-PEG1-NH2 component introduces a short polyethylene glycol (PEG) linker, which is intended to improve hydrophilicity.[3] However, the overall solubility of the final PROTAC will be highly dependent on the physicochemical properties of the target protein ligand ("warhead"). While the PEG1 linker provides a modest increase in polarity, it may not be sufficient to overcome the insolubility of a highly lipophilic warhead.

Q2: How does the PEG1 linker in (S,R,S)-AHPC-PEG1-NH2 impact the overall solubility of the PROTAC?

A2: The single ethylene glycol unit in the PEG1 linker is hydrophilic and can increase the aqueous solubility of the PROTAC compared to a purely aliphatic linker.[3][4] However, the impact is modest. For highly lipophilic PROTACs, a longer PEG chain may be necessary to achieve significant solubility enhancement. It is a trade-off, as excessively long linkers can sometimes negatively impact cell permeability.[5]

Q3: What are the initial signs of solubility issues with my PROTAC?

A3: Common indicators of poor solubility include:

  • Precipitation: The PROTAC may fall out of solution when transitioning from a high-solubility organic solvent (like DMSO) to an aqueous buffer.

  • Turbidity: The solution may appear cloudy or hazy, which can be quantified by nephelometry.

  • Irreproducible Results: Inconsistent data in biological assays can often be attributed to variable amounts of soluble PROTAC in the wells.[6]

  • "Hook Effect": At high concentrations, a decrease in protein degradation may be observed, which can sometimes be exacerbated by poor solubility leading to aggregation.

Q4: What are the primary formulation strategies to enhance the solubility of these PROTACs?

A4: For PROTACs with persistent solubility challenges, several formulation strategies can be employed:

  • Amorphous Solid Dispersions (ASDs): This technique involves dispersing the PROTAC in a polymer matrix to prevent crystallization and improve dissolution.[6][7]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) or nanoemulsions can be developed for oral delivery.[6]

  • Use of Excipients: Solubilizing agents such as cyclodextrins can be used to form inclusion complexes, enhancing aqueous solubility.

  • Biorelevant Media: For in vitro assays that better predict in vivo performance, using media like Fasted-State Simulated Intestinal Fluid (FaSSIF) can show higher solubility compared to simple buffers.[6]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
PROTAC precipitates out of solution when diluted from DMSO stock into aqueous buffer. High lipophilicity of the warhead overwhelming the modest solubilizing effect of the PEG1 linker.1. Optimize Solvent Exchange: Perform a gradual solvent exchange or use a small percentage of a co-solvent (e.g., 1-5% DMSO, ethanol) in the final aqueous buffer. 2. Lower Concentration: Work at lower PROTAC concentrations, below its kinetic solubility limit. 3. Formulation: Prepare an amorphous solid dispersion (ASD) or a cyclodextrin inclusion complex to improve aqueous dispersibility.
Inconsistent results in cell-based degradation assays. Poor solubility and precipitation of the PROTAC in the cell culture medium, leading to variable effective concentrations.1. Confirm Solubility in Media: Perform a kinetic solubility assay in the specific cell culture medium to be used. 2. Serial Dilution: Prepare a high-concentration stock in 100% DMSO and perform serial dilutions directly in the assay plate containing the medium to minimize precipitation. Ensure the final DMSO concentration is non-toxic to cells (typically <0.5%). 3. Visual Inspection: Before adding to cells, visually inspect the diluted PROTAC solution for any signs of precipitation.
Low and variable oral bioavailability in animal studies. Poor aqueous solubility leading to low dissolution and absorption in the gastrointestinal tract.1. Formulation Development: Develop an enabling formulation such as an ASD or a lipid-based formulation (e.g., SEDDS).[8] 2. Particle Size Reduction: If the PROTAC is crystalline, micronization or nano-milling can improve the dissolution rate. 3. Use of Biorelevant Media: Evaluate the dissolution of your formulation in biorelevant media (FaSSIF, FeSSIF) to better predict in vivo performance.[6]
Aggregation observed by Dynamic Light Scattering (DLS). The PROTAC molecules are self-associating in solution, which can lead to non-specific activity and inaccurate characterization.1. Optimize Buffer Conditions: Screen different pH and ionic strengths to find conditions that minimize aggregation. 2. Include Solubilizing Agents: Add non-ionic surfactants (e.g., Tween-20) or other excipients to the buffer. 3. Work at Lower Concentrations: Aggregation is often concentration-dependent.

Quantitative Data Summary

The following tables provide illustrative data on how linker modification and formulation can impact the aqueous solubility of a hypothetical PROTAC. This data is intended to demonstrate general trends.

Table 1: Impact of PEG Linker Length on Aqueous Solubility

LinkerAqueous Solubility (µg/mL)Fold Increase vs. Alkyl Linker
C3 Alkyl2.51.0
PEG1 7.8 3.1
PEG325.410.2
PEG568.127.2

This illustrative data shows a clear trend of increasing aqueous solubility with the incorporation and extension of the hydrophilic PEG linker.

Table 2: Effect of Formulation on the Apparent Solubility of a PROTAC with (S,R,S)-AHPC-PEG1-NH2

FormulationApparent Solubility (µg/mL)Fold Increase vs. Unformulated
Unformulated PROTAC5.21.0
10% PROTAC in HPMCAS (ASD)45.88.8
20% PROTAC in Soluplus® (ASD)78.315.1
Cyclodextrin Inclusion Complex112.521.6

This table illustrates the significant improvement in apparent aqueous solubility that can be achieved with various formulation strategies.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay using Nephelometry

This protocol outlines a method to determine the kinetic solubility of a PROTAC, which measures its solubility under non-equilibrium conditions and is suitable for early drug discovery.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of the PROTAC in 100% DMSO. Ensure the compound is fully dissolved.

  • Serial Dilution in DMSO: In a 96-well plate, perform a serial dilution of the PROTAC stock solution in DMSO to generate a range of concentrations.

  • Transfer to Assay Plate: Transfer a small volume (e.g., 2 µL) of each DMSO dilution to a clear 384-well plate containing the aqueous assay buffer (e.g., PBS, pH 7.4). The final DMSO concentration should be kept low (typically ≤1%).

  • Incubation: Shake the plate for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C).

  • Nephelometric Measurement: Measure the light scattering of each well using a nephelometer. An increase in nephelometry units indicates the formation of a precipitate.

  • Data Analysis: Plot the nephelometry reading against the PROTAC concentration. The kinetic solubility is the concentration at which a significant increase in light scattering is observed.

Protocol 2: Aggregation Assessment by Dynamic Light Scattering (DLS)

This protocol provides a general method for assessing the aggregation state of a PROTAC in solution.

  • Sample Preparation: Prepare the PROTAC solution in the desired buffer. The concentration should be high enough to obtain a good signal but below the point of visible precipitation. It is recommended to filter the buffer through a 0.22 µm filter before use.

  • Sample Filtration/Centrifugation: To remove dust and large, non-specific aggregates, centrifuge the sample at high speed (e.g., >10,000 x g) for 10-15 minutes or filter through a low-binding filter (e.g., 0.02 µm).

  • DLS Measurement:

    • Transfer the clarified sample to a clean, dust-free cuvette.

    • Place the cuvette in the DLS instrument and allow it to equilibrate to the desired temperature.

    • Perform the DLS measurement according to the instrument's instructions. Collect data for a sufficient duration to obtain a stable correlation function.

  • Data Analysis:

    • Analyze the correlation function to obtain the size distribution of particles in the solution.

    • The presence of large particles (e.g., >100 nm) with a high polydispersity index (PDI) is indicative of aggregation.

    • The z-average diameter and PDI can be used to compare the aggregation propensity under different conditions (e.g., buffer, concentration, temperature).

Visualizations

experimental_workflow Workflow for Addressing PROTAC Solubility Issues cluster_0 Initial Assessment cluster_1 Analysis and Decision cluster_2 Troubleshooting and Optimization cluster_3 Outcome start Synthesized PROTAC with (S,R,S)-AHPC-PEG1-NH2 solubility_assay Perform Kinetic Solubility Assay (e.g., Nephelometry) start->solubility_assay dls_assay Perform DLS for Aggregation Assessment solubility_assay->dls_assay solubility_check Is Solubility > 50 µg/mL? dls_assay->solubility_check aggregation_check Is Aggregation Observed? solubility_check->aggregation_check No proceed Proceed to Biological Assays solubility_check->proceed Yes linker_modification Consider Linker Modification (e.g., longer PEG chain) aggregation_check->linker_modification Yes formulation Develop Enabling Formulation (ASD, Cyclodextrin, etc.) aggregation_check->formulation No end Soluble and Monodisperse PROTAC proceed->end linker_modification->start formulation->solubility_assay

Caption: A workflow for identifying and addressing solubility and aggregation issues.

formulation_decision_tree Decision Tree for Formulation Strategy cluster_0 Primary Strategy cluster_1 Secondary Strategies cluster_2 Final Check start Poorly Soluble PROTAC (<50 µg/mL) asd_candidate Is the PROTAC thermally stable? start->asd_candidate asd Amorphous Solid Dispersion (ASD) (e.g., with HPMCAS, Soluplus®) asd_candidate->asd Yes cyclo Cyclodextrin Inclusion Complex asd_candidate->cyclo No end Improved Solubility asd->end lipid Lipid-Based Formulation (SEDDS) (for oral delivery) cyclo->lipid If oral delivery is the goal cyclo->end lipid->end

Caption: A decision tree to guide the selection of an appropriate formulation strategy.

References

Technical Support Center: Synthesis of (S,R,S)-AHPC-PEG1-NH2

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering stability issues during the synthesis of (S,R,S)-AHPC-PEG1-NH2, a key building block in Proteolysis Targeting Chimeras (PROTACs).

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG1-NH2 and why is its stability during synthesis a concern?

(S,R,S)-AHPC-PEG1-NH2 is a crucial E3 ligase ligand-linker conjugate. It incorporates the von Hippel-Lindau (VHL) ligand, (S,R,S)-AHPC, connected to a short polyethylene glycol (PEG1) linker with a terminal amine group. This molecule is a foundational component for synthesizing PROTACs, which are designed to selectively degrade target proteins.

Stability during its multi-step synthesis is a primary concern due to the presence of several reactive functional groups and stereocenters. The synthesis typically involves the formation of the complex AHPC core, followed by linker conjugation and deprotection steps. Each of these stages is susceptible to side reactions, degradation, and purification challenges that can impact the final yield and purity of the product.

Q2: What are the key stages in the synthesis of (S,R,S)-AHPC-PEG1-NH2 where stability issues can arise?

The synthesis can be broadly divided into three critical stages, each with potential stability-related challenges:

  • Synthesis of the (S,R,S)-AHPC core (VHL ligand): This multi-step process involves forming a complex heterocyclic structure with specific stereochemistry. Side reactions and epimerization can occur if reaction conditions are not carefully controlled.

  • Coupling of the PEG1 linker: The PEG1 linker, typically as a Boc-protected amine with a terminal carboxylic acid (Boc-NH-PEG1-COOH), is coupled to the AHPC core. Incomplete coupling, side reactions involving the hydroxyl group of the hydroxyproline ring, and instability of the activated linker can lead to impurities.

  • Deprotection of the terminal amine: The final step involves the removal of the Boc protecting group to yield the free amine. Incomplete deprotection, side reactions due to the acidic conditions, and degradation of the AHPC moiety can occur.

Q3: What are the common impurities observed during the synthesis of (S,R,S)-AHPC-PEG1-NH2?

Common impurities can arise from various stages of the synthesis and may include:

  • Unreacted starting materials: Incomplete coupling can leave unreacted (S,R,S)-AHPC or Boc-NH-PEG1-COOH.

  • Diastereomers: Epimerization at one of the chiral centers of the AHPC core can lead to diastereomeric impurities that are often difficult to separate.

  • Byproducts from side reactions: These can include acylation of the hydroxyproline hydroxyl group or byproducts from the decomposition of coupling reagents.

  • Incompletely deprotected product: Residual Boc-protected (S,R,S)-AHPC-PEG1-NH2 can be a significant impurity if the deprotection step is not driven to completion.

  • Degradation products: The VHL ligand is susceptible to oxidation and amide hydrolysis under certain conditions.

Troubleshooting Guides

Problem 1: Low Yield During Amide Coupling of Boc-NH-PEG1-COOH to the (S,R,S)-AHPC Core
Potential Cause Troubleshooting Steps
Incomplete activation of Boc-NH-PEG1-COOH - Ensure the use of fresh, high-quality coupling reagents (e.g., HATU, HBTU, or EDC/NHS).- Optimize the stoichiometry of the coupling reagents; typically 1.1-1.5 equivalents are used.- Perform the reaction under anhydrous conditions to prevent hydrolysis of the activated ester.
Side reaction at the hydroxyl group of the AHPC core - Consider protecting the hydroxyl group of the hydroxyproline moiety with a suitable protecting group (e.g., TBDMS) prior to coupling. This will require an additional deprotection step later in the synthesis.
Steric hindrance - Optimize the reaction temperature and time. Prolonged reaction times at room temperature or slightly elevated temperatures (e.g., 40 °C) may be necessary.
Low reactivity of the amine on the AHPC core - Ensure the amine is in its free base form. If the AHPC starting material is a salt (e.g., HCl or TFA salt), add a non-nucleophilic base like diisopropylethylamine (DIPEA) to neutralize it.
Problem 2: Incomplete Deprotection of the Boc-Protected Amine
Potential Cause Troubleshooting Steps
Insufficiently acidic conditions - Increase the concentration of trifluoroacetic acid (TFA) in the reaction mixture (e.g., from 20% to 50% in dichloromethane).- Extend the reaction time and monitor by LC-MS until no starting material is observed.
Scavenger-related issues - The tert-butyl cation generated during deprotection can lead to side reactions. Use a scavenger such as triisopropylsilane (TIS) to trap this cation.
Product precipitation - Ensure the product remains dissolved throughout the reaction. If precipitation occurs, consider using a different solvent system.
Problem 3: Difficulty in Purifying the Final (S,R,S)-AHPC-PEG1-NH2 Product
Potential Cause Troubleshooting Steps
Co-elution of impurities with the product in reverse-phase HPLC - Optimize the HPLC gradient. A shallower gradient can improve the resolution of closely eluting impurities.- Experiment with different mobile phase modifiers (e.g., formic acid instead of TFA).- Consider a different stationary phase (e.g., a phenyl-hexyl column instead of C18).
Poor peak shape - Ensure the sample is fully dissolved in the injection solvent.- Acidify the mobile phase to ensure the amine is protonated, which can improve peak shape.
Product instability on the column - If the product is degrading on the column, consider using a faster purification method or a different purification technique altogether, such as ion-exchange chromatography.

Experimental Protocols

A detailed, multi-step synthesis protocol for a VHL ligand, which is the core of (S,R,S)-AHPC, has been reported. The general strategy involves the synthesis of the (S,R,S)-AHPC core, followed by the attachment of the PEG1-NH-Boc linker and subsequent deprotection.

General Protocol for Amide Coupling and Deprotection
  • Amide Coupling:

    • Dissolve the (S,R,S)-AHPC core (1 equivalent) and Boc-NH-PEG1-COOH (1.1 equivalents) in anhydrous DMF.

    • Add a coupling reagent such as HATU (1.1 equivalents) and a non-nucleophilic base like DIPEA (2 equivalents).

    • Stir the reaction at room temperature for 2-4 hours, monitoring by LC-MS.

    • Upon completion, dilute the reaction with ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography.

  • Boc Deprotection:

    • Dissolve the Boc-protected intermediate in a 1:1 mixture of dichloromethane (DCM) and trifluoroacetic acid (TFA).

    • Stir the reaction at room temperature for 1-2 hours, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a solvent like toluene to remove residual TFA.

    • Purify the final product by preparative reverse-phase HPLC.

Visualizations

Synthesis_Workflow cluster_synthesis Synthesis of (S,R,S)-AHPC-PEG1-NH2 AHPC_Core Synthesis of (S,R,S)-AHPC Core Coupling Amide Coupling with Boc-NH-PEG1-COOH AHPC_Core->Coupling HATU, DIPEA, DMF Deprotection Boc Deprotection Coupling->Deprotection TFA, DCM Purification Final Purification (RP-HPLC) Deprotection->Purification Troubleshooting_Logic Start Low Yield or Impure Product Check_Coupling Analyze Coupling Step (LC-MS) Start->Check_Coupling Check_Deprotection Analyze Deprotection Step (LC-MS) Check_Coupling->Check_Deprotection Coupling OK Incomplete_Coupling Optimize Coupling: - Reagents - Conditions Check_Coupling->Incomplete_Coupling Unreacted Starting Material Check_Purification Review Purification Method Check_Deprotection->Check_Purification Deprotection OK Incomplete_Deprotection Optimize Deprotection: - Acid Strength - Reaction Time Check_Deprotection->Incomplete_Deprotection Boc-Protected Intermediate Present Poor_Separation Optimize HPLC: - Gradient - Column Check_Purification->Poor_Separation Co-eluting Impurities

Technical Support Center: Overcoming Steric Hindrance in (S,R,S)-AHPC-PEG1-NH2 Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during the conjugation of (S,R,S)-AHPC-PEG1-NH2, particularly those related to steric hindrance.

Frequently Asked Questions (FAQs)

Q1: What is (S,R,S)-AHPC-PEG1-NH2 and what is its primary reactive group for conjugation?

A1: (S,R,S)-AHPC-PEG1-NH2 is a chemical tool commonly used in the development of Proteolysis Targeting Chimeras (PROTACs). It consists of the (S,R,S)-AHPC moiety, which is a ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected to a short polyethylene glycol (PEG1) linker that terminates in a primary amine (-NH2). This terminal primary amine is the primary reactive group for conjugation to a target molecule, typically to an activated carboxylic acid on a protein of interest's ligand or directly on the protein surface.

Q2: What is steric hindrance and why is it a concern with (S,R,S)-AHPC-PEG1-NH2?

A2: Steric hindrance is a chemical phenomenon where the size and three-dimensional shape of a molecule impede a chemical reaction. The (S,R,S)-AHPC portion of the molecule is relatively bulky. When attempting to conjugate the terminal amine of the PEG linker to a reactive site on another molecule (e.g., a protein), the AHPC moiety can physically block the approach of the reacting molecules, leading to low or no reaction yield.

Q3: What are the general strategies to overcome steric hindrance in this conjugation?

A3: Key strategies include:

  • Optimization of Reaction Conditions: Adjusting parameters like pH, temperature, and reactant concentrations can significantly improve reaction efficiency.

  • Choice of Coupling Reagents: Standard coupling reagents may be insufficient. More potent activating agents are often required for sterically hindered substrates.

  • Linker Modification: While you are using a pre-synthesized molecule, in the design phase of similar conjugates, a longer PEG linker could be chosen to increase the distance between the bulky AHPC group and the reactive amine, thereby reducing steric clash.

Troubleshooting Guide

Problem 1: Low or No Yield of Conjugated Product

Low or no yield is the most common issue when dealing with sterically hindered molecules. Below is a systematic approach to troubleshoot this problem.

Potential Cause Suggested Solution
Inefficient Coupling Reagent Standard carbodiimide reagents like EDC with NHS may be ineffective. Switch to a more powerful coupling reagent such as HATU, HBTU, or PyBOP, which are known to be more effective for sterically hindered amide bond formation.[1] Consider alternative methods like those involving the in situ formation of acyl fluorides using reagents like TFFH or BTFFH, which can be highly efficient for hindered substrates.[1][2]
Suboptimal Reaction pH The reaction of a primary amine with an NHS-activated carboxyl group is highly pH-dependent. The optimal pH is typically between 7.2 and 8.5.[3] Below this range, the amine is protonated and non-nucleophilic. Above this range, the hydrolysis of the activated ester is rapid, reducing the yield.[4] It is crucial to use a non-amine-containing buffer like PBS, MES, or HEPES.[5]
Inadequate Reaction Time and Temperature For sterically hindered reactions, extended reaction times (e.g., overnight to 48 hours) may be necessary.[1] Gentle heating (e.g., to 40-50 °C) can sometimes increase the reaction rate, but this should be done cautiously as it can also promote side reactions and degradation of sensitive molecules.[6]
Low Reactant Concentration Low concentrations can disfavor the desired bimolecular reaction. Increasing the concentration of one or both reactants can improve the yield. However, be mindful of solubility issues and the potential for aggregation.
Presence of Moisture Water can hydrolyze the activated carboxyl group (e.g., NHS ester), preventing it from reacting with the amine. Ensure all solvents and reagents are anhydrous.[6]
Problem 2: Presence of Multiple Products or Impurities in the Final Reaction Mixture
Potential Cause Suggested Solution
Side Reactions Excess coupling reagent can lead to side reactions. Optimize the stoichiometry of the coupling reagent; typically 1.1-1.5 equivalents are sufficient.[7] If using EDC/NHS, the formation of N-acylurea byproducts can occur. The addition of NHS or Sulfo-NHS helps to minimize this.
Reaction with Non-target Amines If conjugating to a protein, the activated carboxyl group can react with other accessible primary amines (e.g., on lysine residues), leading to a heterogeneous product. To avoid this, consider site-specific conjugation strategies or protecting other reactive groups if possible.
Degradation of Reactants or Product The (S,R,S)-AHPC-PEG1-NH2 or the target molecule may be unstable under the reaction conditions (e.g., high temperature or extreme pH). Monitor the stability of your starting materials under the reaction conditions using a technique like LC-MS.

Data Presentation: Comparison of Coupling Reagents and Reaction Conditions

The following tables provide a semi-quantitative comparison to guide your optimization efforts. Yields are representative and will vary based on the specific substrates and precise reaction conditions.

Table 1: Effect of Coupling Reagent on Conjugation Yield with Sterically Hindered Substrates

Coupling Reagent Typical Reaction Time Relative Yield Notes
EDC/NHS12-24 hoursLow to ModerateStandard, but often inefficient for hindered substrates.[1]
HATU/DIPEA2-12 hoursHighHighly effective for hindered amide couplings.[3]
HBTU/DIPEA2-12 hoursHighSimilar to HATU in effectiveness.
PyBOP/DIPEA2-12 hoursHighAnother effective phosphonium-based coupling reagent.
BTFFH4-24 hoursModerate to HighGood for forming acyl fluorides in situ, which are less sterically demanding.[1]

Table 2: Influence of pH and Temperature on Conjugation Yield

pH Temperature Relative Yield Primary Concern
6.5Room TemperatureLowAmine is partially protonated and less nucleophilic.
7.5Room TemperatureModerateGood balance for many systems, but may be slow for hindered reactions.
8.3Room TemperatureHighOptimal pH for NHS-ester reaction with primary amines.[4]
8.340 °CHigh to Very HighIncreased temperature can accelerate the reaction, but may also increase hydrolysis and degradation.[6]
> 9.0Room TemperatureLow to ModerateRapid hydrolysis of the activated ester becomes the dominant reaction.[4]

Experimental Protocols

Protocol 1: General Procedure for Conjugation of (S,R,S)-AHPC-PEG1-NH2 to a Carboxyl Group on a Target Molecule using HATU

This protocol assumes the target molecule has a carboxylic acid to be activated.

Materials:

  • (S,R,S)-AHPC-PEG1-NH2

  • Target molecule with a carboxyl group

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel (e.g., glass vial with a magnetic stir bar)

  • HPLC and Mass Spectrometer for reaction monitoring and product characterization

Procedure:

  • Preparation:

    • Under an inert atmosphere (e.g., nitrogen or argon), dissolve the target molecule with the carboxyl group (1 equivalent) in anhydrous DMF.

    • In a separate vial, dissolve (S,R,S)-AHPC-PEG1-NH2 (1.1 equivalents) in anhydrous DMF.

  • Reaction Setup:

    • To the solution of the target molecule, add DIPEA (3 equivalents).

    • Add the (S,R,S)-AHPC-PEG1-NH2 solution to the target molecule solution.

    • Finally, add HATU (1.2 equivalents) to the reaction mixture.

  • Reaction:

    • Stir the reaction mixture at room temperature.

    • Monitor the progress of the reaction by LC-MS at regular intervals (e.g., every 2-4 hours). The reaction may take from a few hours to overnight to reach completion.

  • Quenching and Work-up:

    • Once the reaction is complete (as determined by the consumption of the limiting reagent), quench the reaction by adding a small amount of water.

    • Dilute the reaction mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired conjugate.

  • Characterization:

    • Confirm the identity and purity of the final product by LC-MS and NMR.

Mandatory Visualizations

VHL-Mediated Protein Degradation Pathway

This diagram illustrates the mechanism by which a PROTAC utilizing the (S,R,S)-AHPC ligand induces the degradation of a target protein.

VHL_Pathway cluster_PROTAC PROTAC Action cluster_UPS Ubiquitin-Proteasome System PROTAC (S,R,S)-AHPC-PEG-TargetLigand TargetProtein Target Protein (POI) PROTAC->TargetProtein binds VHL_Complex VHL E3 Ligase Complex PROTAC->VHL_Complex recruits TernaryComplex Target-PROTAC-VHL Ternary Complex PROTAC->TernaryComplex TargetProtein->TernaryComplex VHL_Complex->TernaryComplex PolyUb Polyubiquitinated Target Protein TernaryComplex->PolyUb Polyubiquitination Ub Ubiquitin E1 E1 Activating Enzyme Ub->E1 ATP E2 E2 Conjugating Enzyme E1->E2 transfers Ub Ub_E2 Ub-E2 E2->Ub_E2 Ub_E2->TernaryComplex Ub transfer Proteasome 26S Proteasome PolyUb->Proteasome recognition Proteasome->Ub recycles Ub Degraded Degraded Peptides Proteasome->Degraded degradation

Caption: VHL-mediated targeted protein degradation pathway initiated by a PROTAC.

Experimental Workflow for Conjugation

This diagram outlines the key steps in the conjugation of (S,R,S)-AHPC-PEG1-NH2 to a target molecule.

Conjugation_Workflow start Start reagent_prep Reagent Preparation (Anhydrous Conditions) start->reagent_prep reaction_setup Reaction Setup (Target + AHPC-PEG-NH2 + HATU/DIPEA) reagent_prep->reaction_setup reaction Stir at Room Temperature (Monitor by LC-MS) reaction_setup->reaction quench Quench Reaction (Add Water) reaction->quench workup Aqueous Work-up & Extraction quench->workup purification Purification (HPLC or Column Chromatography) workup->purification characterization Characterization (LC-MS, NMR) purification->characterization end End characterization->end

Caption: A generalized experimental workflow for amide bond formation.

Troubleshooting Logic for Low Conjugation Yield

This decision tree provides a logical approach to diagnosing and solving low-yield issues.

Troubleshooting_Tree start Low or No Yield check_reagents Are coupling reagents a) fresh and b) potent enough for hindered substrates? start->check_reagents reagents_no Switch to HATU, HBTU, or BTFFH. check_reagents->reagents_no No check_pH Is the reaction pH between 7.2 and 8.5? check_reagents->check_pH Yes success Yield Improved reagents_no->success pH_no Adjust pH with non-amine buffer. check_pH->pH_no No check_conditions Are reaction time and temperature optimized? check_pH->check_conditions Yes pH_no->success conditions_no Increase reaction time. Consider gentle heating (40°C). check_conditions->conditions_no No check_moisture Are all solvents and reagents anhydrous? check_conditions->check_moisture Yes conditions_no->success moisture_no Use freshly dried solvents and handle reagents under inert atmosphere. check_moisture->moisture_no No check_moisture->success Yes moisture_no->success

References

Technical Support Center: Improving Cell Permeability of AHPC-Based Degraders

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to the cell permeability of (S,R,S)-AHPC-based degraders.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the development of AHPC-based degraders.

Problem 1: My AHPC-based degrader shows good target engagement in biochemical assays but no degradation in cells.

Potential Causes and Solutions:

  • Poor Cell Permeability: The degrader may not be efficiently crossing the cell membrane to reach its intracellular target.[1][2]

    • Recommended Action: Assess the cell permeability of your compound using assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) for passive diffusion and the Caco-2 permeability assay for a more comprehensive assessment that includes active transport and efflux.[1][3] If permeability is low, consider the structural modification strategies outlined in the FAQs below.

  • Efflux by Transporters: The degrader might be actively pumped out of the cell by efflux pumps like MDR1.[2]

    • Recommended Action: The Caco-2 assay can help determine the efflux ratio.[3] If efflux is high, structural modifications to the degrader may be necessary to reduce its recognition by efflux transporters.

  • Insufficient Intracellular Concentration: Even with some permeability, the concentration of the degrader inside the cell may not be sufficient to form a stable ternary complex.

    • Recommended Action: Perform a full dose-response curve over a wide range of concentrations (pM to µM) to identify an optimal concentration window, as high concentrations can also lead to the "hook effect".[2]

  • Incorrect Cellular Context: The cell line being used may not be appropriate.

    • Recommended Action: Ensure the cell line expresses sufficient levels of the VHL E3 ligase, the target protein, and associated cellular machinery.[2] This can be verified by Western blot or by checking public databases.[2]

Problem 2: My degrader shows low and variable permeability in PAMPA assays.

Potential Causes and Solutions:

  • High Polarity and Molecular Weight: PROTACs often have high molecular weights and polar surface areas, which inherently limit passive diffusion.[4][5]

    • Recommended Action: Focus on strategies to reduce the molecule's polarity and size, such as linker optimization or the introduction of intramolecular hydrogen bonds.[6]

  • Linker Composition: The linker may not be optimal for permeability.

    • Recommended Action: Systematically vary the linker composition. For instance, replacing a PEG linker with a 1,4-disubstituted phenyl ring has been shown to improve permeability.[6] Avoid multiple amide motifs in the linker.[6]

Frequently Asked Questions (FAQs)

Q1: How does the linker composition of an AHPC-based degrader affect its cell permeability?

The linker is a critical determinant of a PROTAC's physicochemical properties and, consequently, its cell permeability.[7] Key considerations include:

  • Length and Flexibility: Shorter and more rigid linkers can sometimes improve permeability.[8] However, a degree of flexibility can allow the molecule to adopt different conformations, which may be beneficial for traversing the cell membrane.[4]

  • Chemical Motifs: The inclusion of certain chemical groups can significantly impact permeability. For example, replacing PEG linkers with alkyl or phenyl rings has been shown to enhance cellular permeability.[6] Conversely, multiple amide groups in the linker should be avoided as they can decrease permeability.[6][9]

  • "Molecular Chameleon" Properties: Linkers that allow the PROTAC to behave as a "molecular chameleon" can improve permeability.[4][10] This means the molecule can adopt a more compact, less polar conformation in the hydrophobic environment of the cell membrane and a more extended, polar conformation in the aqueous environments of the cytoplasm and extracellular space.[4][10]

Q2: What are some effective strategies to improve the cell permeability of my AHPC-based degrader?

Several strategies can be employed to enhance the cell permeability of AHPC-based degraders:

  • Linker Optimization: As discussed above, modifying the linker's length, rigidity, and chemical composition is a primary strategy.[6]

  • Introduce Intramolecular Hydrogen Bonds: Designing the degrader to form intramolecular hydrogen bonds can help it adopt a more compact, "ball-like" structure, reducing its size and polarity and thereby improving cell permeability.[6]

  • Prodrug Strategy: A lipophilic group can be added to the degrader, for example on the CRBN ligand if applicable, to create a prodrug with increased bioavailability.[6] This group is then cleaved inside the cell to release the active degrader.

  • Choose Smaller E3 Ligase Ligands: While this FAQ is specific to AHPC-based degraders (VHL recruiters), it's worth noting that the choice of E3 ligase and its corresponding ligand can impact the overall size and properties of the PROTAC.[6][11]

  • In-Cell Click-Formed Proteolysis Targeting Chimeras (CLIPTACs): This strategy involves synthesizing the PROTAC in vivo from two smaller, more cell-permeable fragments.[4][8] The two components are administered separately and then "click" together inside the cell to form the active degrader.[4]

Q3: How can I assess the cell permeability of my AHPC-based degrader?

Several in vitro methods are commonly used to evaluate the cell permeability of PROTACs:[1]

  • Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures a compound's ability to diffuse across an artificial lipid membrane, modeling passive transcellular permeability.[1][12]

  • Caco-2 Permeability Assay: This cell-based assay uses a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium.[1] It provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux.[1][3]

  • Cellular Target Engagement Assays: Techniques like the cellular thermal shift assay (CETSA) or NanoBRET can confirm that the degrader is reaching and binding to its target inside the cell, which is an indirect measure of permeability.[2]

Quantitative Data Summary

Table 1: Permeability Data for Selected PROTACs

PROTACTargetE3 Ligase LigandLinkerPAMPA (Papp in 10⁻⁶ cm/s)Caco-2 (A2B in 10⁻⁶ cm/s)Caco-2 Efflux RatioReference
PROTAC 14 ARCereblonPEGNot Reported1.78.4[3]
PROTAC 15 ARCereblonPEGNot ReportedNot QuantifiableNot Reported[3]
PROTAC 20b ARVHLVariedNot Reported0.35~1[3]

Note: This table is a summary of example data found in the search results. Researchers should generate their own data for their specific molecules.

Experimental Protocols

1. Parallel Artificial Membrane Permeability Assay (PAMPA)

  • Principle: This assay measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment.[1] The rate of diffusion is used to calculate the apparent permeability coefficient (Papp).[1]

  • Methodology:

    • Prepare a solution of the test compound in a suitable buffer in the donor well of a 96-well microplate.

    • Coat the filter of the acceptor plate with a lipid solution (e.g., phosphatidylcholine in dodecane).

    • Place the acceptor plate on top of the donor plate, creating a "sandwich".

    • Incubate for a defined period (e.g., 4-16 hours) at room temperature.

    • Measure the concentration of the compound in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the Papp value.

2. Caco-2 Permeability Assay

  • Principle: This assay uses a monolayer of Caco-2 cells to model the human intestinal barrier and assess both passive and active transport mechanisms.[1]

  • Methodology:

    • Culture Caco-2 cells on a semi-permeable membrane in a transwell plate for approximately 21 days to allow for differentiation and formation of a monolayer.

    • Confirm the integrity of the cell monolayer using methods like transepithelial electrical resistance (TEER) measurement.

    • For apical to basolateral (A-to-B) permeability, add the test compound to the apical side (donor) and measure its appearance on the basolateral side (acceptor) over time.

    • For basolateral to apical (B-to-A) permeability, add the test compound to the basolateral side and measure its appearance on the apical side.

    • Analyze compound concentrations using LC-MS/MS.

    • Calculate Papp values for both directions and determine the efflux ratio (Papp(B-A) / Papp(A-B)).

3. Western Blot for Protein Degradation

  • Principle: This technique is used to quantify the amount of a target protein in cells after treatment with a degrader.

  • Methodology:

    • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere. Treat the cells with a serial dilution of the PROTAC for a specified time (e.g., 24 hours), including a vehicle control.[7]

    • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with a suitable lysis buffer.[7]

    • Protein Quantification: Determine the protein concentration of each lysate using a method like the BCA assay.[7]

    • SDS-PAGE and Western Blotting: Normalize the protein concentrations, prepare samples with Laemmli buffer, separate the proteins by SDS-PAGE, and transfer them to a PVDF membrane.[7]

    • Immunoblotting: Block the membrane and then incubate with a primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin).[2]

    • Detection: Wash the membrane, incubate with an appropriate HRP-conjugated secondary antibody, and detect the signal using an ECL substrate.[2]

Visualizations

troubleshooting_workflow start Start: Degrader shows low/no cellular activity biochem_assay Biochemical Assays (Target & E3 Ligase Binding) start->biochem_assay dose_response Cellular Degradation Assay (Western Blot, etc.) biochem_assay->dose_response Binding Confirmed perm_assay Assess Cell Permeability (PAMPA, Caco-2) efflux_ratio Determine Efflux Ratio (from Caco-2) perm_assay->efflux_ratio Low Permeability optimize Optimize Degrader Structure perm_assay->optimize Low Passive Permeability dose_response->perm_assay No/Low Degradation fail Problem Persists: Re-evaluate Target/Hypothesis dose_response->fail Still No/Low Degradation efflux_ratio->optimize High Efflux retest Re-test Optimized Degrader optimize->retest retest->dose_response

Caption: Troubleshooting workflow for AHPC-based degraders with poor cellular activity.

molecular_chameleon cluster_aqueous Aqueous Environment (e.g., Cytoplasm) cluster_membrane Lipid Bilayer (Cell Membrane) A Extended Conformation (Polar Surface Exposed) B Folded Conformation (Polar Surface Shielded) A->B Membrane Entry B->A Membrane Exit

Caption: The "molecular chameleon" concept for PROTAC cell permeability.

permeability_strategy_selection start Start: Low Permeability Observed check_properties Analyze Physicochemical Properties (MW, PSA, logP) start->check_properties high_mw_psa High MW and/or PSA? check_properties->high_mw_psa linker_opt Linker Optimization (shorter, more rigid, non-PEG) high_mw_psa->linker_opt Yes high_logp High logP? high_mw_psa->high_logp No h_bond Introduce Intramolecular Hydrogen Bonds linker_opt->h_bond cliptac Consider CLIPTAC Approach h_bond->cliptac prodrug Prodrug Strategy high_logp->prodrug Yes solubility Improve Solubility (e.g., basic nitrogen) high_logp->solubility No

Caption: Decision tree for selecting a permeability improvement strategy.

References

Validation & Comparative

A Comparative Guide to (S,R,S)-AHPC-PEG1-NH2 and Other VHL Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of (S,R,S)-AHPC-PEG1-NH2 with other prominent von Hippel-Lindau (VHL) E3 ligase ligands used in the development of Proteolysis Targeting Chimeras (PROTACs). The selection of an optimal VHL ligand is a critical step in designing efficient and selective protein degraders. This document presents a compilation of experimental data on binding affinities and degradation efficiencies, detailed experimental protocols for key assays, and visualizations of relevant biological pathways and workflows to aid in your research and development efforts.

Introduction to VHL-Recruiting PROTACs

PROTACs are heterobifunctional molecules that hijack the ubiquitin-proteasome system to induce the degradation of specific target proteins.[1] They consist of a ligand that binds to the protein of interest (POI), a linker, and a ligand that recruits an E3 ubiquitin ligase. The von Hippel-Lindau (VHL) E3 ligase is one of the most successfully utilized E3 ligases for this purpose.[2] The (S,R,S)-AHPC-PEG1-NH2 is a derivative of the well-characterized VHL ligand, VH032, and is frequently used as a building block in the synthesis of PROTACs.[3] Its performance is critically dependent on its ability to bind to VHL and facilitate the formation of a stable ternary complex between the VHL E3 ligase, the PROTAC, and the target protein.

Comparative Analysis of VHL Ligand Performance

The efficacy of a VHL-recruiting PROTAC is directly influenced by the binding affinity of its VHL ligand and the subsequent degradation efficiency of the target protein. Below is a compilation of data comparing various VHL ligands.

Binding Affinity of VHL Ligands

The binding affinity of a ligand to VHL is a key determinant of its ability to form a productive ternary complex. This is typically quantified by the dissociation constant (Kd) or the half-maximal inhibitory concentration (IC50). Lower values indicate a higher binding affinity.

LigandBinding Affinity (Kd) to VHLBinding Affinity (IC50) to VHLMeasurement MethodReference
VH032185 nM77.8 nMFP / TR-FRET[3][4]
VH10144 nM-FP[3]
VH29890 nM44.0 nMFP / TR-FRET[4][5]
(S,R,S)-AHPC-1.11 µM (as part of GMB-475)Cell-based assay[6]
Ligand 1-4.1 µMITC[3]
Ligand 2-1.8 µMITC[3]
Ligand 3-2.5 µMITC[3]

Note: Data is compiled from multiple sources and experimental conditions may vary.

PROTAC Degradation Efficiency

The ultimate measure of a VHL ligand's performance within a PROTAC is its ability to induce the degradation of the target protein. This is quantified by the half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax).

PROTACVHL LigandTarget ProteinDC50DmaxCell LineReference
ARD-69VHL ligandAR0.86 nM>90%LNCaP[7]
ARV-771(S,R,S)-AHPC-MeBET<1 nM>90%CRPC[8]
GMB-475(S,R,S)-AHPCBCR-ABL11.11 µM>90%Ba/F3[6]
Jps016 (tfa)VHL-basedHDAC10.55 µM77%HCT116[9]
PROTAC 4VHL-basedHDAC10.55 µM~100%HCT116[9]
GP262VH032PI3K/mTOR227.4 nM (p110α), 45.4 nM (mTOR)71.3% (p110α), 74.9% (mTOR)MDA-MB-231[10]
NR-11cVHL-basedp38α11.55 nM>90%MDA-MB-231[11]

Note: Data is compiled from multiple sources and experimental conditions may vary.

Experimental Protocols

Accurate and reproducible methodologies are essential for the evaluation and comparison of VHL ligands and their corresponding PROTACs.

VHL E3 Ligase Signaling Pathway

The VHL E3 ligase complex plays a crucial role in cellular oxygen sensing by targeting the alpha subunit of the hypoxia-inducible factor (HIF-1α) for ubiquitination and subsequent proteasomal degradation under normoxic conditions. PROTACs hijack this natural process to degrade other target proteins.

VHL_Signaling_Pathway VHL E3 Ligase Signaling Pathway cluster_normoxia Normoxia cluster_protac PROTAC Action HIF-1α HIF-1α PHD PHD HIF-1α->PHD O2 Hydroxylated HIF-1α Hydroxylated HIF-1α PHD->Hydroxylated HIF-1α VHL Complex VHL Complex Hydroxylated HIF-1α->VHL Complex Binding Ubiquitination Ubiquitination VHL Complex->Ubiquitination E1, E2, Ub Proteasomal Degradation Proteasomal Degradation Ubiquitination->Proteasomal Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex PROTAC PROTAC PROTAC->Ternary Complex VHL Complex_p VHL Complex VHL Complex_p->Ternary Complex Ubiquitination_p Ubiquitination Ternary Complex->Ubiquitination_p E1, E2, Ub Proteasomal Degradation_p Proteasomal Degradation Ubiquitination_p->Proteasomal Degradation_p Experimental_Workflow Workflow for VHL Ligand and PROTAC Evaluation Start Start VHL Ligand Synthesis VHL Ligand Synthesis Start->VHL Ligand Synthesis Binding Affinity Assays Binding Affinity Assays VHL Ligand Synthesis->Binding Affinity Assays FP, HTRF, ITC PROTAC Synthesis PROTAC Synthesis Binding Affinity Assays->PROTAC Synthesis Select potent ligands In Vitro Degradation Assays In Vitro Degradation Assays PROTAC Synthesis->In Vitro Degradation Assays Western Blot Cellular Degradation Assays Cellular Degradation Assays In Vitro Degradation Assays->Cellular Degradation Assays DC50, Dmax Downstream Functional Assays Downstream Functional Assays Cellular Degradation Assays->Downstream Functional Assays End End Downstream Functional Assays->End

References

A Comparative Guide to (S,R,S)-AHPC-PEG1-NH2 and (S,R,S)-AHPC-PEG2-NH2 for PROTAC Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the rational design of Proteolysis Targeting Chimeras (PROTACs) is paramount for achieving optimal efficacy and drug-like properties. The linker connecting the target-binding warhead and the E3 ligase ligand is a critical determinant of a PROTAC's performance. This guide provides a comparative analysis of two commonly used VHL E3 ligase ligand-linker conjugates: (S,R,S)-AHPC-PEG1-NH2 and (S,R,S)-AHPC-PEG2-NH2.

(S,R,S)-AHPC is a well-established von Hippel-Lindau (VHL) E3 ligase ligand, and the PEG1 and PEG2 linkers offer short, hydrophilic spacers for conjugation to a target protein ligand.[1][2][3][4] The primary difference between these two reagents is the length of the polyethylene glycol (PEG) chain, with PEG1 containing a single ethylene glycol unit and PEG2 containing two. This seemingly minor structural variation can have a profound impact on the resulting PROTAC's ability to induce the formation of a stable ternary complex and subsequently mediate target protein degradation.[5][6]

The Influence of PEG Linker Length on PROTAC Performance

The length and flexibility of the linker are crucial for productive ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[5] An optimal linker length allows for favorable protein-protein interactions within the ternary complex, leading to efficient ubiquitination and degradation of the target protein.

  • Short Linkers (e.g., PEG1): A shorter linker may lead to a more rigid PROTAC, which can be advantageous if it pre-organizes the warhead and E3 ligase ligand in a conformation conducive to ternary complex formation. However, a linker that is too short can introduce steric hindrance, preventing the two proteins from coming together effectively.

  • Slightly Longer Linkers (e.g., PEG2): The addition of a second PEG unit provides increased flexibility and extends the reach of the PROTAC. This can be beneficial for targets with deep binding pockets or when the optimal geometry for ternary complex formation requires a greater distance between the target protein and the E3 ligase. However, excessive linker length can lead to an entropic penalty upon binding and may not be optimal for all target systems.

Comparative Performance Data

Table 1: Physicochemical Properties

Property(S,R,S)-AHPC-PEG1-NH2(S,R,S)-AHPC-PEG2-NH2
Molecular Weight 531.67 g/mol 575.72 g/mol
Formula C26H37N5O5SC28H41N5O6S
Solubility High (hydrophilic PEG)Higher (more hydrophilic PEG)
Flexibility ModerateHigh

Table 2: Illustrative Performance in a PROTAC Construct

ParameterPROTAC with PEG1 LinkerPROTAC with PEG2 Linker
Target Protein Degradation (DC50) 50 nM25 nM
Maximum Degradation (Dmax) 85%95%
Ternary Complex Formation (EC50) 100 nM60 nM
Cell Permeability GoodModerate

Note: The data in Table 2 is illustrative and the optimal linker will be target-dependent. It is crucial to empirically test a range of linker lengths for each new target.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathway of PROTAC-mediated protein degradation and a typical experimental workflow for evaluating PROTAC efficacy.

PROTAC_Mechanism cluster_cell Cell PROTAC PROTAC ((S,R,S)-AHPC-PEGn-Warhead) Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ub Ubiquitin (Ub) Ub->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Degraded_POI Degraded POI (Peptides) Proteasome->Degraded_POI Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow cluster_synthesis PROTAC Synthesis cluster_evaluation Biological Evaluation Linker_Amine (S,R,S)-AHPC-PEGn-NH2 Amide_Coupling Amide Coupling (e.g., HATU, DIPEA) Linker_Amine->Amide_Coupling Warhead_Acid Warhead-COOH Warhead_Acid->Amide_Coupling PROTAC PROTAC Amide_Coupling->PROTAC Cell_Culture Cell Culture PROTAC_Treatment PROTAC Treatment (Dose-response) Cell_Culture->PROTAC_Treatment Cell_Lysis Cell Lysis PROTAC_Treatment->Cell_Lysis Western_Blot Western Blot (Protein Degradation) Cell_Lysis->Western_Blot NanoBRET NanoBRET Assay (Ternary Complex Formation) Cell_Lysis->NanoBRET Data_Analysis Data Analysis (DC50, Dmax, EC50) Western_Blot->Data_Analysis NanoBRET->Data_Analysis

Experimental workflow for PROTAC synthesis and evaluation.

Experimental Protocols

PROTAC Synthesis via Amide Coupling

This protocol describes a general method for the synthesis of a PROTAC by coupling the amine group of (S,R,S)-AHPC-PEGn-NH2 with a carboxylic acid on the target protein ligand (warhead).

Materials:

  • (S,R,S)-AHPC-PEG1-NH2 or (S,R,S)-AHPC-PEG2-NH2

  • Warhead with a carboxylic acid functional group

  • Coupling agent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvent: Anhydrous DMF (N,N-Dimethylformamide)

  • Reaction vessel and magnetic stirrer

  • Purification system (e.g., HPLC)

Procedure:

  • In a clean, dry reaction vessel, dissolve the warhead-COOH (1 equivalent) and (S,R,S)-AHPC-PEGn-NH2 (1.1 equivalents) in anhydrous DMF.

  • Add HATU (1.2 equivalents) to the solution and stir for 5 minutes at room temperature.

  • Add DIPEA (3 equivalents) to the reaction mixture.

  • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

  • Once the reaction is complete, quench with water and purify the crude product by preparative HPLC to obtain the final PROTAC.

  • Confirm the identity and purity of the final product by LC-MS and NMR.

Western Blot for Protein Degradation

This protocol outlines the steps to quantify the degradation of a target protein in cells treated with a PROTAC.[7][8][9]

Materials:

  • Cultured cells expressing the protein of interest

  • PROTAC stock solution (in DMSO)

  • Cell culture medium and plates

  • PBS (Phosphate-Buffered Saline)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membrane and transfer system

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against the target protein and a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • ECL (Enhanced Chemiluminescence) substrate and imaging system

Procedure:

  • Cell Treatment: Seed cells in a multi-well plate and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTAC (e.g., 1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein concentrations and prepare samples with Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against the target protein and the loading control overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and add the ECL substrate.

  • Data Analysis:

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities for the target protein and the loading control.

    • Normalize the target protein levels to the loading control.

    • Calculate the percentage of protein degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.[7]

NanoBRET™ Assay for Ternary Complex Formation

This protocol provides a method for quantifying the formation of the PROTAC-induced ternary complex in live cells using NanoBRET™ technology.[10][11][12][13][14]

Materials:

  • HEK293 cells (or other suitable cell line)

  • Plasmids: NanoLuc®-POI fusion vector and HaloTag®-VHL fusion vector

  • Transfection reagent

  • Opti-MEM™ I Reduced Serum Medium

  • PROTAC stock solution (in DMSO)

  • HaloTag® NanoBRET® 618 Ligand

  • Nano-Glo® Live Cell Substrate

  • White, 96-well assay plates

  • Luminometer with 460nm and >610nm filters

Procedure:

  • Cell Transfection: Co-transfect cells with the NanoLuc®-POI and HaloTag®-VHL plasmids and seed them into a 96-well plate. Incubate for 24 hours.

  • Compound Treatment: Prepare serial dilutions of the PROTAC in Opti-MEM™.

  • Reagent Preparation: Prepare the NanoBRET™ detection reagent containing the HaloTag® NanoBRET® 618 Ligand and the Nano-Glo® Live Cell Substrate in Opti-MEM™.

  • Assay:

    • Add the PROTAC dilutions to the cells and incubate for the desired time (e.g., 2 hours).

    • Add the NanoBRET™ detection reagent to each well.

    • Incubate the plate at room temperature for 10-15 minutes.

  • Signal Measurement: Measure the donor emission (460 nm) and acceptor emission (>610 nm) using a luminometer.

  • Data Analysis:

    • Calculate the NanoBRET™ ratio by dividing the acceptor signal by the donor signal.

    • Plot the NanoBRET™ ratio against the log of the PROTAC concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 for ternary complex formation.

Conclusion

The choice between (S,R,S)-AHPC-PEG1-NH2 and (S,R,S)-AHPC-PEG2-NH2 for PROTAC synthesis is a critical decision that should be guided by empirical data for the specific target of interest. While the PEG2 linker may offer advantages in terms of flexibility and reach, potentially leading to more potent degradation for some targets, the shorter PEG1 linker might be optimal in other contexts. A systematic approach, involving the synthesis and evaluation of PROTACs with both linkers, is the most effective strategy to identify the optimal degrader for a given protein of interest. The experimental protocols provided in this guide offer a robust framework for conducting such comparative studies.

References

The Influence of PEG Linker Length on the Efficacy of AHPC-Based PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of how varying polyethylene glycol (PEG) linker lengths impact the efficacy of (S,R,S)-α-hydroxy-γ-prolyl-β-cyclohexylalanine (AHPC)-based Proteolysis Targeting Chimeras (PROTACs). Supported by experimental data, this document details the critical role of the linker in optimizing PROTAC performance.

The linker component of a PROTAC, though seemingly a simple connector, is a critical determinant of its overall success. It bridges the gap between the ligand binding to the target Protein of Interest (POI) and the ligand recruiting an E3 ubiquitin ligase. In the context of AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ligase, the length and flexibility of the linker are paramount for the formation of a stable and productive ternary complex (POI-PROTAC-E3 Ligase).[1][2] This ternary complex formation is the necessary first step for the subsequent ubiquitination and proteasomal degradation of the target protein.[3]

PEG linkers are frequently utilized in PROTAC design due to their hydrophilicity, which can improve solubility and cell permeability, and their synthetically tunable nature.[2] However, the optimal PEG linker length is not a one-size-fits-all parameter and must be empirically determined for each specific target and PROTAC system.[2][4] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[3]

Quantitative Comparison of Degradation Efficacy

The efficacy of a PROTAC is primarily assessed by its ability to induce the degradation of a target protein, which is quantified by two key parameters:

  • DC50 : The half-maximal degradation concentration, representing the concentration of the PROTAC required to degrade 50% of the target protein.[2]

  • Dmax : The maximum percentage of target protein degradation that can be achieved.[2]

The following table summarizes experimental data from various studies, illustrating the impact of PEG linker length on the degradation of different target proteins by AHPC-VHL recruiting PROTACs.

Target ProteinE3 Ligase RecruitedLinker Type & Length (Number of Atoms)DC50 (nM)Dmax (%)Cell Line
ERα VHLPEG (12 atoms)Less Potent-MCF7
ERα VHLPEG (16 atoms)More Potent>90MCF7
TBK1 VHLPEG (<12 atoms)No degradation--
TBK1 VHLPEG (21 atoms)396-
TBK1 VHLPEG (29 atoms)29276-
BTK CRBNPEG (12 atoms)2.297Mino
BTK CRBNPEG (varying lengths)--Mino

Note: While the BTK-targeting PROTACs listed utilize a CRBN E3 ligase ligand, the principle of linker length optimization is broadly applicable to AHPC-based VHL PROTACs.[5][6]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action and the methods used to evaluate PROTAC efficacy, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.

PROTAC_Mechanism cluster_cell Cellular Environment cluster_ternary Ternary Complex Formation PROTAC AHPC PROTAC POI Target Protein (POI) PROTAC->POI Binds VHL VHL E3 Ligase PROTAC->VHL Binds Proteasome 26S Proteasome POI->Proteasome Degradation VHL->POI Ubiquitination Ub Ubiquitin Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Experimental_Workflow cluster_main PROTAC Efficacy Evaluation Workflow cluster_wb Western Blot Details A 1. Cell Culture (e.g., Target cell line) B 2. PROTAC Treatment (Varying concentrations and linker lengths) A->B C 3. Cell Lysis (Protein extraction) B->C D 4. Protein Quantification (e.g., BCA Assay) C->D E 5. Western Blot Analysis D->E E1 SDS-PAGE F 6. Data Analysis (Densitometry) G 7. Determine DC50 & Dmax F->G E2 Protein Transfer E1->E2 E3 Immunoblotting (Primary & Secondary Antibodies) E2->E3 E4 Detection E3->E4

References

A Comparative Guide to VHL and CRBN E3 Ligase Ligands for Targeted Protein Degradation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice between von Hippel-Lindau (VHL) and Cereblon (CRBN) as the E3 ubiquitin ligase to recruit for targeted protein degradation is a critical decision in the design of Proteolysis-Targeting Chimeras (PROTACs). This choice significantly influences a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides an objective comparison of VHL and CRBN ligands, supported by experimental data, to inform the rational design of next-generation protein degraders.

The two most utilized E3 ligases in the field of targeted protein degradation are VHL and CRBN.[1] PROTACs are heterobifunctional molecules that recruit an E3 ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome.[2] This guide delves into the key characteristics of VHL and CRBN, providing a framework for selecting the appropriate E3 ligase for a given therapeutic target and cellular context.

Core Differences and Design Considerations

The decision to use a VHL- or CRBN-based PROTAC depends on several factors, including tissue expression of the E3 ligase, the nature of the target protein, and the desired pharmacological profile.[1]

Mechanism and Ternary Complex Formation:

  • CRBN: Often described as a "pivoting door," CRBN is a receptor for thalidomide and its analogs (immunomodulatory drugs or IMiDs).[] It forms more flexible and transient ternary complexes, which can be advantageous for rapid catalytic turnover.[] However, this flexibility may also lead to the recruitment of off-target proteins, particularly zinc-finger transcription factors, which can result in immunological side effects.[]

  • VHL: Likened to a "pivoting clamp," VHL naturally recognizes hydroxylated proline motifs.[] PROTACs recruiting VHL often form more rigid and stable ternary complexes.[] This can lead to higher selectivity and is beneficial for degrading stable or complexed proteins that require a longer residence time for efficient ubiquitination.[]

Tissue Expression and Subcellular Localization:

  • CRBN: CRBN mRNA is widely expressed, with particularly high levels in hematopoietic, neural, and epithelial tissues.[] Its expression is notably increased in activated lymphocytes and malignant plasma cells, making it a favorable choice for degrading oncoproteins in these contexts.[] CRBN is primarily located in the nucleus.[]

  • VHL: VHL exhibits high expression in the renal cortex, hepatocytes, and vascular endothelium.[] While its expression is moderate in many solid tumors, it is relatively low in peripheral blood immune cells.[] This differential expression can be leveraged to achieve tissue-specific protein degradation. VHL is found in both the cytoplasm and the nucleus.[]

Resistance Mechanisms:

Resistance to PROTACs can emerge through genomic alterations in the components of the recruited E3 ligase complex.[4] For CRBN-based PROTACs, resistance is often associated with mutations or downregulation of CRBN itself.[4][5] In contrast, resistance to VHL-based PROTACs can arise from alterations in other components of the CRL2-VHL complex, such as CUL2, as VHL is an essential gene in many cell lines.[6]

Quantitative Performance of VHL and CRBN-Based PROTACs

The efficacy of a PROTAC is typically quantified by its DC50 (concentration at which 50% of the target protein is degraded) and Dmax (the maximum percentage of degradation). The following tables summarize the performance of representative VHL and CRBN-based PROTACs against various targets.

VHL-Based PROTACsTarget ProteinCell LineDC50DmaxReference
ARV-771 BET Bromodomains22Rv11.8 nM>95%[7]
MZ1 BRD4MV4-11<10 nM>90%[8]
PROTAC 139 BRD4PC33.3 nM97%[1]
MTX-23 AR-V722Rv1-AR-V730 nM>90%[7]
CRBN-Based PROTACsTarget ProteinCell LineDC50DmaxReference
ARV-825 BET BromodomainsMOLM-137.5 nM>95%[4]
dBET1 BRD4MV4-113 nM>90%[8]
CP-10 CDK6MM.1S10 nM>90%[7]
ARV-471 Estrogen Receptor αMCF7<1 nM>95%[5]

Visualizing the Degradation Pathway and Experimental Workflow

To better understand the process of targeted protein degradation, the following diagrams illustrate the mechanism of action for VHL and CRBN-based PROTACs and a typical experimental workflow for their evaluation.

PROTAC_Mechanism cluster_vhl VHL-Based PROTAC cluster_crbn CRBN-Based PROTAC VHL VHL E3 Ligase PROTAC_VHL PROTAC VHL->PROTAC_VHL Ternary_VHL Ternary Complex (VHL-PROTAC-Target) Target_VHL Target Protein PROTAC_VHL->Target_VHL Ub Ubiquitin Ternary_VHL->Ub Ubiquitination CRBN CRBN E3 Ligase PROTAC_CRBN PROTAC CRBN->PROTAC_CRBN Ternary_CRBN Ternary Complex (CRBN-PROTAC-Target) Target_CRBN Target Protein PROTAC_CRBN->Target_CRBN Ternary_CRBN->Ub Ubiquitination Proteasome Proteasome Ub->Proteasome Degradation

PROTAC-mediated ternary complex formation and subsequent protein degradation.

Experimental_Workflow A 1. Cell Culture Plate cells and allow to adhere B 2. PROTAC Treatment Treat with a range of concentrations A->B C 3. Cell Lysis Harvest cells and prepare lysates B->C D 4. Protein Quantification Normalize total protein concentration C->D E 5. Western Blot Separate proteins by SDS-PAGE and transfer D->E F 6. Immunoblotting Probe with antibodies for target and loading control E->F G 7. Data Analysis Quantify band intensity to determine DC50 and Dmax F->G

A typical experimental workflow for evaluating PROTAC-induced protein degradation.

Detailed Experimental Protocols

The following are generalized protocols for key experiments used to characterize PROTACs. Researchers should optimize these protocols for their specific target, cell lines, and reagents.

Protocol 1: Western Blotting for Target Protein Degradation

This method is a standard for quantifying the reduction in target protein levels after PROTAC treatment.[9]

Methodology:

  • Cell Seeding: Plate adherent cells at an appropriate density in 6-well or 12-well plates and allow them to attach overnight.[9]

  • PROTAC Treatment: Treat the cells with a serial dilution of the PROTAC. Include a vehicle control (e.g., DMSO). Incubate for a predetermined duration (e.g., 4, 8, 16, or 24 hours).[9]

  • Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.[9]

  • Protein Quantification: Determine the protein concentration of each cell lysate using a BCA or Bradford assay to ensure equal loading.[10]

  • SDS-PAGE and Transfer: Load equal amounts of total protein onto an SDS-PAGE gel. Separate the proteins via electrophoresis and then transfer them to a PVDF or nitrocellulose membrane.[10]

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).[10]

    • Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[10]

    • Wash the membrane and then probe with a primary antibody for a loading control (e.g., GAPDH, β-actin) to normalize the data.[9]

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[10]

  • Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control signal. Calculate the percentage of degradation relative to the vehicle-treated control to determine DC50 and Dmax values.[10]

Protocol 2: Ternary Complex Formation Assay (NanoBRET™)

This assay confirms the formation of the POI-PROTAC-E3 ligase ternary complex in live cells.[11]

Methodology:

  • Cell Preparation: Co-transfect cells (e.g., HEK293) with expression vectors for the target protein fused to a NanoLuc® luciferase (e.g., HiBiT) and the E3 ligase (VHL or CRBN) fused to a HaloTag®.

  • Assay Setup:

    • Plate the transfected cells in a 96-well plate.

    • Add the HaloTag® NanoBRET® 618 Ligand to the cells.

    • Treat the cells with varying concentrations of the PROTAC.

  • BRET Measurement: Measure the bioluminescence resonance energy transfer (BRET) signal using a plate reader equipped for BRET analysis. The signal is a ratio of the acceptor emission (618 nm) to the donor emission (460 nm).[11]

  • Data Analysis: An increase in the BRET signal indicates the proximity of the target protein and the E3 ligase, confirming the formation of the ternary complex. Plot the BRET ratio against the PROTAC concentration to characterize the complex formation.[11]

Conclusion

The selection of an E3 ligase ligand is a cornerstone of PROTAC design. CRBN offers broad applicability and rapid kinetics, making it suitable for a wide range of targets, particularly in hematological malignancies.[] VHL provides an avenue for greater selectivity and the degradation of more challenging targets due to the formation of stable ternary complexes.[] A thorough understanding of the distinct characteristics of VHL and CRBN, combined with empirical testing of degradation efficiency and ternary complex formation, will empower researchers to develop more effective and safer targeted protein degraders.

References

Validating Target Engagement for (S,R,S)-AHPC-PEG1-NH2 PROTACs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methods to validate target engagement for Proteolysis Targeting Chimeras (PROTACs) that utilize the (S,R,S)-AHPC-PEG1-NH2 linker, a derivative of the VHL E3 ligase ligand VH032. We present supporting experimental data from relevant studies and compare the performance of these PROTACs with alternative protein degradation technologies.

Introduction to (S,R,S)-AHPC-PEG1-NH2 PROTACs

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They consist of a ligand for the protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker connecting them. The (S,R,S)-AHPC-PEG1-NH2 moiety serves as a VHL E3 ligase ligand connected to a short, flexible polyethylene glycol (PEG) linker, which can be conjugated to a warhead targeting a specific protein. The choice of linker is critical as it influences the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for target ubiquitination and subsequent degradation.

Core Principles of Target Engagement Validation

Validating the efficacy of a PROTAC involves a multi-faceted approach to confirm target engagement, ternary complex formation, and subsequent protein degradation. Key validation steps include:

  • Biochemical Confirmation of Ternary Complex Formation: Demonstrating the direct interaction between the target protein, the PROTAC, and the E3 ligase.

  • Cellular Target Degradation: Quantifying the reduction of the target protein levels in a cellular context.

  • Phenotypic Effects: Assessing the downstream biological consequences of target protein degradation, such as decreased cell viability in cancer cells.

Comparative Analysis of Target Engagement Validation Methods

Here, we compare common experimental techniques used to validate the target engagement and efficacy of PROTACs.

Experimental Assay Purpose Key Parameters Advantages Limitations
Western Blotting To quantify the degradation of the target protein in cells.DC50 (half-maximal degradation concentration), Dmax (maximum degradation)Simple, widely accessible, provides direct evidence of protein loss.Semi-quantitative, lower throughput, requires specific antibodies.
NanoBRET™ Ternary Complex Assay To measure the formation of the ternary complex in live cells.BRET RatioReal-time, live-cell analysis, highly sensitive, can determine intracellular target engagement.Requires genetic modification of cells (NanoLuc® and HaloTag® fusions).
Cell Viability Assays (e.g., CTG, CCK-8) To assess the functional consequence of target protein degradation (e.g., in cancer).IC50 (half-maximal inhibitory concentration)High-throughput, provides data on the overall cellular effect.Indirect measure of target engagement, can be influenced by off-target effects.
Immunoprecipitation (IP) To confirm the ubiquitination of the target protein.Ubiquitinated protein levelsProvides direct evidence of the mechanism of action.Can be technically challenging, may require specific antibodies for ubiquitinated proteins.
Quantitative Mass Spectrometry (MS) To globally assess changes in protein levels and identify off-targets.Fold change in protein abundanceUnbiased, proteome-wide analysis, can identify potential off-target effects.Requires specialized equipment and expertise, complex data analysis.

Experimental Data for a VHL-based PROTAC

PROTAC Target(s) Cell Line DC50 (nM) Dmax (%) Cell Viability IC50 (nM)
GP262p110αMDA-MB-231227.471.344.3 (OCL-AML3)
p110γMDA-MB-23142.2388.6
mTORMDA-MB-23145.474.9

This data demonstrates the potent and efficient degradation of the target proteins, leading to a significant anti-proliferative effect in cancer cells.

Comparison with Alternative Protein Degradation Technologies

PROTACs represent a major advancement in targeted protein degradation, but other technologies are also emerging.

Technology Mechanism of Action Advantages Disadvantages
PROTACs Hijacks the ubiquitin-proteasome system to degrade target proteins.Catalytic activity, can target "undruggable" proteins, high potency.Large molecular size can lead to poor cell permeability and oral bioavailability.[1]
Molecular Glues Induce or stabilize the interaction between an E3 ligase and a target protein, leading to degradation.Smaller molecular size, often better drug-like properties.[1]Discovery is often serendipitous, rational design is challenging.
LYTACs (Lysosome-Targeting Chimeras) Target extracellular and membrane proteins for lysosomal degradation.Can target proteins not accessible to PROTACs.Larger molecules, potential for immunogenicity.
AUTACs (Autophagy-Targeting Chimeras) Induce the degradation of target proteins via the autophagy pathway.Can degrade protein aggregates and organelles.The autophagy pathway is complex and can be difficult to modulate specifically.
dTAGs (Degron Tags) Utilizes a genetically introduced "degron" tag on the target protein, which is then recognized by a degrader molecule.Highly specific and rapid degradation.[2]Requires genetic modification of the target protein.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures is crucial for understanding PROTAC technology.

PROTAC_Mechanism PROTAC Mechanism of Action PROTAC PROTAC ((S,R,S)-AHPC-PEG1-NH2-Warhead) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex Proteasome 26S Proteasome POI->Proteasome Recognition VHL VHL E3 Ligase VHL->Ternary_Complex Ub_Chain Polyubiquitin Chain Ternary_Complex->Ub_Chain Ubiquitination Ub Ubiquitin Ub->Ub_Chain Ub_Chain->POI Degradation Degraded Peptides Proteasome->Degradation Degradation

Caption: Mechanism of PROTAC-mediated protein degradation.

Western_Blot_Workflow Western Blotting Workflow for PROTAC Efficacy cluster_cell_culture Cell Culture & Treatment cluster_electrophoresis Protein Separation & Transfer cluster_detection Immunodetection & Analysis Cell_Seeding Seed Cells PROTAC_Treatment Treat with PROTAC (Dose Response) Cell_Seeding->PROTAC_Treatment Cell_Lysis Lyse Cells PROTAC_Treatment->Cell_Lysis Protein_Quant Quantify Protein Cell_Lysis->Protein_Quant SDS_PAGE SDS-PAGE Protein_Quant->SDS_PAGE Transfer Transfer to Membrane SDS_PAGE->Transfer Blocking Block Membrane Transfer->Blocking Primary_Ab Incubate with Primary Antibody Blocking->Primary_Ab Secondary_Ab Incubate with Secondary Antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection Analysis Densitometry Analysis (DC50, Dmax) Detection->Analysis

Caption: Workflow for Western Blot analysis of PROTAC-induced degradation.

Experimental Protocols

Western Blotting for Target Protein Degradation
  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with increasing concentrations of the PROTAC or vehicle control (e.g., DMSO) for a predetermined time (e.g., 24 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Normalize protein concentrations and separate proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities using densitometry software and normalize to a loading control (e.g., GAPDH or β-actin). Calculate the percentage of protein degradation relative to the vehicle control to determine DC50 and Dmax values.

NanoBRET™ Ternary Complex Assay
  • Cell Transfection: Co-transfect cells with expression vectors for the NanoLuc®-fused target protein and the HaloTag®-fused E3 ligase (e.g., VHL).

  • Ligand Labeling: Add the HaloTag® NanoBRET™ 618 Ligand to the cells and incubate to label the HaloTag®-fusion protein.

  • PROTAC Treatment: Add a dilution series of the PROTAC to the cells.

  • Signal Detection: Add the NanoBRET™ Nano-Glo® Substrate and immediately measure the donor (460 nm) and acceptor (618 nm) emission signals.

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal / donor signal). A PROTAC-dependent increase in the ratio indicates ternary complex formation.

Cell Viability Assay (CellTiter-Glo®)
  • Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a serial dilution of the PROTAC or control compounds.

  • Incubation: Incubate the plate for a specified period (e.g., 72 hours).

  • Assay Reagent Addition: Add CellTiter-Glo® reagent to each well.

  • Signal Measurement: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data to vehicle-treated controls and calculate IC50 values.

Conclusion

The validation of target engagement for (S,R,S)-AHPC-PEG1-NH2 PROTACs requires a systematic and multi-pronged experimental approach. By combining direct measures of protein degradation, such as Western blotting, with assays that confirm the mechanism of action, like the NanoBRET ternary complex assay, and functional cellular assays, researchers can build a comprehensive understanding of their PROTAC's efficacy and selectivity. The comparison with alternative degradation technologies highlights the unique advantages and challenges of the PROTAC approach, underscoring the importance of careful linker design and thorough biological characterization in the development of novel protein degraders.

References

A Guide to Effective Negative Controls for (S,R,S)-AHPC-based PROTAC Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly advancing field of targeted protein degradation, Proteolysis-Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. Among the most utilized classes are those based on the (S,R,S)-AHPC scaffold, which recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase to induce the degradation of specific proteins of interest. To ensure the specificity of action and to correctly interpret experimental outcomes, the use of appropriate negative controls is paramount. This guide provides a comprehensive comparison of (S,R,S)-AHPC-based PROTACs with their ideal negative controls, supported by experimental data and detailed protocols.

The cornerstone of a robust negative control for an (S,R,S)-AHPC-based PROTAC is the use of its diastereomer, (S,S,S)-AHPC. This stereoisomer retains the same chemical composition but differs in its three-dimensional arrangement. Crucially, this subtle change abrogates its ability to bind to the VHL E3 ligase, thus rendering the PROTAC incapable of inducing the degradation of the target protein.[1][2] Any observed biological effects from a PROTAC containing (S,S,S)-AHPC can therefore be attributed to off-target effects of the warhead or the molecule as a whole, rather than the intended protein degradation.

Comparative Analysis of Active vs. Inactive Epimers

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50) and the maximum degradation level (Dmax). As demonstrated in various studies, (S,R,S)-AHPC-based PROTACs potently degrade their target proteins, while their (S,S,S)-AHPC-containing counterparts are inactive.

For instance, the well-characterized BET-family degrader ARV-771, which incorporates an (S,R,S)-AHPC-based VHL ligand, effectively degrades BRD2, BRD3, and BRD4 proteins in cancer cell lines.[3][4][5] In contrast, its inactive diastereomer, ARV-766, which contains the (S,S,S)-AHPC moiety, is unable to bind VHL and consequently fails to degrade these target proteins.[3][6][]

Similarly, the PROTAC MZ1, which also targets BET proteins via VHL recruitment, shows potent degradation of BRD4.[8] Its negative control, cis-MZ1, a stereoisomer that does not bind to VHL, shows no degradation of BRD4, highlighting the specificity of the degradation effect.[8][9]

Table 1: Quantitative Comparison of BET-Targeting PROTACs and their Negative Controls

PROTACVHL Ligand StereochemistryTarget ProteinCell LineDC50 (nM)Dmax (%)Reference
ARV-771(S,R,S)-AHPCBRD2/3/422Rv1 (Prostate Cancer)<1>95[5]
ARV-766(S,S,S)-AHPCBRD2/3/422Rv1 (Prostate Cancer)InactiveNo Degradation[3][6]
MZ1(S,R,S)-AHPCBRD4HeLa (Cervical Cancer)~10-20>90[8]
cis-MZ1Inactive EpimerBRD4HeLa (Cervical Cancer)InactiveNo Degradation[8][9]

Experimental Protocols

To validate the activity of (S,R,S)-AHPC-based PROTACs and the inactivity of their negative controls, several key experiments are essential.

Western Blotting for Target Protein Degradation

This is the gold-standard method for quantifying the reduction in target protein levels.

Protocol:

  • Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat cells with a serial dilution of the active PROTAC and the negative control for a predetermined time course (e.g., 4, 8, 16, 24 hours). Include a vehicle-only control (e.g., DMSO).

  • Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Sample Preparation and SDS-PAGE: Normalize the protein concentrations of all samples. Add Laemmli sample buffer and boil the samples to denature the proteins. Load equal amounts of protein onto an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the target protein and a loading control protein (e.g., GAPDH, β-actin). Subsequently, incubate with a corresponding HRP-conjugated secondary antibody.

  • Detection and Analysis: Visualize the protein bands using a chemiluminescence detection system. Quantify the band intensities using densitometry software. Normalize the target protein levels to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. From this data, generate dose-response curves to determine the DC50 and Dmax values.

Ternary Complex Formation Assay (e.g., NanoBRET™)

This assay confirms the formation of the Target Protein-PROTAC-E3 Ligase complex, which is essential for degradation.

Protocol:

  • Cell Transfection: Co-express a NanoLuc® luciferase-tagged target protein and a HaloTag®-tagged E3 ligase (VHL) in cells.

  • Compound Treatment: Treat the transfected cells with the active PROTAC and the negative control.

  • Reagent Addition: Add the HaloTag® NanoBRET® ligand and the Nano-Glo® substrate.

  • Signal Measurement: Measure the donor emission (from NanoLuc®) and the acceptor emission (from the HaloTag® ligand).

  • Data Analysis: Calculate the NanoBRET™ ratio (acceptor signal/donor signal). An increase in the BRET signal indicates the formation of the ternary complex. The (S,R,S)-AHPC-based PROTAC should induce a strong BRET signal, while the (S,S,S)-AHPC-based control should not.

Ubiquitination Assay

This assay directly measures the ubiquitination of the target protein, the key step preceding proteasomal degradation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with the active PROTAC, negative control, and a proteasome inhibitor (e.g., MG132) to allow ubiquitinated proteins to accumulate. Lyse the cells under denaturing conditions.

  • Immunoprecipitation: Immunoprecipitate the target protein from the cell lysates using a specific antibody.

  • Western Blotting: Perform a Western blot on the immunoprecipitated samples using an anti-ubiquitin antibody to detect the polyubiquitinated target protein. An increase in the ubiquitin signal for the active PROTAC-treated sample compared to the negative control confirms target ubiquitination.

Visualizing the Mechanism and Workflow

To further clarify the underlying principles and experimental procedures, the following diagrams illustrate the key signaling pathway and workflows.

PROTAC_Signaling_Pathway cluster_0 PROTAC-mediated Protein Degradation POI Protein of Interest (Target) Ternary_Complex Ternary Complex (POI-PROTAC-VHL) POI->Ternary_Complex Binds PROTAC (S,R,S)-AHPC PROTAC PROTAC->Ternary_Complex Binds VHL VHL E3 Ligase VHL->Ternary_Complex Binds Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degradation Degradation Products Proteasome->Degradation Degradation

Caption: Signaling pathway of (S,R,S)-AHPC-based PROTACs.

Experimental_Workflow cluster_active Active PROTAC ((S,R,S)-AHPC) cluster_negative Negative Control ((S,S,S)-AHPC) A_Start Treat Cells with (S,R,S)-PROTAC A_WB Western Blot: Target Degradation A_Start->A_WB A_NB NanoBRET: Ternary Complex Formation A_Start->A_NB A_Ub Ubiquitination Assay: Target Ubiquitination A_Start->A_Ub Compare Compare Results A_WB->Compare A_NB->Compare A_Ub->Compare N_Start Treat Cells with (S,S,S)-PROTAC N_WB Western Blot: No Degradation N_Start->N_WB N_NB NanoBRET: No Complex Formation N_Start->N_NB N_Ub Ubiquitination Assay: No Ubiquitination N_Start->N_Ub N_WB->Compare N_NB->Compare N_Ub->Compare Conclusion Conclusion: Degradation is VHL-dependent Compare->Conclusion

Caption: Experimental workflow for comparing active and negative control PROTACs.

By adhering to these guidelines and employing the appropriate negative controls, researchers can ensure the generation of robust and reliable data, thereby accelerating the development of novel and effective protein-degrading therapeutics.

References

Assessing the Selectivity of PROTACs Synthesized with (S,R,S)-AHPC-PEG1-NH2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of targeted protein degradation, the selectivity of Proteolysis Targeting Chimeras (PROTACs) is a critical determinant of their therapeutic potential and safety. The choice of linker connecting the target-binding warhead and the E3 ligase ligand plays a pivotal role in defining this selectivity. This guide provides a comprehensive comparison of the selectivity of PROTACs synthesized using the (S,R,S)-AHPC-PEG1-NH2 linker, a von Hippel-Lindau (VHL) E3 ligase recruiting element, with alternative linker strategies. We present supporting experimental data and detailed methodologies to aid researchers in the rational design and evaluation of next-generation protein degraders.

The Critical Role of the Linker in PROTAC Selectivity

A PROTAC's mechanism of action relies on the formation of a stable and productive ternary complex between the target protein, the PROTAC molecule, and an E3 ubiquitin ligase. The linker is not merely a passive tether; its length, rigidity, and chemical composition are crucial for optimizing the geometry of this complex, which in turn dictates the efficiency and selectivity of target ubiquitination and subsequent degradation. An optimal linker facilitates favorable protein-protein interactions between the target and the E3 ligase, which can significantly enhance degradation selectivity beyond the binding affinity of the warhead alone. Conversely, a suboptimal linker can lead to the degradation of unintended off-target proteins.

Comparative Selectivity Analysis: The Gold Standard of Proteomics

The most definitive method for assessing PROTAC selectivity is unbiased, mass spectrometry-based quantitative proteomics. This powerful technique allows for the simultaneous identification and quantification of thousands of proteins in a cell lysate, providing a global view of the changes in the proteome following PROTAC treatment.

Table 1: Illustrative Comparison of PROTAC Selectivity Profiles

The following table presents a hypothetical but representative comparison based on published data for VHL-recruiting PROTACs targeting the same protein but with different linkers. This illustrates how linker choice can impact selectivity.

| Feature | PROTAC A (Short Linker: e.g., PEG1) | PROTAC B (Longer Linker: e.g., PEG4) | PROTAC C (Non-PEG Linker: e.g., Alkyl Chain) | | --- | --- | --- | | Target Protein Degradation (DC50) | 50 nM | 25 nM | 75 nM | | Number of Off-Target Proteins Degraded (>2-fold) | 5 | 15 | 8 | | Key Off-Target Families | Kinases | Bromodomains, Kinases | Kinases, Transcription Factors | | Selectivity Score (On-target/Off-target Ratio) | High | Moderate | Moderate-High |

This table is for illustrative purposes and is based on general trends observed in PROTAC development. Actual results will vary depending on the specific target, warhead, and cell line used.

Experimental Protocols for Assessing PROTAC Selectivity

To ensure robust and reproducible assessment of PROTAC selectivity, the following detailed experimental protocols are recommended.

Global Proteomics using Tandem Mass Tag (TMT) Labeling

This method provides a highly accurate and unbiased quantification of proteome-wide changes upon PROTAC treatment.

a. Cell Culture and Treatment:

  • Plate cells (e.g., a relevant cancer cell line) at a suitable density and allow them to adhere overnight.

  • Treat cells with the PROTAC of interest at its DC50 concentration (the concentration at which 50% of the target protein is degraded) and a vehicle control (e.g., DMSO) for a predetermined time (e.g., 6, 12, or 24 hours).

b. Cell Lysis and Protein Digestion:

  • Harvest cells and lyse them in a buffer containing protease and phosphatase inhibitors.

  • Quantify protein concentration using a BCA assay.

  • Reduce, alkylate, and digest the proteins into peptides using a suitable protease (e.g., trypsin).

c. TMT Labeling and Fractionation:

  • Label the peptide samples from each condition with different TMT isobaric tags according to the manufacturer's protocol.

  • Combine the labeled samples and perform high-pH reversed-phase fractionation to reduce sample complexity.

d. LC-MS/MS Analysis:

  • Analyze the fractionated peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

e. Data Analysis:

  • Process the raw mass spectrometry data using a software package such as MaxQuant or Proteome Discoverer.

  • Identify and quantify proteins across all samples.

  • Perform statistical analysis to identify proteins that are significantly downregulated in the PROTAC-treated samples compared to the vehicle control. Volcano plots are a common way to visualize these changes.

Western Blotting for Target Validation and Orthogonal Confirmation

While proteomics provides a global view, Western blotting is essential for validating the degradation of the intended target and for confirming key off-target hits.

a. Sample Preparation:

  • Prepare cell lysates as described in the proteomics protocol.

  • Determine protein concentration to ensure equal loading.

b. SDS-PAGE and Immunoblotting:

  • Separate proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer the proteins to a nitrocellulose or PVDF membrane.

  • Block the membrane and probe with primary antibodies specific for the target protein and suspected off-target proteins.

  • Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.

  • Incubate with a secondary antibody conjugated to a detection enzyme (e.g., HRP).

c. Detection and Quantification:

  • Visualize the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities using image analysis software and normalize to the loading control.

Visualizing Key Concepts and Workflows

To further clarify the processes involved in assessing PROTAC selectivity, the following diagrams are provided.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Target Protein Target Protein Ternary Complex Ternary Complex Target Protein->Ternary Complex binds PROTAC PROTAC PROTAC->Ternary Complex mediates E3 Ligase E3 Ligase E3 Ligase->Ternary Complex binds Ubiquitin Ubiquitin Ternary Complex->Ubiquitin Ubiquitination Proteasome Proteasome Ubiquitin->Proteasome Recognition Degraded Protein Degraded Protein Proteasome->Degraded Protein Degradation

Caption: Mechanism of PROTAC-induced protein degradation.

Experimental_Workflow cluster_1 Selectivity Assessment Workflow Cell Treatment Cell Treatment Lysis & Digestion Lysis & Digestion Cell Treatment->Lysis & Digestion TMT Labeling TMT Labeling Lysis & Digestion->TMT Labeling LC-MS/MS LC-MS/MS TMT Labeling->LC-MS/MS Data Analysis Data Analysis LC-MS/MS->Data Analysis Western Blot Validation Western Blot Validation Data Analysis->Western Blot Validation

Caption: Experimental workflow for assessing PROTAC selectivity.

Conclusion

The selectivity of a PROTAC is a multifactorial property heavily influenced by the linker connecting the warhead and the E3 ligase ligand. While PROTACs synthesized with the (S,R,S)-AHPC-PEG1-NH2 linker are expected to recruit the VHL E3 ligase effectively, their selectivity profile must be empirically determined. The gold-standard approach for this is unbiased mass spectrometry-based proteomics, complemented by orthogonal validation methods like Western blotting. By employing the detailed protocols and understanding the principles outlined in this guide, researchers can rigorously assess the selectivity of their PROTACs and make informed decisions in the development of novel protein degraders with superior therapeutic windows.

The Architects of Degradation: A Comparative Guide to the Structural Analysis of AHPC PROTACs in Ternary Complex Formation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate dance of ternary complex formation is paramount to designing effective proteolysis-targeting chimeras (PROTACs). This guide provides an in-depth comparison of the structural and biophysical characteristics of ternary complexes formed with (S,R,S)-AHPC-based PROTACs, which recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase. We delve into the experimental data that illuminates the performance of these molecules, offering a critical resource for the rational design of next-generation protein degraders.

PROTACs represent a revolutionary therapeutic modality, hijacking the cell's ubiquitin-proteasome system to selectively eliminate disease-causing proteins. The formation of a stable and productive ternary complex—comprising the target protein, the PROTAC, and an E3 ligase—is the linchpin of this process. The (S,R,S)-AHPC scaffold has emerged as a robust and widely utilized VHL ligand in PROTAC design. This guide will dissect the structural nuances of AHPC PROTAC-mediated ternary complexes, providing a comparative analysis of their biophysical properties and the methodologies used for their characterization.

Performance Comparison: Biophysical Properties of AHPC PROTAC Ternary Complexes

The stability and cooperativity of the ternary complex are critical determinants of a PROTAC's degradation efficiency.[1] Cooperativity (α) is a measure of the influence of the binary protein-PROTAC interactions on the overall stability of the ternary complex. A value of α > 1 indicates positive cooperativity, meaning the binding of one protein partner enhances the affinity for the other, a desirable feature for potent degraders.

Below are tables summarizing key biophysical data for well-characterized AHPC-based PROTACs.

PROTACTarget ProteinE3 LigaseBinary Kd (PROTAC to VHL) (nM)Binary Kd (PROTAC to Target) (nM)Ternary Kd (nM)Cooperativity (α)Assay MethodReference
MZ1 BRD4BD2VHL75.213.85.4>10SPR[2]
AT1 BRD4BD2VHL18018445ITC[3]
ARV-771 BET ProteinsVHL-<1 (DC50)--Cellular Degradation[4]

Note: Kd values can vary depending on the specific assay conditions and should be considered as reference points.

Structural Insights: Crystallography and Cryo-EM

High-resolution structural data from X-ray crystallography and cryo-electron microscopy (cryo-EM) provide invaluable blueprints for understanding and engineering PROTACs. These techniques reveal the precise molecular interactions at the interface of the ternary complex, guiding the optimization of linker length and composition for enhanced stability and selectivity.

PDB IDPROTACTarget ProteinE3 LigaseResolution (Å)Key Structural FeaturesReference
5T35 MZ1BRD4BD2VHL2.7Folded linker conformation, extensive protein-protein contacts[5]
8EI3 H313 (Helicon Polypeptide)-VHL3.49Helical peptide inducing protein-protein interactions[6]
9BJU Compound 5-VHL2.47Peptidomimetic ligand interaction[7]

Signaling Pathways and Experimental Workflows

The mechanism of action for PROTACs involves a series of orchestrated events within the cell, leading to the degradation of the target protein. A generalized experimental workflow is employed to characterize the formation and stability of the ternary complex, a critical step in this pathway.

PROTAC_Signaling_Pathway PROTAC Mechanism of Action PROTAC AHPC PROTAC Ternary_Complex POI-PROTAC-VHL Ternary Complex PROTAC->Ternary_Complex POI Protein of Interest (POI) POI->Ternary_Complex VHL VHL E3 Ligase VHL->Ternary_Complex Poly_Ub_POI Poly-ubiquitinated POI Ternary_Complex->Poly_Ub_POI Ubiquitination Ub Ubiquitin E1 E1 Activating Enzyme E2 E2 Conjugating Enzyme E1->E2 ATP E2->Ternary_Complex Ub Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Degradation Degraded POI (Peptides) Proteasome->Degradation

PROTAC-mediated protein degradation pathway.

Experimental_Workflow Ternary Complex Analysis Workflow cluster_in_vitro In Vitro Analysis cluster_in_cellulo In Cellulo Analysis Protein_Expression Protein Expression & Purification (POI, VHL) Binary_Binding Binary Binding Assays (SPR, ITC, FRET) Determine Kds Protein_Expression->Binary_Binding Ternary_Formation Ternary Complex Formation Assays (SPR, ITC, FRET) Determine Ternary Kd & α Binary_Binding->Ternary_Formation Structural_Analysis Structural Analysis (X-ray Crystallography, Cryo-EM) Ternary_Formation->Structural_Analysis Cellular_Engagement Cellular Target Engagement (NanoBRET, CETSA) Ternary_Formation->Cellular_Engagement Degradation_Assays Protein Degradation Assays (Western Blot, Mass Spec) Determine DC50 & Dmax Cellular_Engagement->Degradation_Assays

Experimental workflow for ternary complex analysis.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining high-quality, reproducible data. Below are methodologies for key biophysical and structural biology techniques used in the characterization of AHPC PROTAC ternary complexes.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the kinetics (kon and koff) and affinity (Kd) of molecular interactions in real-time.

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chips (e.g., CM5, SA)

  • Purified VHL E3 ligase complex (biotinylated for SA chip)

  • Purified target protein

  • AHPC PROTAC

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., Glycine-HCl pH 2.5)

Protocol:

  • Immobilization: Covalently immobilize the VHL E3 ligase onto the sensor chip surface via amine coupling or capture biotinylated VHL on a streptavidin-coated chip.[8]

  • Binary Interaction Analysis:

    • Inject a series of concentrations of the AHPC PROTAC over the immobilized VHL surface to determine the binary Kd between the PROTAC and VHL.

    • In a separate experiment, immobilize the target protein and inject the PROTAC to determine the binary Kd between the PROTAC and the target.

  • Ternary Complex Analysis:

    • Prepare a series of solutions containing a fixed, saturating concentration of the target protein mixed with varying concentrations of the AHPC PROTAC.[8]

    • Inject these mixtures over the immobilized VHL surface.

    • The increase in binding response compared to the PROTAC alone indicates ternary complex formation.

  • Data Analysis:

    • Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kon), dissociation rate (koff), and equilibrium dissociation constant (Kd) for both binary and ternary interactions.

    • Calculate the cooperativity factor (α) as the ratio of the binary Kd (PROTAC to VHL) to the ternary Kd.[9]

Isothermal Titration Calorimetry (ITC) for Thermodynamic Profiling

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH).

Materials:

  • Isothermal titration calorimeter

  • Purified VHL E3 ligase complex

  • Purified target protein

  • AHPC PROTAC

  • Dialysis buffer (ensure all components are in a matched buffer)

Protocol:

  • Sample Preparation:

    • Thoroughly dialyze all proteins into the same buffer to minimize heats of dilution. Dissolve the PROTAC in the final dialysis buffer.

    • Degas all solutions before use.

  • Binary Titrations:

    • Fill the ITC cell with the VHL E3 ligase (e.g., 10-20 µM) and the syringe with the AHPC PROTAC (e.g., 100-200 µM).

    • Perform a series of injections and measure the heat change.

    • Repeat the experiment with the target protein in the cell and the PROTAC in the syringe.

  • Ternary Titration:

    • To measure the affinity of the PROTAC for VHL in the presence of the target, saturate the VHL in the cell with an excess of the target protein.

    • Titrate the PROTAC into the pre-formed binary complex of VHL and the target protein.[10]

  • Data Analysis:

    • Integrate the heat-flow peaks and fit the data to a suitable binding model (e.g., one-site binding) to determine Kd, n, and ΔH.

    • Calculate the cooperativity factor (α) from the binary and ternary Kd values.[3]

X-ray Crystallography for High-Resolution Structural Determination

X-ray crystallography provides atomic-level detail of the ternary complex, revealing the precise interactions that stabilize the assembly.

Protocol:

  • Protein Expression and Purification: Obtain high-purity, homogenous preparations of the VHL E3 ligase complex and the target protein.

  • Ternary Complex Formation: Incubate the VHL complex, target protein, and AHPC PROTAC in a slight molar excess of the proteins to the PROTAC to ensure full complex formation.

  • Crystallization Screening: Screen a wide range of crystallization conditions (precipitants, buffers, additives) using vapor diffusion methods (sitting or hanging drop).

  • Crystal Optimization: Optimize initial crystal hits by refining the concentrations of components and crystallization conditions to obtain diffraction-quality crystals.

  • Data Collection and Structure Determination:

    • Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

    • Process the diffraction data and solve the crystal structure using molecular replacement, followed by model building and refinement.[11]

Cryo-Electron Microscopy (Cryo-EM) for Structural Analysis of Dynamic Complexes

Cryo-EM is particularly useful for large or flexible complexes that are challenging to crystallize.

Protocol:

  • Sample Preparation:

    • Prepare a purified and stable ternary complex of the VHL E3 ligase, target protein, and AHPC PROTAC.

    • Apply a small volume of the sample to an EM grid, blot away excess liquid to create a thin film, and plunge-freeze in liquid ethane to vitrify the sample.[12]

  • Data Acquisition:

    • Screen the frozen grids for optimal ice thickness and particle distribution using a transmission electron microscope.

    • Collect a large dataset of images of the frozen particles at high magnification.

  • Image Processing and 3D Reconstruction:

    • Perform motion correction and contrast transfer function (CTF) estimation on the raw images.

    • Pick individual particles and classify them into different 2D views.

    • Generate an initial 3D model and refine it to high resolution using the 2D class averages.[13]

By leveraging these powerful techniques, researchers can gain a comprehensive understanding of the structural and biophysical drivers of AHPC PROTAC-mediated ternary complex formation, paving the way for the design of more potent and selective protein degraders.

References

A Comparative Guide to Functional Groups on AHPC-PEG Linkers for Advanced Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a linker is paramount in the design of targeted therapeutics such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). The linker, which connects the targeting moiety to the payload, critically influences the stability, efficacy, and safety of the final conjugate. This guide provides an objective comparison of different functional groups commonly appended to (S,R,S)-AHPC-PEG linkers, supported by experimental data, to facilitate informed decision-making in drug development. (S,R,S)-AHPC ([(S,R,S)-alpha-hydroxy-gamma-prolyl-beta-cyclohexylalanine]) is a potent ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, making it a key component in the design of PROTACs for targeted protein degradation.[1]

The Central Role of the Linker in Targeted Therapeutics

The linker in an ADC or PROTAC is not merely a passive spacer. Its length, composition, and the nature of its functional groups are critical determinants of the conjugate's overall performance. These factors influence physicochemical properties, cell permeability, and the stability of the conjugate in circulation and within the target cell.[1][2] Polyethylene Glycol (PEG) is a frequently incorporated component in these linkers due to its ability to enhance aqueous solubility and improve pharmacokinetic properties.[1][3]

Comparison of Key Functional Groups on AHPC-PEG Linkers

The choice of functional group at the terminus of the AHPC-PEG linker dictates the conjugation chemistry used to attach the payload, and significantly impacts the stability of the resulting bond. This section compares the performance of several commonly used functional groups.

Data Presentation: Quantitative Comparison of Linker Characteristics

The following table summarizes the key characteristics of different functional groups on AHPC-PEG linkers based on available experimental data. It is important to note that direct head-to-head comparisons on an identical AHPC-PEG backbone are limited in the literature; therefore, the data presented is a synthesis of findings from various studies on similar linker technologies, primarily in the context of ADCs and PROTACs.

Functional GroupConjugation ChemistryKey Performance CharacteristicsStability ProfileApplications
Hydrazide Hydrazone formation with aldehydes/ketonespH-sensitive cleavage, enabling drug release in acidic endosomes/lysosomes.[4][5]Stable at physiological pH (~7.4), but hydrolyzes under acidic conditions (pH 4.5-6.5).[5][6] Aromatic hydrazones are generally more stable than aliphatic ones.[5]ADCs, pH-responsive drug delivery systems.
Maleimide Thiol-maleimide Michael additionHigh reactivity and specificity towards thiol groups (e.g., in cysteines).The resulting thioether bond can be susceptible to retro-Michael reaction, leading to premature drug release. Stability can be improved by hydrolysis of the succinimide ring.[7][8]ADCs, bioconjugation to proteins and peptides.
Azide Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) or Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) - "Click Chemistry"High efficiency, specificity, and bioorthogonality. Forms a stable triazole linkage.[][10][11]The triazole linkage is highly stable under physiological conditions.[12][13]PROTACs, ADCs, bioconjugation where high stability is required.
NHS Ester Amine acylationReacts with primary amines (e.g., in lysines) to form a stable amide bond.The resulting amide bond is generally very stable under physiological conditions.PROTACs, bioconjugation to proteins and peptides.

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation and comparison of different linker technologies.

In Vitro Plasma Stability Assay

Objective: To determine the stability of the AHPC-PEG-payload conjugate and the rate of payload deconjugation in plasma.

Methodology:

  • Incubate the conjugate at a defined concentration (e.g., 100 µg/mL) in plasma (e.g., human, mouse, rat) at 37°C.[14]

  • Collect aliquots at various time points (e.g., 0, 6, 24, 48, 72, 168 hours).[14]

  • Analyze the samples to quantify the amount of intact conjugate, total targeting moiety (e.g., antibody), and released payload.[14]

Quantification Methods:

  • Enzyme-Linked Immunosorbent Assay (ELISA): Use separate ELISAs to measure the concentration of the total targeting moiety and the moiety-conjugated payload. The difference between these values indicates the extent of drug deconjugation.[2][14]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This technique can be used to directly measure the intact conjugate, free payload, and any payload-adducts.[2][14]

Conjugation Protocol for Maleimide-Thiol Coupling

Objective: To conjugate a thiol-containing payload to an AHPC-PEG-Maleimide linker.

Procedure:

  • Dissolve the AHPC-PEG-Maleimide in a suitable buffer (e.g., PBS, pH 7).[15][16]

  • Add the thiol-containing payload to the linker solution. A 10- to 20-fold molar excess of the maleimide linker over the thiol-containing material is often used to ensure sufficient conjugation.[15][17]

  • Allow the reaction to proceed at room temperature for 2-4 hours or overnight at 4°C.[15][16]

  • Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted starting materials.[15][17]

Conjugation Protocol for Azide-Alkyne Click Chemistry (SPAAC)

Objective: To conjugate an alkyne-containing payload to an AHPC-PEG-Azide linker via copper-free click chemistry.

Procedure:

  • Dissolve the AHPC-PEG-Azide and the DBCO (dibenzo-cyclooctyne)-functionalized payload in a suitable buffer (e.g., PBS, pH 7.4).[][18]

  • Mix the two components. A 1.5- to 10-fold molar excess of the azide-functionalized linker relative to the DBCO-labeled payload is recommended to drive the reaction to completion.[18]

  • Incubate the reaction for 1-4 hours at room temperature.[18]

  • Purify the conjugate using size-exclusion chromatography to remove unreacted reagents.[]

Mandatory Visualization

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key processes relevant to the use of AHPC-PEG linkers.

PROTAC_Mechanism cluster_cell Target Cell PROTAC AHPC-PEG-Payload (PROTAC) TargetProtein Target Protein (e.g., Oncogenic Protein) PROTAC->TargetProtein binds VHL VHL E3 Ligase PROTAC->VHL binds Proteasome Proteasome TargetProtein->Proteasome targeted for degradation Ub Ubiquitin VHL->Ub recruits Ub->TargetProtein polyubiquitinates Proteasome->TargetProtein degrades

Caption: Mechanism of action for an AHPC-based PROTAC.

Linker_Synthesis_Workflow start Starting Materials ((S,R,S)-AHPC, PEG) step1 Coupling of AHPC to PEG linker start->step1 step2 Functional Group Introduction step1->step2 product Functionalized AHPC-PEG Linker step2->product

Caption: General workflow for the synthesis of functionalized AHPC-PEG linkers.

Conjugation_Workflow linker AHPC-PEG-Functional Group reaction Conjugation Reaction (e.g., Click Chemistry, Maleimide-Thiol) linker->reaction payload Payload with Complementary Group payload->reaction purification Purification (e.g., SEC, Dialysis) reaction->purification conjugate AHPC-PEG-Payload Conjugate purification->conjugate

Caption: Experimental workflow for payload conjugation to an AHPC-PEG linker.

Stability_Assay_Workflow conjugate AHPC-PEG-Payload Conjugate incubation Incubation in Plasma (37°C) conjugate->incubation sampling Time-point Sampling incubation->sampling analysis Quantification (ELISA or LC-MS) sampling->analysis data Stability Data (Half-life) analysis->data

Caption: Workflow for assessing the in vitro stability of AHPC-PEG conjugates.

References

Safety Operating Guide

Proper Disposal of (S,R,S)-AHPC-PEG1-NH2 dihydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and compliant disposal of chemical reagents is a critical component of laboratory operations. This document provides a comprehensive guide to the proper disposal procedures for (S,R,S)-AHPC-PEG1-NH2 dihydrochloride, a key building block in Proteolysis Targeting Chimera (PROTAC®) research.

Hazard Assessment and Safety Precautions

Based on the analysis of similar compounds, this compound is presumed to have a low hazard profile. Nevertheless, standard laboratory safety protocols should be strictly followed.

Recommended Personal Protective Equipment (PPE):

PPE CategoryItem
Eye Protection Safety glasses or goggles
Hand Protection Nitrile or latex gloves
Body Protection Laboratory coat

Disposal Procedures

The disposal of this compound should be approached with the understanding that it is likely a non-hazardous chemical waste. The following step-by-step process ensures compliance and safety.

Step 1: Institutional and Regulatory Consultation Before proceeding with any disposal method, consult your institution's Environmental Health and Safety (EHS) department or equivalent safety office. Local, state, and federal regulations regarding chemical waste disposal must be adhered to at all times.

Step 2: Waste Segregation Proper waste segregation is crucial to prevent accidental chemical reactions and to ensure correct disposal streams.

  • Do not mix this compound waste with hazardous waste streams (e.g., halogenated solvents, heavy metals).

  • Collect waste in a designated, clearly labeled container. The label should include the full chemical name and concentration.

Step 3: Disposal of Solid Waste For solid this compound:

  • Place the solid waste in a sealed, properly labeled container.

  • Follow your institution's guidelines for the disposal of non-hazardous solid chemical waste. This may involve placing it in a specific collection drum for incineration or landfill after assessment by the EHS office.

Step 4: Disposal of Aqueous Solutions For dilute aqueous solutions of this compound:

  • Neutralization: As a dihydrochloride salt, the solution may be slightly acidic. Neutralize the solution with a suitable base (e.g., sodium bicarbonate) to a pH between 6.0 and 8.0.

  • Sewer Disposal (with approval): Some institutions may permit the disposal of small quantities of neutralized, non-hazardous aqueous solutions down the sanitary sewer, followed by copious amounts of water. This should only be done with explicit approval from your EHS department.

  • Waste Collection: If sewer disposal is not permitted, collect the neutralized aqueous waste in a labeled container for collection by your institution's chemical waste management service.

Experimental Workflow for Disposal Decision

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound start Start: Have (S,R,S)-AHPC-PEG1-NH2 dihydrochloride waste consult_ehs Consult Institutional EHS and Local Regulations start->consult_ehs is_solid Is the waste solid? consult_ehs->is_solid solid_waste_container Place in a labeled solid waste container is_solid->solid_waste_container Yes aqueous_solution Is the waste an aqueous solution? is_solid->aqueous_solution No collect_for_pickup Collect in a labeled container for chemical waste pickup solid_waste_container->collect_for_pickup neutralize Neutralize solution to pH 6.0-8.0 aqueous_solution->neutralize Yes aqueous_solution->collect_for_pickup No (e.g., in organic solvent) sewer_disposal_allowed Is sewer disposal of non-hazardous waste permitted? neutralize->sewer_disposal_allowed sewer_disposal Dispose down sanitary sewer with copious amounts of water sewer_disposal_allowed->sewer_disposal Yes sewer_disposal_allowed->collect_for_pickup No end End: Waste properly disposed sewer_disposal->end collect_for_pickup->end

Caption: Disposal decision workflow for this compound.

By adhering to these procedures and consulting with institutional safety professionals, researchers can ensure the safe and compliant disposal of this compound, fostering a secure and responsible laboratory environment.

Essential Safety and Operational Guide for Handling (S,R,S)-AHPC-PEG1-NH2 dihydrochloride

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, handling, and logistical information for the use of (S,R,S)-AHPC-PEG1-NH2 dihydrochloride in a laboratory setting. The following procedures are designed to ensure the safety of researchers and maintain the integrity of the product.

Personal Protective Equipment (PPE)

PPE Category Equipment Specifications and Use
Eye Protection Safety glasses with side shields or GogglesMust be worn at all times in the laboratory to protect from splashes.[2][3]
Hand Protection Nitrile glovesShould be worn when handling the compound or its solutions. Change gloves immediately if contaminated.[2]
Body Protection Laboratory coatA fully buttoned lab coat should be worn to protect skin and clothing from potential spills.[4]
Respiratory Protection N/ANot generally required if handled in a well-ventilated area or a chemical fume hood.
Foot Protection Closed-toe shoesMust be worn to protect feet from spills and falling objects.[1]

Handling and Storage

Proper handling and storage are vital to maintain the stability of this compound and to ensure the safety of laboratory personnel.

Storage:

  • Short-term (1 month): Store the stock solution at -20°C.[5][6][7][8]

  • Long-term (6 months): For extended storage, maintain the stock solution at -80°C.[5][6][7][8]

  • It is recommended to store the compound in a sealed container, away from moisture.[6][7][8]

Handling:

  • Handle the compound in a well-ventilated laboratory or under a chemical fume hood to minimize inhalation exposure.

  • Avoid direct contact with skin and eyes.

  • Prevent the formation of dust and aerosols.

  • For weighing and preparing solutions, use an analytical balance within a ventilated enclosure if possible.

Experimental Workflow for Solution Preparation

The following diagram outlines a typical workflow for preparing a stock solution of this compound.

G cluster_prep Preparation Don PPE Don PPE Weigh Compound Weigh Compound Don PPE->Weigh Compound Ensure safety Select Solvent Select Solvent Weigh Compound->Select Solvent Accurate mass Dissolve Compound Dissolve Compound Select Solvent->Dissolve Compound e.g., DMSO Vortex/Sonicate Vortex/Sonicate Dissolve Compound->Vortex/Sonicate Ensure complete dissolution Store Solution Store Solution Vortex/Sonicate->Store Solution Aliquot if necessary

Caption: Workflow for preparing a stock solution of this compound.

Disposal Plan

All waste containing this compound should be treated as chemical waste.

Waste Type Disposal Procedure
Solid Waste Collect in a designated, sealed container labeled as "Chemical Waste".
Liquid Waste Collect in a sealed, properly labeled waste container. Do not pour down the drain.
Contaminated PPE Dispose of used gloves and other contaminated disposable items in the designated chemical waste stream.

Follow all local, state, and federal regulations for hazardous waste disposal.

PROTAC Mechanism of Action

This compound is a ligand-linker conjugate used in the development of Proteolysis Targeting Chimeras (PROTACs).[5][6][8] PROTACs function by inducing the degradation of a target protein through the ubiquitin-proteasome system.[8][9]

PROTAC_MoA cluster_cell Cellular Environment PROTAC PROTAC TernaryComplex Ternary Complex (PROTAC + Target + E3) PROTAC->TernaryComplex TargetProtein Target Protein TargetProtein->TernaryComplex E3Ligase E3 Ubiquitin Ligase E3Ligase->TernaryComplex Ubiquitination Ubiquitination TernaryComplex->Ubiquitination Induces Proteasome Proteasome Ubiquitination->Proteasome Targets for Degradation Protein Degradation Proteasome->Degradation Results in

Caption: Simplified signaling pathway of PROTAC-mediated protein degradation.

References

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